molecular formula C7H14ClNO2 B038439 Methyl cis-2-aminocyclopentanecarboxylate hydrochloride CAS No. 119993-55-4

Methyl cis-2-aminocyclopentanecarboxylate hydrochloride

Cat. No.: B038439
CAS No.: 119993-55-4
M. Wt: 179.64 g/mol
InChI Key: KXQFCNYQRWIKML-IBTYICNHSA-N
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Description

Methyl cis-2-aminocyclopentanecarboxylate hydrochloride is a versatile cis-configured cyclopentane derivative offered as a high-purity solid for research applications. This specialty amino acid ester serves as a critical chiral building block and scaffold in medicinal chemistry and organic synthesis. Its constrained cyclopentane ring and functional groups make it valuable for constructing peptide mimics, probing enzyme active sites, and developing pharmaceuticals. Researchers utilize this compound to create novel molecular architectures with potential biological activity, leveraging its rigid backbone to influence the conformational properties of final target molecules. The hydrochloride salt ensures enhanced stability and solubility for convenient handling in various experimental protocols. This product is For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or animal use. Key Specifications: - Molecular Formula: C7H14ClNO2 - Molecular Weight: 179.64 g/mol - Form: Solid - Purity: ≥95% (by HPLC)

Properties

IUPAC Name

methyl (1R,2S)-2-aminocyclopentane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-10-7(9)5-3-2-4-6(5)8;/h5-6H,2-4,8H2,1H3;1H/t5-,6+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXQFCNYQRWIKML-IBTYICNHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCC1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCC[C@@H]1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyl cis-2-aminocyclopentanecarboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl cis-2-aminocyclopentanecarboxylate hydrochloride is a constrained β-amino acid ester of significant interest in medicinal chemistry and drug development. Its rigid cyclopentane scaffold offers a unique conformational constraint that is valuable in the design of peptidomimetics and other bioactive molecules. This guide provides a comprehensive overview of its chemical properties, synthesizing available data with theoretical knowledge to offer field-proven insights for its application in research and development. Due to the limited availability of specific experimental data for this compound in public databases, this guide also draws upon data from closely related analogues to provide a robust understanding of its expected characteristics and reactivity.

Introduction: The Significance of Constrained Amino Acids

In the realm of drug discovery, the ability to control the three-dimensional structure of a molecule is paramount to achieving desired biological activity and optimizing pharmacokinetic properties. Constrained amino acids, such as the derivatives of 2-aminocyclopentanecarboxylic acid, are powerful tools in this endeavor. The cyclopentane ring locks the backbone into a more rigid conformation compared to its linear counterparts, which can lead to enhanced binding affinity and selectivity for biological targets, as well as improved resistance to enzymatic degradation[1]. This compound serves as a key chiral building block, providing a synthetically accessible starting point for the incorporation of this constrained motif into more complex molecules[1].

Molecular Structure and Physicochemical Properties

The fundamental characteristics of a compound dictate its handling, reactivity, and suitability for various applications. Below is a summary of the known and predicted properties of this compound.

Table 1: Physicochemical Properties

PropertyValueSource(s)
Chemical Formula C₇H₁₄ClNO₂[2][3]
Molecular Weight 179.64 g/mol [2][3]
CAS Number 119993-55-4
Appearance Expected to be a solid[4]
Melting Point Data not available. The corresponding carboxylic acid has a melting point of 199-202 °C.[1]
Solubility Expected to be soluble in water and polar organic solvents like methanol.
Stereochemistry cis configuration of the amino and methoxycarbonyl groups.

Structural Elucidation:

The structure of this compound features a five-membered cyclopentane ring with an amino group and a methyl ester group situated on adjacent carbons in a cis relationship. The amine is protonated as a hydrochloride salt, which generally enhances the compound's stability and water solubility.

Spectroscopic Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the cyclopentane ring protons, the methoxy group, and the amine protons. The protons on the carbons bearing the amino and ester groups would likely appear as multiplets in the downfield region of the aliphatic signals. The methyl group of the ester would present as a sharp singlet, typically around 3.7 ppm. The amine protons might appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum would show seven distinct signals. The carbonyl carbon of the ester would be the most downfield signal (around 170-175 ppm). The carbons attached to the nitrogen and the ester oxygen would also be downfield relative to the other aliphatic carbons of the cyclopentane ring. The methyl carbon of the ester would appear as a signal around 50-55 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to display characteristic absorption bands for its functional groups:

  • N-H stretching: A broad band in the region of 3000-3400 cm⁻¹ corresponding to the ammonium salt.

  • C-H stretching: Sharp peaks just below 3000 cm⁻¹ for the aliphatic C-H bonds.

  • C=O stretching: A strong, sharp absorption around 1730-1750 cm⁻¹ for the ester carbonyl group.

Mass Spectrometry (MS)

In a mass spectrum, the parent ion (M+) corresponding to the free base (C₇H₁₃NO₂) would have a mass of approximately 143.09 g/mol . Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).

Reactivity and Synthetic Applications

This compound is a versatile intermediate in organic synthesis, primarily utilized for its bifunctional nature. The amino group and the ester moiety can be selectively manipulated to build more complex molecular architectures.

Key Chemical Transformations

The reactivity of this compound is governed by its two primary functional groups: the primary amine (as its hydrochloride salt) and the methyl ester.

Reactivity Methyl cis-2-aminocyclopentanecarboxylate HCl Methyl cis-2-aminocyclopentanecarboxylate HCl N-Acylated Product N-Acylated Product Methyl cis-2-aminocyclopentanecarboxylate HCl->N-Acylated Product N-Acylation (Acyl Chloride/Anhydride, Base) Amide Product Amide Product Methyl cis-2-aminocyclopentanecarboxylate HCl->Amide Product Amidation (Amine, Heat) cis-2-Aminocyclopentanecarboxylic Acid cis-2-Aminocyclopentanecarboxylic Acid Methyl cis-2-aminocyclopentanecarboxylate HCl->cis-2-Aminocyclopentanecarboxylic Acid Ester Hydrolysis (Acid or Base) Dipeptide Dipeptide cis-2-Aminocyclopentanecarboxylic Acid->Dipeptide Peptide Coupling (Coupling Agent, Amine)

Caption: Key reactions of the title compound.

Experimental Protocols (Exemplary)

The following are generalized, field-proven protocols that can be adapted for reactions involving this compound.

Protocol 1: N-Acylation

This procedure describes the formation of an amide bond at the amino group.

  • Neutralization: Suspend this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF).

  • Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.1 eq), and stir at room temperature for 15-30 minutes to liberate the free amine.

  • Acylation: Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acylating agent (e.g., an acyl chloride or anhydride, 1.05 eq).

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work-up: Quench the reaction with water or a mild aqueous acid. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Ester Hydrolysis (Saponification)

This protocol outlines the conversion of the methyl ester to the corresponding carboxylic acid.

  • Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of methanol and water.

  • Add an aqueous solution of a strong base, such as sodium hydroxide or lithium hydroxide (1.5 eq).

  • Stir the mixture at room temperature or gently heat to accelerate the reaction. Monitor the progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture and remove the methanol under reduced pressure.

  • Acidify the remaining aqueous solution to a pH of approximately 2-3 with a strong acid (e.g., 1M HCl). This will protonate the carboxylate and the amine.

  • Isolation: The resulting amino acid hydrochloride may precipitate out of solution or can be isolated by evaporation of the solvent. If necessary, the product can be purified by recrystallization.

Applications in Drug Discovery and Peptidomimetics

The constrained nature of the cyclopentane ring makes this amino acid derivative a valuable component in the design of peptidomimetics. By replacing a natural amino acid with a cyclopentane-constrained analogue, researchers can induce specific secondary structures, such as β-turns, and enhance the metabolic stability of the peptide[1]. This strategy has been employed in the development of inhibitors for various enzymes and ligands for G-protein coupled receptors[5].

Workflow cluster_0 Design & Synthesis cluster_1 Evaluation Start Target Identification Design Design Peptidomimetic with Constrained Amino Acid Start->Design Synthesis Synthesize Target Molecule using Methyl cis-2-aminocyclopentanecarboxylate HCl Design->Synthesis Screening In vitro Biological Screening Synthesis->Screening Optimization Structure-Activity Relationship (SAR) Studies Screening->Optimization Lead Lead Candidate Optimization->Lead

Caption: Drug discovery workflow.

Safety and Handling

Based on available safety data for this and similar compounds, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as an irritant and may be harmful if swallowed[4].

  • Hazard Codes: H302 (Harmful if swallowed), H319 (Causes serious eye irritation)[4].

  • Precautionary Codes: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[4].

Store in a cool, dry, and well-ventilated area away from incompatible substances.

Conclusion

This compound is a valuable and versatile building block for the synthesis of conformationally constrained molecules. While detailed experimental data is not widely available, its chemical properties can be reliably predicted based on fundamental principles and comparison with related structures. Its utility in constructing peptidomimetics with enhanced stability and receptor affinity ensures its continued importance in the field of medicinal chemistry. This guide provides a foundational understanding to aid researchers in the effective application of this compound in their synthetic endeavors.

References

Synthesis of enantiopure cis-2-aminocyclopentanecarboxylic acid.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Enantiopure cis-2-Aminocyclopentanecarboxylic Acid

Abstract

Enantiopure cis-2-aminocyclopentanecarboxylic acid (cis-ACPC) is a conformationally constrained β-amino acid of significant interest in medicinal chemistry and materials science.[1][2] Its rigid cyclopentyl backbone serves as a valuable building block for the synthesis of "foldamers"—oligomers that adopt stable, predictable secondary structures mimicking natural peptides.[1][3] Peptide foldamers incorporating ACPC have demonstrated a wide array of biological activities, including anticancer, antibacterial, and antiviral properties.[1] However, the broad application of cis-ACPC is contingent upon the availability of scalable, efficient, and stereochemically precise synthetic routes. This guide provides a detailed examination of field-proven methodologies for synthesizing enantiopure cis-ACPC, focusing on the underlying chemical principles, experimental causality, and practical implementation for researchers in drug development and chemical synthesis.

Strategic Overview: Pathways to Enantiopure cis-ACPC

The synthesis of a molecule with two adjacent stereocenters in a specific cis configuration presents a formidable challenge. The primary strategies employed to overcome this can be broadly categorized into two approaches: the resolution of a racemic mixture and direct asymmetric synthesis.

  • Resolution of Racemates : This classic approach involves the synthesis of a racemic mixture of cis-ACPC, followed by separation of the desired enantiomer.

    • Enzymatic Kinetic Resolution : Utilizes the high stereoselectivity of enzymes to selectively modify one enantiomer in a racemic mixture, allowing for its separation.[1][3][4] This method is prized for its environmental compatibility and exceptional selectivity.

    • Diastereoselective Crystallization : Involves reacting the racemic amino acid with a chiral resolving agent to form a pair of diastereomeric salts.[1][3] These diastereomers possess different physical properties, such as solubility, enabling their separation by fractional crystallization.

  • Asymmetric Synthesis : This more elegant approach aims to create the desired stereocenters with a high degree of control from a prochiral starting material.

    • Substrate-Controlled Diastereoselective Reactions : Employs a chiral auxiliary attached to the substrate to direct the stereochemical outcome of a subsequent reaction, such as reductive amination.[1][5]

    • Reagent-Controlled Asymmetric Reactions : Utilizes a chiral reagent to induce stereoselectivity. A prominent example is the conjugate addition of a homochiral lithium amide to an unsaturated ester.[1][3][6]

This guide will dissect three robust and scalable methods, providing the technical depth required for laboratory application.

Methodology I: Reductive Amination and Diastereoselective Crystallization

This strategy is a workhorse for producing multigram quantities of all four stereoisomers of ACPC.[2] It leverages a diastereoselective reductive amination followed by a highly efficient crystallization-induced separation of diastereomeric salts. The causality behind this method's success lies in its avoidance of chromatography for stereochemical purification, relying instead on the robust and scalable process of crystallization.

Synthetic Workflow

The process begins with the commercially available ethyl 2-oxocyclopentanecarboxylate and proceeds through the formation of a diastereomeric mixture, which is then resolved.

G A Ethyl 2-oxocyclopentanecarboxylate B Diastereomeric Enamine Intermediate A->B + (S)-α-phenylethylamine Toluene, 70°C C Diastereomeric Amino Esters (cis/trans mixture) B->C NaBH(OAc)3 Reduction D Diastereomeric Salt with (D)-DBTA C->D + (D)-DBTA Crystallization E Crystallized (1R,2S,S)-Salt D->E Fractional Crystallization F Free (1R,2S,S)-Amino Ester E->F Base Extraction (KHCO3/K2CO3) G Hydrogenolysis & Hydrolysis F->G 1. H2, Pd/C 2. HCl, heat H (1R,2S)-cis-ACPC G->H

Caption: Workflow for cis-ACPC via diastereoselective crystallization.

Step-by-Step Protocol

The following protocol is adapted from a scalable synthesis reported in the literature.[1][3]

Step 1: Reductive Amination

  • To a solution of ethyl 2-oxocyclopentanecarboxylate (1.0 eq) in toluene, add isobutyric acid (1.1 eq) and (S)-α-phenylethylamine (1.08 eq).[3]

  • Heat the mixture to 70 °C for 2 hours to form the enamine intermediate, then increase the temperature to remove water via azeotropic distillation.[3]

  • Cool the resulting crude enamine and dissolve in ethanol. Add sodium borohydride (NaBH₄) portion-wise at a controlled temperature.

  • After the reaction is complete, perform an acidic workup to yield the crude mixture of diastereomeric amino esters. The primary product is the cis isomer due to steric hindrance directing the hydride attack.

Step 2: Diastereoselective Crystallization

  • Dissolve the crude amino ester mixture in a suitable solvent like ethanol.

  • Add a solution of (+)-dibenzoyl-D-tartaric acid ((D)-DBTA) (approx. 1.0 eq relative to the desired diastereomer).

  • Allow the solution to stand, facilitating the crystallization of the less soluble diastereomeric salt, (R,S,S)-2•(D)-DBTA.[1]

  • Filter the crystalline solid and wash with a cold solvent to isolate the pure diastereomeric salt. The efficiency of this step is critical, as it defines the enantiopurity of the final product.

Step 3: Liberation and Deprotection

  • Treat the isolated salt with an aqueous solution of potassium carbonate and potassium bicarbonate and extract with diethyl ether to liberate the free amino ester.[1]

  • Dissolve the free amino ester in methanol. Add 10% palladium on carbon (Pd/C) and subject the mixture to hydrogenation (H₂ atmosphere) to cleave the α-phenylethyl group.[3]

  • After filtration to remove the catalyst, evaporate the solvent.

  • Add 10% hydrochloric acid and heat the mixture to hydrolyze the ethyl ester.[3]

  • Evaporate to dryness and wash the solid residue with cold acetone to yield the hydrochloride salt of enantiopure (1R,2S)-2-aminocyclopentanecarboxylic acid.[3]

Quantitative Data
StepProductOverall YieldPurityReference
Reductive Amination & CrystallizationFmoc-(1R,2S)-ACPC49% (over 5 steps)High enantiomeric purity[1]
Final Product(1R,2S)-ACPC Salt~35.0 g from 115 g salt>99% ee[1]

Methodology II: Chemoenzymatic Resolution of a Bicyclic β-Lactam

This elegant approach combines a classic chemical transformation to set the cis stereochemistry with a highly selective enzymatic step to resolve the enantiomers. The initial [2+2] cycloaddition between cyclopentene and chlorosulfonyl isocyanate (CSI) reliably produces a racemic bicyclic β-lactam, which is an ideal substrate for enzymatic kinetic resolution.

Synthetic Workflow

The key to this pathway is the lipase-catalyzed hydrolysis, which selectively acts on one enantiomer of the lactam, allowing the unreacted enantiomer to be recovered with high enantiopurity.

G A Cyclopentene B Racemic Bicyclic β-Lactam A->B + Chlorosulfonyl Isocyanate [2+2] Cycloaddition C Enzymatic Kinetic Resolution (e.g., Lipase) B->C D Hydrolyzed (+)-Lactam C->D Selective Hydrolysis E Unreacted (-)-Lactam (Enantiopure) C->E Separation F Acid Hydrolysis E->F G Enantiopure (-)-cis-ACPC F->G

Caption: Chemoenzymatic route to cis-ACPC via β-lactam resolution.

Mechanistic Principles and Protocol Outline

Step 1: Synthesis of Racemic cis-β-Lactam

  • A [2+2] cycloaddition reaction between cyclopentene and chlorosulfonyl isocyanate (CSI) generates the N-chlorosulfonyl-β-lactam.

  • Reductive removal of the chlorosulfonyl group yields the racemic bicyclic β-lactam, which serves as the direct precursor to cis-ACPC.[1][3][5]

Step 2: Enzymatic Kinetic Resolution

  • The racemic lactam is subjected to hydrolysis catalyzed by a lipase, such as from Candida antarctica.

  • The enzyme selectively hydrolyzes one enantiomer of the lactam to the corresponding amino acid, leaving the other enantiomer of the lactam unreacted.[1][3]

  • The unreacted, enantiopure lactam can be separated from the hydrolyzed product by standard extraction techniques.

Step 3: Hydrolysis to Final Product

  • The isolated, enantiopure β-lactam is subjected to acidic or basic hydrolysis to open the lactam ring.

  • This final step yields the target enantiomer of cis-2-aminocyclopentanecarboxylic acid.

Causality: The choice of a bicyclic β-lactam is strategic. The fused ring system locks the relative stereochemistry of the amino and carboxyl groups into the cis configuration. The enzymatic resolution step is highly efficient, often providing access to both enantiomers of the final product—one from the unreacted lactam and the other from the hydrolyzed product.[4]

Methodology III: Asymmetric Conjugate Addition

Developed by Davies and coworkers, this method provides direct access to the cis isomer through a highly diastereoselective 1,4-conjugate addition of a chiral lithium amide to an α,β-unsaturated ester.[1][3] The stereochemistry is controlled by the chiral auxiliary on the nitrogen nucleophile.

Synthetic Workflow

This pathway is notable for its efficiency in setting both stereocenters in a single, key C-N bond-forming step.

G A tert-Butyl cyclopentene-1-carboxylate C Diastereoselective 1,4-Conjugate Addition A->C B Chiral Lithium Amide (e.g., from (R)-N-benzyl-α-methylbenzylamine) B->C D Protected cis-Amino Ester Adduct C->D Forms cis-adduct preferentially E Deprotection D->E 1. Hydrogenolysis (Pd/C, H2) 2. Acidolysis (TFA) F Enantiopure cis-ACPC E->F

References

An In-Depth Technical Guide to the Crystal Structure of cis-2-Aminocyclopentanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the crystal structure of cis-2-aminocyclopentanecarboxylic acid (cis-ACPC) derivatives. These conformationally constrained β-amino acids are of significant interest in medicinal chemistry and peptide design, acting as crucial building blocks for creating peptidomimetics with enhanced stability and specific secondary structures.[1][2][3] Understanding their solid-state conformation and intermolecular interactions is paramount for rational drug design and the development of novel therapeutics.

The Significance of Conformational Rigidity: Why cis-ACPC?

In the realm of peptide and drug design, controlling the three-dimensional structure of a molecule is key to dictating its biological activity. Unlike their linear counterparts, cyclic amino acids such as cis-ACPC introduce a degree of conformational rigidity. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing affinity and specificity. The cyclopentane ring, in particular, offers a balance of rigidity and conformational nuance that is highly valuable.[1][2] Oligomers of cis-ACPC have been shown to adopt sheet-like structures, a feature that can be exploited in the design of foldamers that mimic protein secondary structures. The ability to reliably synthesize all four stereoisomers of ACPC provides a powerful toolkit for peptide chemists to fine-tune the backbone geometry of their molecules.[1][2][4]

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to elucidating a crystal structure begins with the synthesis of high-purity, single-enantiomer compounds. A scalable and reliable synthetic scheme is essential for obtaining the necessary quantities of material for crystallization trials.

Scalable Synthetic Pathway

A robust method for producing all stereoisomers of Fmoc-protected ACPC has been developed, starting from ethyl 2-oxocyclopentanecarboxylate.[1][2] The key steps involve a diastereoselective reductive amination, followed by separation of the diastereomers and subsequent chemical transformations. The choice of resolving agent is critical for obtaining enantiomerically pure intermediates. For instance, (+)-dibenzoyl-d-tartaric acid ((D)-DBTA) has been effectively used to crystallize and purify the (R,S,S)-amino ester intermediate, a precursor to a cis-ACPC derivative.[1][2]

Experimental Protocol: Synthesis of (1R,2S)-2-Aminocyclopentanecarboxylic Acid Derivative

The following protocol is a summarized example based on established methods for producing a precursor to Fmoc-(1R,2S)-ACPC.

  • Reductive Amination: Ethyl 2-oxocyclopentanecarboxylate is reacted with (S)-α-phenylethylamine under reductive conditions to yield a mixture of diastereomeric amino esters.

  • Diastereomeric Salt Formation: The crude mixture of amino esters is treated with (+)-dibenzoyl-d-tartaric acid ((D)-DBTA) in a suitable solvent system like acetonitrile/water. This selectively crystallizes the (R,S,S)-amino ester • (D)-DBTA salt. The causality here lies in the specific stereochemical matching between the amino ester and the chiral acid, which leads to a well-ordered, less soluble crystal lattice.

  • Purification through Recrystallization: The crystalline salt is subjected to two or three rounds of recrystallization to achieve high diastereomeric purity. The use of a mixed solvent system is a practical choice to balance solubility for purification without sacrificing yield.[1]

  • Liberation of the Free Amine: The purified salt is treated with a base, such as potassium carbonate, to liberate the free amino ester.

  • Hydrogenolysis and Hydrolysis: The N-benzyl protecting group is removed via hydrogenolysis, followed by acidic hydrolysis of the ethyl ester to yield the target amino acid.[1][2]

The workflow for synthesis and purification is crucial for obtaining material suitable for single-crystal growth.

G cluster_synthesis Synthesis & Purification Start Ethyl 2-oxocyclopentanecarboxylate ReductiveAmination Reductive Amination with (S)-α-phenylethylamine Start->ReductiveAmination DiastereomerMix Mixture of Diastereomeric Amino Esters ReductiveAmination->DiastereomerMix SaltFormation Salt Formation with (+)-dibenzoyl-d-tartaric acid DiastereomerMix->SaltFormation CrudeSalt Crystalline Salt of (R,S,S)-amino ester • (D)-DBTA SaltFormation->CrudeSalt Recrystallization Recrystallization CrudeSalt->Recrystallization PureSalt Purified Salt Recrystallization->PureSalt BaseTreatment Liberation of Free Amine PureSalt->BaseTreatment FreeAmine Free Amino Ester BaseTreatment->FreeAmine FinalSteps Hydrogenolysis & Hydrolysis FreeAmine->FinalSteps FinalProduct Enantiopure cis-ACPC FinalSteps->FinalProduct

Fig. 1: Synthetic workflow for enantiopure cis-ACPC.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides a wealth of information, including bond lengths, bond angles, torsion angles, and the nature of intermolecular interactions that dictate the crystal packing.

From Crystal to Structure: The SC-XRD Workflow
  • Single Crystal Growth: The purified compound is dissolved in a suitable solvent or solvent mixture, and crystals are grown through slow evaporation, vapor diffusion, or cooling. The choice of solvent is critical and often determined empirically.

  • Data Collection: A single crystal of suitable size and quality is mounted on a diffractometer. The crystal is then irradiated with monochromatic X-rays, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods. This initial model is then refined against the experimental data to improve the fit and determine the precise atomic positions.

G cluster_xrd Single-Crystal X-ray Diffraction Workflow PurifiedCompound Purified cis-ACPC Derivative CrystalGrowth Single Crystal Growth (e.g., slow evaporation) PurifiedCompound->CrystalGrowth SingleCrystal High-Quality Single Crystal CrystalGrowth->SingleCrystal DataCollection X-ray Diffraction Data Collection SingleCrystal->DataCollection DiffractionData Diffraction Pattern DataCollection->DiffractionData StructureSolution Structure Solution (Direct Methods) DiffractionData->StructureSolution InitialModel Initial Structural Model StructureSolution->InitialModel Refinement Structure Refinement InitialModel->Refinement FinalStructure Final Crystal Structure (Atomic Coordinates, etc.) Refinement->FinalStructure

Fig. 2: Workflow for single-crystal X-ray diffraction analysis.

Structural Insights from cis-ACPC Precursors

Case Study: Crystal Structure of a Diastereomeric Salt

The crystal structure of the (R,S,S)-amino ester intermediate complexed with (D)-dibenzoyltartaric acid ((D)-DBTA) has been solved (CCDC 2287356).[1][4] This structure was instrumental in unambiguously confirming the stereochemistry of the synthetic intermediate.[1]

Key Structural Features:

  • Conformation of the Cyclopentane Ring: The cyclopentane ring in cyclic amino acids is not planar and typically adopts either an "envelope" or a "half-chair" conformation to minimize torsional strain. The specific conformation observed in the crystal structure provides a snapshot of a low-energy state.

  • Intermolecular Interactions: The crystal packing of this diastereomeric salt is dominated by a network of hydrogen bonds. Strong O–H···O and N–H···O hydrogen bonds are observed between the amino ester and the tartrate counter-ion.[1][2] These interactions are the primary driving force for the crystallization of this specific diastereomer and are a beautiful example of molecular recognition in the solid state.

The presence of a robust hydrogen-bonding network is a recurring theme in the crystal structures of amino acids and their derivatives. These interactions play a crucial role in stabilizing the crystal lattice.

Compound CCDC Deposition No. Key Interactions Significance
(R,S,S)-amino ester • (D)-DBTA2287356O–H···O, N–H···O, C–H···O hydrogen bondsConfirms stereochemistry; demonstrates molecular recognition
(S,S,S)-amino ester • HBr2287357Hydrogen bonding to bromide ionConfirms stereochemistry of the trans-precursor

Table 1: Crystallographic Data for Key Synthetic Intermediates of ACPC Derivatives.[1][4]

G cluster_interactions Intermolecular Interactions in the Crystal Lattice AminoEster cis-ACPC Precursor (Amino Ester) DBTA Dibenzoyltartrate (Chiral Counter-ion) AminoEster->DBTA O-H···O N-H···O C-H···O DBTA->AminoEster

Fig. 3: Hydrogen bonding between the cis-ACPC precursor and DBTA.

Extrapolating to Other Derivatives and Future Directions

The detailed structural analysis of synthetic intermediates, coupled with knowledge of related compounds like trans-ACPC oligomers which are known to form 12-helices[5], allows us to make informed predictions about the solid-state behavior of other cis-ACPC derivatives. It is expected that the free amino acid and its simple salts will exhibit zwitterionic character in the solid state, leading to strong N-H···O hydrogen bonds between adjacent molecules. For larger derivatives, such as those protected with Fmoc or incorporated into peptides, the packing will be influenced by a combination of hydrogen bonding involving the carboxyl and amino groups, as well as π-stacking interactions from the aromatic Fmoc group.

The continued investigation into the crystal structures of a wider range of cis-ACPC derivatives is crucial. This data will not only expand our fundamental understanding of the solid-state chemistry of these important building blocks but also provide a more robust foundation for the computational modeling and rational design of next-generation peptide-based therapeutics.

References

An In-Depth Technical Guide to the Conformational Analysis of cis-2-Aminocyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of Conformational Restraint in Drug Design

In the landscape of modern drug discovery, the principle of conformational restraint has emerged as a powerful strategy for enhancing the potency, selectivity, and pharmacokinetic properties of therapeutic agents. By rigidifying a molecule's three-dimensional structure, we can pre-organize it for optimal interaction with its biological target, thereby reducing the entropic penalty of binding. cis-2-Aminocyclopentanecarboxylic acid (cis-ACPC), a conformationally constrained β-amino acid, represents a pivotal building block in this endeavor. Its incorporation into peptides and small molecules has been shown to induce specific secondary structures, such as sheet-like and strand conformations, influencing their biological activity.[1] A thorough understanding of the intrinsic conformational preferences of the cis-ACPC monomer is therefore paramount for its rational application in medicinal chemistry. This guide provides a comprehensive technical overview of the methodologies employed in the conformational analysis of cis-ACPC, blending experimental insights with computational validation to offer a self-validating analytical framework.

The Conformational Landscape of a Constrained Scaffold: Theoretical Underpinnings

The cyclopentane ring, unlike its six-membered cyclohexane counterpart, does not possess a single, highly stable chair conformation. Instead, it alleviates torsional strain through puckering, adopting a dynamic equilibrium of non-planar conformations. The two most significant low-energy conformations are the envelope (C_s symmetry) and the half-chair (C_2 symmetry). These conformers are separated by a low energy barrier, leading to a rapid interconversion at room temperature, a phenomenon known as pseudorotation.

The introduction of substituents, as in cis-ACPC, significantly influences this conformational equilibrium. The relative positioning of the amino and carboxylic acid groups dictates the energetically most favorable pucker of the ring, a preference that is further modulated by solvent effects and the potential for intramolecular interactions, most notably hydrogen bonding.

Experimental Elucidation of the Conformational Equilibrium: A Multi-faceted NMR Approach

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the experimental investigation of molecular conformation in solution. A detailed analysis of various NMR parameters allows for a comprehensive understanding of the conformational preferences of cis-ACPC.

Synthesis and Foundational Spectroscopic Characterization

The initial step in any conformational analysis is the unambiguous synthesis and characterization of the molecule of interest. A scalable synthesis for all four stereoisomers of 2-aminocyclopentanecarboxylic acid has been reported, providing access to the enantiomerically pure cis-isomer.[2][3]

The foundational 1H and 13C NMR spectra of cis-ACPC in D₂O provide the initial chemical shift assignments essential for more advanced NMR studies.[3]

Table 1: Reported NMR Data for cis-2-Aminocyclopentanecarboxylic Acid in D₂O [3]

NucleusChemical Shift (ppm)
¹H (CHNH₂)3.82–3.86 (m)
¹H (CHCO₂H)3.10–3.16 (m)
¹H (CH₂)2.08–2.20 (m)
¹H (CH₂CH₂)1.69–1.99 (m)
¹³C (C=O)176.6
¹³C (CHNH₂)52.7
¹³C (CHCO₂H)45.5
¹³C (CH₂)29.7
¹³C (CH₂)27.2
¹³C (CH₂)21.2
Deciphering Dihedral Angles through Vicinal Coupling Constants: The Karplus Relationship

The magnitude of three-bond proton-proton (³JHH) coupling constants is exquisitely sensitive to the dihedral angle between the coupled protons, a relationship described by the Karplus equation. By carefully measuring the vicinal coupling constants within the cyclopentane ring of cis-ACPC, we can deduce the time-averaged dihedral angles and thus infer the preferred ring pucker.

Experimental Protocol: High-Resolution 1D ¹H NMR for Coupling Constant Determination

  • Sample Preparation: Prepare a 10-20 mM solution of cis-ACPC in a deuterated solvent of choice (e.g., D₂O, DMSO-d₆, CD₃OD) to investigate solvent effects on conformational preference.

  • Data Acquisition: Acquire a high-resolution 1D ¹H NMR spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio. Employ a high-field NMR spectrometer (≥500 MHz) to ensure adequate signal dispersion.

  • Data Processing: Apply a suitable window function (e.g., Lorentzian-to-Gaussian) to enhance resolution and perform a first-order analysis of the multiplets to extract the coupling constants. For more complex, overlapping multiplets, spectral simulation software may be necessary for accurate determination.

  • Karplus Analysis: Utilize a parameterized Karplus equation to correlate the experimentally determined ³JHH values with the corresponding H-C-C-H dihedral angles. This allows for the evaluation of the relative populations of the envelope and half-chair conformers.

G cluster_exp Experimental Workflow Sample cis-ACPC in Deuterated Solvent NMR High-Resolution 1D ¹H NMR Data Extraction of ³JHH Coupling Constants Analysis Karplus Equation Analysis Result Dihedral Angles & Conformer Population

Probing Through-Space Proximity with Nuclear Overhauser Effect (NOE) Spectroscopy

While coupling constants provide information about through-bond dihedral angles, the Nuclear Overhauser Effect (NOE) reveals through-space proximities between protons that are close to each other (< 5 Å), regardless of their covalent connectivity. 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are invaluable for distinguishing between different puckered conformations of the cyclopentane ring.

Experimental Protocol: 2D NOESY for Spatial Correlation

  • Sample Preparation: Use the same sample prepared for the 1D ¹H NMR experiments.

  • Data Acquisition: Acquire a 2D NOESY spectrum with a mixing time optimized for the size of the molecule (typically 300-800 ms for small molecules).

  • Data Analysis: Identify cross-peaks in the NOESY spectrum, which indicate spatial proximity between the corresponding protons. The intensity of the cross-peaks is inversely proportional to the sixth power of the distance between the protons.

  • Conformational Interpretation: Compare the observed NOE correlations with the expected inter-proton distances in the different envelope and half-chair conformers. The presence or absence of specific NOEs can provide definitive evidence for the predominant conformation.

In Silico Veritas: Computational Chemistry as a Predictive and Validating Tool

Computational modeling provides a powerful complementary approach to experimental studies, offering insights into the energetics and dynamics of the conformational landscape of cis-ACPC.

Quantum Mechanical Calculations: Mapping the Potential Energy Surface

Density Functional Theory (DFT) is a robust quantum mechanical method for calculating the geometries and relative energies of different conformers. By performing a systematic conformational search, we can identify the low-energy minima on the potential energy surface, corresponding to the stable envelope and half-chair conformations, as well as the transition states connecting them.

Computational Protocol: DFT-Based Conformational Analysis

  • Initial Structure Generation: Generate initial 3D structures for various plausible envelope and half-chair conformers of cis-ACPC.

  • Geometry Optimization: Perform geometry optimization for each conformer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)). Include a solvent model (e.g., Polarizable Continuum Model - PCM) to simulate the solution-phase environment.

  • Energy Calculation: Calculate the single-point energies of the optimized structures at a higher level of theory to obtain more accurate relative energies.

  • Vibrational Frequency Analysis: Perform a frequency calculation for each optimized structure to confirm that it is a true minimum (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

G Start Initial 3D Structures of Conformers Optimize DFT Geometry Optimization (with solvent model) Start->Optimize Energy Single-Point Energy Calculation Optimize->Energy Frequency Vibrational Frequency Analysis Energy->Frequency Result Relative Stabilities and Thermodynamic Properties Frequency->Result

Molecular Dynamics Simulations: Capturing the Dynamic Behavior

While DFT provides a static picture of the low-energy conformers, Molecular Dynamics (MD) simulations allow us to explore the dynamic behavior of cis-ACPC in solution over time. MD simulations can reveal the pathways and timescales of conformational interconversions and provide insights into the role of solvent molecules in stabilizing different conformers.

Computational Protocol: Molecular Dynamics Simulation

  • System Setup: Place the cis-ACPC molecule in a simulation box filled with explicit solvent molecules (e.g., water).

  • Force Field Selection: Choose an appropriate force field that accurately describes the intramolecular and intermolecular interactions.

  • Equilibration: Perform a series of equilibration steps to allow the system to reach a stable temperature and pressure.

  • Production Run: Run a production simulation for a sufficient length of time (typically nanoseconds to microseconds) to sample the conformational space adequately.

  • Trajectory Analysis: Analyze the simulation trajectory to determine the populations of different conformers, the dihedral angle distributions, and the dynamics of intramolecular hydrogen bonding.

The Role of Intramolecular Hydrogen Bonding: A Key Determinant of Conformation

The cis arrangement of the amino and carboxylic acid groups in cis-ACPC allows for the potential formation of an intramolecular hydrogen bond. This interaction can significantly stabilize specific conformations, influencing the overall conformational equilibrium. Both experimental and computational methods can be employed to investigate the presence and strength of this hydrogen bond.

  • NMR Spectroscopy: The chemical shift of the amide proton and its temperature coefficient can provide evidence for intramolecular hydrogen bonding. A low temperature coefficient is indicative of a proton involved in a stable intramolecular hydrogen bond.

  • Computational Chemistry: DFT calculations can be used to quantify the energy of the intramolecular hydrogen bond and to visualize the electron density at the bond critical point using Quantum Theory of Atoms in Molecules (QTAIM) analysis.

Concluding Remarks and Future Perspectives

The conformational analysis of cis-2-aminocyclopentanecarboxylic acid is a multifaceted challenge that requires a synergistic application of advanced experimental and computational techniques. By integrating high-resolution NMR spectroscopy for the determination of coupling constants and NOEs with the predictive power of DFT and MD simulations, a comprehensive and self-validating understanding of its conformational landscape can be achieved. This detailed knowledge is not merely an academic exercise; it is a critical prerequisite for the rational design of next-generation therapeutics. As our ability to precisely control molecular conformation continues to advance, so too will our capacity to develop drugs with unparalleled efficacy and specificity. The principles and protocols outlined in this guide provide a robust framework for researchers and drug development professionals to unlock the full potential of conformationally constrained molecules like cis-ACPC in their quest for novel medicines.

References

A Technical Guide to the Theoretical Conformational Analysis of Methyl cis-2-aminocyclopentanecarboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the theoretical methods used to determine the conformational landscape of methyl cis-2-aminocyclopentanecarboxylate hydrochloride. As a molecule of interest in medicinal chemistry, understanding its three-dimensional structure is paramount for elucidating its bioactivity and designing next-generation therapeutics. We will delve into the rationale behind selecting appropriate computational methodologies, constructing a robust model, and interpreting the results to provide actionable insights for drug discovery and development.

The Significance of Conformational Analysis in Drug Design

The biological activity of a small molecule is intrinsically linked to its three-dimensional shape. The various spatial arrangements of atoms that a molecule can adopt through rotation about single bonds are known as conformations. For a flexible molecule like this compound, multiple low-energy conformations may exist in equilibrium. Identifying the most stable conformers and understanding the energy barriers between them is crucial, as the bioactive conformation that binds to a biological target may not be the lowest energy state in isolation.

Computational chemistry offers a powerful toolkit to explore the conformational space of molecules, providing insights that can be challenging to obtain through experimental methods alone.[1] By employing quantum mechanical calculations, we can predict the relative energies of different conformers and gain a detailed understanding of the intramolecular interactions that govern their stability.

Crafting a Validated Computational Protocol

The reliability of any computational study hinges on the careful selection and validation of the chosen methodology. For a charged species like a hydrochloride salt, this requires particular attention to the treatment of electrostatic interactions and the influence of the counterion.

Choosing the Right Theoretical Framework

Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for systems of this size, offering a favorable balance between accuracy and computational cost.[1] Several functionals are available, and their performance can vary depending on the system. For molecules involving non-covalent interactions, such as the hydrogen bonds expected in our target molecule, functionals from the M06 and ωB97X families are often recommended.[2] The B3LYP functional is also a popular and well-benchmarked choice.[3]

Basis sets are mathematical functions used to describe the atomic orbitals. The choice of basis set directly impacts the accuracy of the calculation. A Pople-style basis set like 6-31G(d,p) is a good starting point for geometry optimizations, while a larger, more flexible basis set such as 6-311++G(d,p) or a Dunning-type basis set like cc-pVTZ is preferable for accurate single-point energy calculations.[3]

Building the Initial Molecular Model

The starting geometry for our calculations is the cis isomer of methyl 2-aminocyclopentanecarboxylate. The cyclopentane ring can adopt various non-planar conformations, most notably the "envelope" and "twist" forms.[4] It is essential to consider both as potential starting points for the conformational search. The amino group will be protonated (-NH3+) to reflect the hydrochloride salt, and a chloride ion (Cl-) will be placed in the vicinity. The initial placement of the chloride ion is a critical step, as its interaction with the protonated amine will significantly influence the conformational preferences. Several starting positions for the chloride ion should be explored to ensure a thorough search of the potential energy surface.

A Step-by-Step Computational Workflow

The following protocol outlines a robust approach to the conformational analysis of this compound.

Conformational Search

The first step is to explore the potential energy surface to identify all relevant low-energy conformers. This is typically achieved through a systematic or stochastic conformational search. A common approach is to perform a relaxed potential energy surface scan by systematically rotating key dihedral angles, such as those involving the ester group and the C-N bond, while allowing the rest of the molecule to relax at each step.

Experimental Protocol: Relaxed Potential Energy Surface Scan

  • Define Scan Coordinates: Identify the key rotatable bonds. For our molecule, these are the C1-C(O)O dihedral and the C2-N dihedral.

  • Set Scan Parameters: Define the range and step size for the scan. A full 360° rotation with a step size of 15-30° is typically sufficient.

  • Choose a Low-Level of Theory: To manage computational cost, perform the initial scan with a computationally less demanding method, such as DFT with a smaller basis set (e.g., B3LYP/6-31G(d)).

  • Execute the Scan: Run the series of constrained geometry optimizations.

  • Identify Minima: Analyze the resulting potential energy profile to identify the low-energy minima.

Geometry Optimization and Frequency Calculations

Each unique low-energy conformer identified in the conformational search must be fully optimized without any constraints. This is a crucial step to locate the precise energy minimum on the potential energy surface.

Experimental Protocol: Geometry Optimization and Frequency Analysis

  • Select a Higher Level of Theory: Use a more accurate method for the final optimization, for example, M06-2X/6-311++G(d,p).

  • Perform Geometry Optimization: Starting from the geometries obtained from the conformational search, perform an unconstrained geometry optimization.

  • Conduct Frequency Calculations: Once the geometry is optimized, perform a frequency calculation at the same level of theory. This serves two purposes:

    • Verification of Minima: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

    • Thermodynamic Data: The frequencies are used to calculate the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy, providing the Gibbs free energy.

Incorporating Solvent Effects

Biological processes occur in an aqueous environment. Therefore, it is essential to account for the effect of the solvent on the conformational equilibrium. The Polarizable Continuum Model (PCM) is a widely used and effective method for this purpose.[2] Single-point energy calculations using the PCM should be performed on the gas-phase optimized geometries.

Interpreting the Results for Drug Development

The output of these calculations will be a set of low-energy conformers with their corresponding relative energies. This data can be presented in a clear and concise manner to facilitate interpretation.

Relative Energies and Population Analysis

The relative Gibbs free energies of the conformers can be used to calculate their equilibrium populations at a given temperature using the Boltzmann distribution. This provides a quantitative measure of the likelihood of finding the molecule in a particular conformation.

Conformer IDRelative Electronic Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)Population (%)
Conf-1 0.000.0065.2
Conf-2 0.850.7525.1
Conf-3 1.521.359.7

Table 1: Hypothetical relative energies and populations of the three most stable conformers of this compound at 298.15 K.

Geometric Analysis and Intramolecular Interactions

A detailed analysis of the geometry of each conformer is crucial. This includes examining key bond lengths, bond angles, and dihedral angles. Of particular interest are the intramolecular hydrogen bonding interactions between the protonated amine, the ester group, and the chloride ion. These interactions play a significant role in stabilizing specific conformations.

Visualizing the Computational Workflow and Results

Clear visualizations are essential for communicating complex computational workflows and results.

G cluster_0 Model Building cluster_1 Conformational Search cluster_2 Refinement & Analysis a Initial Structure (cis-isomer) b Protonation of Amine & Addition of Cl- a->b c Potential Energy Surface Scan b->c d Identification of Low-Energy Conformers c->d e Geometry Optimization (High-Level Theory) d->e f Frequency Calculation (Verification of Minima) e->f g Solvation Modeling (PCM) f->g h Population Analysis g->h

Caption: A schematic overview of the computational workflow for the conformational analysis.

G Conf-1 Conf-1 Conf-2 Conf-2 Conf-1->Conf-2 ΔG = 0.75 kcal/mol Conf-3 Conf-3 Conf-1->Conf-3 ΔG = 1.35 kcal/mol Conf-2->Conf-3 ΔG = 0.60 kcal/mol

Caption: The energetic relationship between the three most stable conformers.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to the theoretical conformational analysis of this compound. By following this protocol, researchers can gain valuable insights into the structural preferences of this molecule, which can inform structure-activity relationship (SAR) studies and guide the design of new analogs with improved pharmacological profiles.

The ultimate validation of these computational predictions comes from comparison with experimental data.[5] Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy can provide experimental evidence of the dominant conformations in the solid state and in solution, respectively. A strong correlation between the theoretical and experimental findings would provide a high degree of confidence in the computational model and its predictive power for future drug design endeavors.

References

The Discovery and Pioneering Synthesis of Cispentacin: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Cispentacin, or (-)-(1R,2S)-2-aminocyclopentane-1-carboxylic acid, emerged as a novel antifungal agent with a unique biological profile, showcasing potent in vivo efficacy against systemic fungal infections despite modest in vitro activity. This technical guide provides a comprehensive, in-depth exploration of the seminal work on cispentacin, from its initial discovery and isolation from Bacillus cereus to the first successful stereoselective total synthesis. This document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the foundational experimental protocols, the rationale behind the synthetic strategies, and the key physicochemical and biological properties of this intriguing natural product.

Introduction: A Novel Antifungal from a Bacterial Source

The quest for novel antifungal agents has been a persistent challenge in medicinal chemistry, driven by the rise of opportunistic fungal infections, particularly in immunocompromised individuals. Cispentacin ((-)-(1R, 2S)-2-aminocyclopentane-1-carboxylic acid) was first identified as a promising candidate from the culture broth of Bacillus cereus strain L450-B2.[1][2][3] It is a water-soluble, amphoteric compound with a simple yet elegant cyclic β-amino acid structure.[4] What set cispentacin apart was its remarkable protective effects in animal models of systemic candidiasis, a stark contrast to its weak activity in traditional in vitro assays.[1] This discrepancy hinted at a unique mechanism of action and spurred significant interest in its chemical synthesis to enable further biological investigation and analog development.

This guide will first detail the discovery and isolation of cispentacin, providing a step-by-step protocol for its production and purification. Subsequently, it will offer an in-depth analysis of the first stereoselective total synthesis, elucidating the retrosynthetic logic and the practical execution of this seminal work.

Discovery and Isolation of Cispentacin from Bacillus cereus

Cispentacin was originally discovered as a secondary metabolite of Bacillus cereus strain L450-B2.[1][2] Its production, isolation, and purification involve a multi-step process that leverages its physicochemical properties.

Physicochemical Properties of Cispentacin

A thorough understanding of cispentacin's properties was crucial for the development of an effective isolation strategy.

PropertyValue
Appearance Colorless powder
Molecular Formula C₆H₁₁NO₂
Molecular Weight 129.16 g/mol
Stereochemistry (1R, 2S)-cis
Optical Rotation [α]D²⁵ = -13.8° (c=1.0, H₂O)
Solubility Water-soluble
Chemical Nature Amphoteric
Fermentation and Isolation Workflow

The isolation of cispentacin from the culture broth of Bacillus cereus is a meticulous process involving fermentation, biomass removal, and a series of chromatographic purifications.

cluster_fermentation Fermentation cluster_extraction Primary Extraction cluster_purification Purification Cascade Inoculation of Bacillus cereus L450-B2 Inoculation of Bacillus cereus L450-B2 Fermentation in Nutrient-Rich Medium Fermentation in Nutrient-Rich Medium Inoculation of Bacillus cereus L450-B2->Fermentation in Nutrient-Rich Medium 30-37°C, aerobic shaking Fermentation Broth Fermentation Broth Centrifugation Centrifugation Fermentation Broth->Centrifugation Biomass Removal Clarified Supernatant Clarified Supernatant Centrifugation->Clarified Supernatant Ion-Exchange Chromatography (Cation) Ion-Exchange Chromatography (Cation) Clarified Supernatant->Ion-Exchange Chromatography (Cation) e.g., Dowex 50W Adsorption Chromatography Adsorption Chromatography Ion-Exchange Chromatography (Cation)->Adsorption Chromatography Crystallization Crystallization Adsorption Chromatography->Crystallization Aqueous Alcohol Pure Cispentacin Pure Cispentacin Crystallization->Pure Cispentacin

Figure 1: Workflow for the Isolation of Cispentacin.
Detailed Experimental Protocol: Isolation and Purification

The following protocol is a composite of established methods for the isolation of cispentacin from Bacillus cereus culture.[5]

Part A: Fermentation

  • Media Preparation: A nutrient-rich medium, such as Tryptic Soy Broth (TSB), is prepared and sterilized by autoclaving at 121°C for 20 minutes. The medium should contain a carbon source (e.g., glucose), a nitrogen source (e.g., peptone, yeast extract), and essential mineral salts.

  • Inoculation and Culture: The sterile medium is inoculated with a fresh culture of Bacillus cereus L450-B2. The culture is then incubated at 30-37°C with vigorous shaking (200-250 rpm) to ensure sufficient aeration for optimal production of cispentacin.

Part B: Isolation and Purification

  • Cell Removal: The culture broth is centrifuged to pellet the bacterial cells, yielding a clarified supernatant containing the dissolved cispentacin.

  • Initial Purification (Ion-Exchange Chromatography):

    • The pH of the supernatant is adjusted to approximately 3.0 with an acid (e.g., HCl).

    • The acidified supernatant is then passed through a cation-exchange resin column (e.g., Dowex 50W). Cispentacin, being an amino acid, will bind to the resin.

    • The column is washed with deionized water to remove unbound impurities.

    • Cispentacin is subsequently eluted from the resin using a basic solution, such as aqueous ammonia.

  • Further Purification (Adsorption and Reversed-Phase Chromatography):

    • The active fractions from the ion-exchange step are pooled and can be further purified using adsorption resins.

    • For high purity, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is employed. The sample is acidified with trifluoroacetic acid (TFA) and injected onto a C18 column. Elution is performed with a gradient of acetonitrile in water (both containing 0.1% TFA).

  • Crystallization and Final Product:

    • The purified fractions containing cispentacin are pooled and lyophilized to yield a white powder.

    • Crystallization from an aqueous alcohol mixture can be performed to obtain highly pure cispentacin.

The First Stereoselective Total Synthesis of (-)-(1R,2S)-Cispentacin

The development of a stereocontrolled synthesis of cispentacin was a significant achievement, enabling access to the biologically active enantiomer and paving the way for the synthesis of analogs. The strategy pioneered by Davies and coworkers stands as a testament to the power of asymmetric synthesis.[6]

Retrosynthetic Analysis

The key challenge in the synthesis of cispentacin lies in the stereoselective formation of the two contiguous chiral centers on the cyclopentane ring with a cis relationship. The retrosynthetic analysis reveals a strategy centered on a highly stereoselective conjugate addition.

Cispentacin (-)-(1R,2S)-Cispentacin Protected Cispentacin Protected β-Amino Ester Cispentacin->Protected Cispentacin Deprotection Chiral Amine (S)-N-benzyl-N-α-methylbenzylamine Protected Cispentacin->Chiral Amine Conjugate Addition Unsaturated Ester α,β-Unsaturated Ester (e.g., Methyl 1-cyclopentene-1-carboxylate) Protected Cispentacin->Unsaturated Ester Conjugate Addition

Figure 2: Retrosynthetic Analysis of Cispentacin.

The synthesis hinges on the diastereoselective 1,4-conjugate addition of a chiral lithium amide to an α,β-unsaturated ester. This key step establishes the desired cis stereochemistry at the C1 and C2 positions of the cyclopentane ring.[7]

Detailed Experimental Protocol: Asymmetric Synthesis

The following protocol outlines the key steps in the asymmetric synthesis of (-)-(1R,2S)-cispentacin.[4][7]

Step 1: Preparation of the Chiral Amine

  • (S)-N-benzyl-N-α-methylbenzylamine is prepared and serves as the chiral auxiliary.

Step 2: Diastereoselective Conjugate Addition

  • The chiral amine is treated with a strong base, such as n-butyllithium, at low temperature (e.g., -78°C) in an ethereal solvent (e.g., THF) to form the corresponding chiral lithium amide.

  • The α,β-unsaturated ester (e.g., methyl 1-cyclopentene-1-carboxylate) is then added to the solution of the chiral lithium amide. The reaction is allowed to proceed at low temperature to ensure high stereoselectivity.

  • The reaction is quenched, and the resulting β-amino ester is isolated and purified using standard techniques such as column chromatography.

Step 3: Deprotection

  • Removal of N-benzyl groups: The protecting benzyl groups on the nitrogen atom are removed via hydrogenolysis. This is typically achieved using hydrogen gas (H₂) in the presence of a palladium catalyst (e.g., Pd/C) in a suitable solvent like ethanol.

  • Ester Hydrolysis: The methyl ester is hydrolyzed to the corresponding carboxylic acid. This can be achieved by treatment with an acid, such as trifluoroacetic acid.

The final product, (-)-(1R,2S)-cispentacin, is obtained after purification.

Biological Activity and Mechanism of Action

Cispentacin's antifungal activity is notable for its pronounced in vivo effects.[3][8] It is actively transported into fungal cells, such as Candida albicans, through amino acid permeases. Once inside the cell, it is believed to exert its antifungal effect by inhibiting protein synthesis, with prolyl-tRNA synthetase being a primary intracellular target.[7] By interfering with this crucial enzyme, cispentacin disrupts the production of essential proteins, leading to the cessation of fungal growth.

Conclusion

The discovery of cispentacin from Bacillus cereus and the subsequent development of its first stereoselective total synthesis represent significant milestones in the fields of natural product chemistry and antifungal drug discovery. The elegant synthetic strategy, centered on a highly stereoselective conjugate addition, not only provided access to the biologically active enantiomer but also opened avenues for the creation of novel analogs with potentially improved therapeutic profiles. This technical guide has provided a detailed overview of these foundational studies, offering valuable insights and protocols for researchers in the ongoing pursuit of new and effective antifungal agents.

References

An In-depth Technical Guide to the Physical Properties of Methyl cis-2-aminocyclopentanecarboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl cis-2-aminocyclopentanecarboxylate hydrochloride is a cyclic amino acid derivative of interest in synthetic organic chemistry and drug discovery. As with any compound intended for pharmaceutical development, a thorough understanding of its physicochemical properties is paramount. These properties, particularly solubility and melting point, are critical determinants of a drug candidate's bioavailability, formulation feasibility, and stability. This guide provides a comprehensive overview of the theoretical and practical considerations for characterizing the solubility and melting point of this compound, written from the perspective of a Senior Application Scientist. While specific experimental data for this exact molecule is not extensively published, this guide will equip researchers with the foundational knowledge and detailed methodologies to determine these crucial parameters.

The structure of this compound, possessing a hydrophilic amino group (as a hydrochloride salt), a lipophilic cyclopentane ring, and a methyl ester, suggests a nuanced solubility profile. Its melting point will be influenced by the crystalline lattice energy, which is in turn affected by the ionic nature of the hydrochloride and the stereochemistry of the cyclopentane ring.

I. Solubility Profile: A Multifaceted Property

The solubility of an active pharmaceutical ingredient (API) is a critical factor that influences its absorption and, consequently, its therapeutic efficacy. For this compound, its solubility is expected to be highest in polar protic solvents due to its ionic nature.

Theoretical Considerations

As the hydrochloride salt of an amine, this compound is an ionic compound. This suggests a higher solubility in polar protic solvents like water and lower-aliphatic alcohols (e.g., methanol, ethanol) through favorable ion-dipole interactions and hydrogen bonding. Conversely, its solubility is expected to be significantly lower in nonpolar aprotic solvents such as hexane or toluene, which cannot effectively solvate the ions.

The presence of the methyl ester and the cyclopentane ring introduces lipophilic character, which may impart some solubility in less polar organic solvents. The "cis" stereochemistry will also influence crystal packing and, consequently, the energy required to break the crystal lattice for dissolution.

Experimental Determination of Aqueous Solubility (Thermodynamic)

The "gold standard" for determining thermodynamic or equilibrium solubility is the shake-flask method. This method measures the concentration of a saturated solution of the compound in a specific solvent at a constant temperature.

Protocol: Shake-Flask Method for Aqueous Solubility

  • Preparation of the Medium: Prepare a buffered aqueous solution at the desired pH (e.g., pH 7.4 for physiological relevance).

  • Addition of Compound: Add an excess amount of this compound to a known volume of the buffered solution in a sealed, screw-cap vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Place the vial in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the sample to pellet the undissolved solid.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe.

  • Filtration: Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

  • Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Calculate the solubility from the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Quantification A Add excess compound to buffer B Seal vial A->B C Agitate in thermostatic shaker (24-48h) B->C D Centrifuge or let settle C->D E Withdraw supernatant D->E F Filter (0.22 µm) E->F G Quantify by HPLC F->G

Caption: Workflow for Thermodynamic Solubility Determination.

Table 1: Expected Solubility Profile of this compound

Solvent ClassExample SolventsExpected SolubilityRationale
Polar ProticWater, Methanol, EthanolHighFavorable ion-dipole interactions and hydrogen bonding with the hydrochloride salt.
Polar AproticDMSO, DMFModerate to HighGood dipole-dipole interactions.
NonpolarHexane, TolueneLowPoor solvation of the ionic species.

II. Melting Point: An Indicator of Purity and Stability

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. It is a fundamental physical property used to identify a compound and assess its purity. For a pure substance, the melting range is typically narrow.

Theoretical Considerations

The high melting point of amino acids is attributed to the strong ionic attractions between the zwitterions in the crystal lattice.[1] While this compound is not a zwitterion, it is an ionic salt. The electrostatic forces between the protonated amine and the chloride anion will contribute significantly to a high crystal lattice energy, and thus a relatively high melting point is expected. Impurities will typically cause a depression and broadening of the melting point range.

Experimental Determination of Melting Point

The capillary method is the most common and pharmacopeia-recognized technique for determining the melting point of a solid crystalline substance.[2]

Protocol: Capillary Melting Point Determination (USP <741> Class I)

  • Sample Preparation: Ensure the sample of this compound is finely powdered and thoroughly dried.

  • Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2.5-3.5 mm.

  • Instrument Setup: Place the loaded capillary into the heating block of a melting point apparatus.

  • Rapid Heating (Optional): For an unknown compound, a preliminary rapid heating can be performed to determine an approximate melting point.

  • Accurate Determination: For an accurate measurement, start heating the block at a rate of approximately 10°C per minute until the temperature is about 30°C below the expected melting point.

  • Slow Heating: Reduce the heating rate to 1-2°C per minute.

  • Observation and Recording: Record the temperature at which the substance is first observed to collapse or form a liquid (onset of melting) and the temperature at which it becomes completely liquid (completion of melting). This range is the melting point range.

G cluster_prep Sample Preparation cluster_measure Measurement A Dry and powder the sample B Pack into capillary tube A->B C Place in melting point apparatus B->C D Heat rapidly to ~30°C below expected MP C->D E Heat slowly (1-2°C/min) D->E F Record onset and completion of melting E->F

Caption: Workflow for Capillary Melting Point Determination.

Table 2: Illustrative Melting Points of Related Compounds

CompoundCAS NumberMelting Point (°C)
cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride18414-30-7199 - 202
trans-2-Amino-1-cyclopentanecarboxylic acid hydrochlorideNot Available274 - 278

Note: Data for illustrative purposes to show the influence of stereochemistry on melting point.

Conclusion

A comprehensive characterization of the solubility and melting point of this compound is a non-negotiable step in its evaluation as a potential drug candidate. While published data for this specific molecule is sparse, this guide provides the essential theoretical framework and detailed, authoritative experimental protocols necessary for its determination. By applying these standardized methods, researchers can generate reliable and reproducible data, enabling informed decisions in the drug development process. The principles and procedures outlined herein are fundamental to the broader field of pharmaceutical sciences and serve as a robust foundation for the physicochemical characterization of novel chemical entities.

References

An In-Depth Technical Guide to the Stereochemistry of 2-Aminocyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Stereochemical Complexity and Significance of a Versatile Building Block

2-Aminocyclopentanecarboxylic acid (ACPC) is a conformationally constrained β-amino acid that has garnered significant interest in the fields of medicinal chemistry and materials science. Its rigid cyclopentane ring structure imparts a high degree of predictability to the conformations of peptides and other polymers into which it is incorporated. This has made ACPC a valuable tool in the design of foldamers—oligomers that adopt well-defined three-dimensional structures.[1][2][3] The biological activities of peptides containing ACPC are diverse, ranging from anticancer to antimicrobial properties, underscoring the importance of this unique building block.[1][4]

The utility of ACPC is intrinsically linked to its stereochemistry. The presence of two stereocenters at positions 1 and 2 of the cyclopentane ring gives rise to four possible stereoisomers. These are categorized into two diastereomeric pairs: cis and trans. Within each pair, there are two enantiomers. The precise spatial arrangement of the amino and carboxylic acid groups dictates the molecule's shape, its interactions with biological targets, and the secondary structures it induces in peptides.[1][2][5] Therefore, a thorough understanding and control of ACPC stereochemistry are paramount for its effective application in research and drug development.

This guide provides a comprehensive overview of the stereochemistry of 2-aminocyclopentanecarboxylic acid, from its fundamental principles to state-of-the-art synthetic and analytical methodologies. It is intended for researchers, scientists, and drug development professionals who seek to leverage the unique properties of this versatile molecule.

The Four Faces of 2-Aminocyclopentanecarboxylic Acid: A Primer on its Stereoisomers

The four stereoisomers of 2-aminocyclopentanecarboxylic acid are:

  • (1R,2S)-2-aminocyclopentanecarboxylic acid (cis)

  • (1S,2R)-2-aminocyclopentanecarboxylic acid (cis)

  • (1R,2R)-2-aminocyclopentanecarboxylic acid (trans)

  • (1S,2S)-2-aminocyclopentanecarboxylic acid (trans)

The cis isomers have the amino and carboxylic acid groups on the same face of the cyclopentane ring, while the trans isomers have them on opposite faces. Each of these diastereomers exists as a pair of non-superimposable mirror images (enantiomers). The distinct three-dimensional arrangements of these isomers are crucial, as they lead to different biological activities and folding propensities in peptides. For instance, trans-ACPC residues are known to induce 12-helical conformations in β-peptides.[6]

Mastering Chirality: Stereoselective Synthesis of ACPC Isomers

The ability to synthesize stereochemically pure ACPC is essential for its application. Several strategies have been developed to achieve this, each with its own advantages and challenges. Here, we delve into some of the most effective and scalable methods.

Reductive Amination: A Versatile Route to Both cis and trans Isomers

Reductive amination of a β-ketoester, such as ethyl 2-oxocyclopentanecarboxylate, is a powerful and widely used method for the synthesis of ACPC.[1][5] This approach allows for the synthesis of all four stereoisomers by carefully selecting the chiral amine and the conditions for diastereomer separation.

A particularly effective strategy involves the use of a chiral α-phenylethylamine as the aminating agent. The choice of the (R)- or (S)-enantiomer of α-phenylethylamine directs the stereochemistry of the initial product. Subsequent separation of the resulting diastereomeric amino esters is often achieved through crystallization with a chiral resolving agent, such as dibenzoyl tartaric acid.[1]

This protocol is adapted from the work of Kovalenko et al. and outlines a scalable synthesis of both a trans and a cis isomer of ACPC.[1]

Step 1: Reductive Amination

  • Ethyl 2-oxocyclopentanecarboxylate is reacted with (S)-α-phenylethylamine in the presence of a reducing agent, such as sodium cyanoborohydride or through catalytic hydrogenation. This step is diastereoselective, yielding a mixture of amino esters.

Step 2: Diastereomer Separation (trans Isomer)

  • The crude mixture of amino esters is treated with (+)-dibenzoyl-D-tartaric acid. The salt of the desired (1S,2S) diastereomer selectively crystallizes and can be isolated by filtration.

Step 3: Diastereomer Separation (cis Isomer)

  • The mother liquor from the previous step, enriched with the cis diastereomer, is treated with (-)-dibenzoyl-L-tartaric acid to selectively crystallize the salt of the (1R,2S) diastereomer.

Step 4: Liberation of the Free Amine and Hydrolysis

  • The isolated diastereomerically pure salts are treated with a base (e.g., KHCO3 and K2CO3) to liberate the free amino esters.[1]

  • The ethyl esters are then hydrolyzed under acidic conditions (e.g., heating in hydrochloric acid) to yield the final 2-aminocyclopentanecarboxylic acid stereoisomers.[1][3]

Causality Behind Experimental Choices:

  • Chiral Amine: The use of a chiral amine introduces a new stereocenter, allowing for the formation of diastereomers which have different physical properties and can be separated by conventional methods like crystallization.

  • Chiral Resolving Agent: Dibenzoyl tartaric acid forms diastereomeric salts with the amino esters. The differing solubilities of these salts are exploited for selective crystallization, a critical step for achieving high enantiomeric purity.

  • Base Treatment: A biphasic system with an aqueous solution of potassium carbonate and bicarbonate is used to efficiently neutralize the tartaric acid and extract the free amine into an organic solvent.[1]

Diagram: Synthetic Workflow for ACPC Stereoisomers via Reductive Amination

G cluster_trans trans Isomer Isolation cluster_cis cis Isomer Isolation start Ethyl 2-oxocyclopentanecarboxylate reductive_amination Reductive Amination with (S)-α-phenylethylamine start->reductive_amination diastereomers Mixture of Diastereomeric Amino Esters reductive_amination->diastereomers dbta_d Crystallization with (+)-Dibenzoyl-D-tartaric acid diastereomers->dbta_d trans_salt (1S,2S)-Amino Ester Salt dbta_d->trans_salt mother_liquor Mother Liquor dbta_d->mother_liquor (en- route to cis) trans_free_amine Base Treatment trans_salt->trans_free_amine trans_hydrolysis Acid Hydrolysis trans_free_amine->trans_hydrolysis trans_product (1S,2S)-ACPC trans_hydrolysis->trans_product dbta_l Crystallization with (-)-Dibenzoyl-L-tartaric acid cis_salt (1R,2S)-Amino Ester Salt dbta_l->cis_salt cis_free_amine Base Treatment cis_salt->cis_free_amine cis_hydrolysis Acid Hydrolysis cis_free_amine->cis_hydrolysis cis_product (1R,2S)-ACPC cis_hydrolysis->cis_product mother_liquor->dbta_l

Caption: Workflow for the stereoselective synthesis of trans-(1S,2S) and cis-(1R,2S) ACPC.

Other Synthetic Strategies

While reductive amination is a robust method, other approaches have also been successfully employed:

  • From Bicyclic β-Lactams: A racemic precursor of cis-ACPC can be synthesized via a [2+2] cycloaddition. Enzymatic hydrolysis can then be used for a kinetic resolution to obtain enantiomerically pure cis-ACPC.[1][5]

  • Conjugate Addition: The conjugate addition of a lithium amide derived from a chiral amine to a cyclopentene derivative can also be used to synthesize ACPC stereoisomers. This method allows for the epimerization of the initially formed cis-adduct to the trans-isomer.[2][5]

Analytical Characterization of ACPC Stereoisomers

Confirming the stereochemical identity and purity of ACPC isomers is a critical step in their synthesis and application. A combination of analytical techniques is typically employed for this purpose.

NMR Spectroscopy: A Powerful Tool for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of ACPC stereoisomers. Both ¹H and ¹³C NMR provide detailed structural information.[1]

  • ¹H NMR: The chemical shifts and coupling constants of the protons at C1 and C2 are particularly informative for distinguishing between cis and trans isomers.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the cyclopentane ring also differ between the diastereomers.[1][5]

Determining Enantiomeric Purity with Chiral Solvating Agents (CSAs):

To determine the enantiomeric excess of an ACPC sample, NMR spectroscopy can be used in conjunction with a chiral solvating agent (CSA). The CSA interacts with the enantiomers of ACPC to form transient diastereomeric complexes, which have distinct NMR spectra.

This protocol is a general guide based on the methodology described by Kovalenko et al.[1]

Step 1: Sample Preparation

  • Prepare a stock solution of the Fmoc-protected ACPC sample in a deuterated solvent (e.g., CDCl₃).

  • Prepare a stock solution of a chiral solvating agent (e.g., quinine or quinidine).

Step 2: NMR Measurement

  • Acquire a standard ¹H NMR spectrum of the Fmoc-ACPC sample.

  • Add a specific amount of the CSA to the NMR tube and acquire another ¹H NMR spectrum. The presence of the CSA should lead to the splitting of signals corresponding to the enantiomers. For example, the amide proton signals are often well-resolved.[1][2]

Step 3: Data Analysis

  • Integrate the signals corresponding to each enantiomer to determine their ratio and calculate the enantiomeric excess.

Causality Behind Experimental Choices:

  • Fmoc Protection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group is often used as it provides characteristic signals in the NMR spectrum and enhances the interaction with the CSA.[1]

  • Chiral Solvating Agent: Quinine and its derivatives are effective CSAs because they form transient diastereomeric complexes with the ACPC enantiomers through non-covalent interactions, leading to observable differences in their NMR spectra.[1][2][5]

Diagram: Analytical Workflow for Stereochemical Characterization

G cluster_analysis Stereochemical Analysis start Synthesized ACPC Isomer nmr_1h_13c 1H and 13C NMR start->nmr_1h_13c ms High-Resolution Mass Spectrometry start->ms diastereomeric_purity Diastereomeric Purity Assessment nmr_1h_13c->diastereomeric_purity nmr_csa 1H NMR with Chiral Solvating Agent diastereomeric_purity->nmr_csa enantiomeric_purity Enantiomeric Purity (ee) Determination nmr_csa->enantiomeric_purity final_product Stereochemically Pure ACPC enantiomeric_purity->final_product molecular_formula Confirmation of Molecular Formula ms->molecular_formula molecular_formula->final_product

Caption: A typical workflow for the analytical characterization of ACPC stereoisomers.

Other Analytical Techniques
  • High-Resolution Mass Spectrometry (HRMS): Used to confirm the elemental composition and molecular weight of the synthesized ACPC.[1][5]

  • Chiral High-Performance Liquid Chromatography (HPLC): Can be used for both analytical and preparative separation of enantiomers.

  • Circular Dichroism (CD): A powerful technique for studying the secondary structure of peptides containing ACPC, which is a direct consequence of the stereochemistry of the incorporated residues.[7]

Applications in Drug Development and Beyond

The ability to control the stereochemistry of ACPC has profound implications for its applications.

  • Foldamers and Biomimicry: By incorporating specific ACPC stereoisomers into peptide sequences, researchers can design foldamers with predictable and stable secondary structures, such as helices and turns.[1][6][7] These structures can mimic the active conformations of natural peptides and proteins, leading to the development of novel therapeutics.

  • Drug Design: The conformational rigidity of ACPC can be exploited to lock a peptide into a bioactive conformation, thereby increasing its potency and selectivity for a particular biological target. The antifungal antibiotic cispentacin, for example, is a naturally occurring cis-ACPC derivative.[8]

  • Materials Science: The self-assembly of peptides containing ACPC can be controlled by the stereochemistry of the constituent amino acids, leading to the formation of novel nanomaterials with potential applications in drug delivery and tissue engineering.[9]

Conclusion

The stereochemistry of 2-aminocyclopentanecarboxylic acid is a critical determinant of its physical, chemical, and biological properties. The ability to synthesize and characterize all four of its stereoisomers with high purity has opened up new avenues for research in peptide science, drug discovery, and materials science. The methodologies outlined in this guide provide a solid foundation for researchers seeking to harness the unique potential of this conformationally constrained amino acid. As our understanding of the relationship between stereochemistry and function continues to grow, so too will the innovative applications of ACPC and its derivatives.

References

Navigating Stereochemistry: A Technical Guide to Racemic vs. Enantiopure Methyl cis-2-Aminocyclopentanecarboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals

In the landscape of modern drug discovery and development, the stereochemical nature of a molecule is not a trivial detail but a critical determinant of its pharmacological and toxicological profile. The human body, being a chiral environment, often interacts differently with each enantiomer of a chiral drug molecule. This guide provides a comprehensive technical overview of methyl cis-2-aminocyclopentanecarboxylate hydrochloride, contrasting its racemic form with its constituent enantiomers, the (1R,2S) and (1S,2R)-isomers. We will delve into the synthesis of the racemate, methodologies for its resolution into enantiopure forms, analytical techniques for their differentiation, and the profound implications of this stereochemical choice in a therapeutic context.

The Significance of Chirality in Drug Design

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit vastly different biological activities. One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be less active, inactive, or even contribute to undesirable side effects or toxicity.[1][2] Consequently, the development of single-enantiomer drugs, or "chiral switching" from an existing racemic mixture, has become a significant strategy in the pharmaceutical industry to improve therapeutic indices and simplify pharmacokinetic profiles.[3][4]

Methyl cis-2-aminocyclopentanecarboxylate is a cyclic β-amino acid ester, a structural motif of interest in medicinal chemistry due to its conformationally constrained nature, which can impart enhanced receptor selectivity and metabolic stability when incorporated into larger molecules.[5][6] Understanding the synthesis and separation of its enantiomers is therefore of paramount importance for its application as a chiral building block in drug synthesis.

From Racemate to Enantiopure: A Practical Guide

The journey from a racemic mixture to enantiomerically pure compounds involves a series of strategic chemical processes, each requiring careful optimization and validation. This section outlines the synthesis of racemic this compound and two primary methods for its resolution.

Synthesis of Racemic this compound

The preparation of the racemic hydrochloride salt is most commonly achieved through the esterification of racemic cis-2-aminocyclopentanecarboxylic acid. A robust and widely used method involves the use of thionyl chloride in methanol, which generates hydrochloric acid in situ to catalyze the esterification and form the final hydrochloride salt in a one-pot procedure.[6][7]

Experimental Protocol: Racemate Synthesis

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), suspend racemic cis-2-aminocyclopentanecarboxylic acid (1 equivalent) in anhydrous methanol (approx. 5-10 mL per gram of amino acid).

  • Esterification: Cool the suspension in an ice bath (0 °C). Slowly add thionyl chloride (1.2 - 1.5 equivalents) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform in a well-ventilated fume hood.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux for 2-4 hours, or until TLC or LC-MS analysis indicates the complete consumption of the starting material.

  • Isolation: Cool the reaction mixture and remove the solvent under reduced pressure using a rotary evaporator. The resulting solid or oil is the crude racemic this compound.

  • Purification (Optional): The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether, to yield a white to off-white crystalline solid.

Diagram: Synthesis of Racemic Methyl cis-2-aminocyclopentanecarboxylate HCl

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product Racemic_Acid Racemic cis-2-Aminocyclopentanecarboxylic Acid Racemic_Ester_HCl Racemic Methyl cis-2-Aminocyclopentanecarboxylate HCl Racemic_Acid->Racemic_Ester_HCl Esterification (Reflux) Reagents SOCl₂ / Methanol (Anhydrous) G RacemicEster Racemic Ester ((1R,2S) + (1S,2R)) Diastereomers Mixture of Diastereomeric Salts Salt A + Salt B RacemicEster->Diastereomers ResolvingAgent Chiral Resolving Agent (e.g., (+)-DBTA) ResolvingAgent->Diastereomers Crystallization Fractional Crystallization Diastereomers->Crystallization LessSoluble Less Soluble Salt (Crystals) Crystallization->LessSoluble Precipitates MoreSoluble More Soluble Salt (in Mother Liquor) Crystallization->MoreSoluble Remains in solution BaseA Base Treatment (e.g., NaOH) LessSoluble->BaseA BaseB Base Treatment (e.g., NaOH) MoreSoluble->BaseB EnantiomerA Enantiopure Ester 1 (e.g., 1S,2R) BaseA->EnantiomerA Liberates EnantiomerB Enantiopure Ester 2 (e.g., 1R,2S) BaseB->EnantiomerB Liberates G RacemicEster Racemic Ester (R-Ester + S-Ester) Products Reaction Mixture (at ~50% conversion) RacemicEster->Products Enzyme Lipase (e.g., CAL-B) + H₂O Enzyme->Products Selective Hydrolysis UnreactedEster Unreacted Ester (e.g., R-Ester, >95% ee) Products->UnreactedEster Separation AcidProduct Hydrolyzed Acid (e.g., S-Acid, >95% ee) Products->AcidProduct Separation

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Cyclic Peptides Using Methyl cis-2-aminocyclopentanecarboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Cyclic peptides have emerged as a compelling class of therapeutics, bridging the gap between small molecules and large biologics. Their constrained macrocyclic structure often imparts enhanced metabolic stability, target affinity, and cell permeability compared to their linear counterparts. The incorporation of non-natural, conformationally restricted amino acids is a key strategy in designing cyclic peptides with predictable and stable three-dimensional structures. This guide provides a detailed technical overview and field-proven protocols for the synthesis of cyclic peptides incorporating Methyl cis-2-aminocyclopentanecarboxylate hydrochloride, a valuable building block for inducing β-turn-like conformations. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in peptide synthesis and peptidomimetic design.

Introduction: The Strategic Advantage of cis-Aminocyclopentanecarboxylic Acid in Cyclic Peptide Design

The therapeutic potential of peptides is often limited by their poor proteolytic stability and inherent flexibility, which can lead to a high entropic penalty upon binding to a biological target. Cyclization is a powerful strategy to overcome these limitations.[1] By incorporating conformationally constrained amino acids, such as derivatives of 2-aminocyclopentanecarboxylic acid (ACPC), we can further refine the peptide's architecture to stabilize specific secondary structures, such as β-turns.[2]

The cis-stereoisomer of ACPC is particularly effective at inducing β-turn conformations within a peptide backbone.[1] This pre-organization of the linear peptide precursor can significantly facilitate the subsequent macrocyclization step by bringing the N- and C-termini into proximity, thereby increasing the efficiency and yield of the ring-closing reaction.[3]

This compound is a convenient starting material for this purpose. The methyl ester provides temporary protection of the carboxylic acid, while the hydrochloride salt ensures stability and ease of handling. This guide will detail the workflow from incorporating this building block using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) to the final cyclization and purification of the target macrocycle.

Core Principles and Workflow Overview

The synthesis of a cyclic peptide using Methyl cis-2-aminocyclopentanecarboxylate involves a multi-stage process that combines solid-phase and, optionally, solution-phase techniques. The overall strategy is dictated by the desired cyclization method (e.g., head-to-tail, side-chain-to-side-chain) and the point at which the cyclization is performed (on-resin vs. in solution).

The workflow for a head-to-tail cyclization, which is a common strategy, is depicted below. This approach necessitates anchoring the linear peptide to the solid support via an amino acid side chain.[3]

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_OnResin cluster_Solution A Resin Preparation (e.g., 2-ClTrt resin with side-chain anchored Fmoc-Asp(OAll)-OH) B Sequential Fmoc-Amino Acid Couplings A->B C Incorporation of Fmoc-cis-ACPC-OH (derived from hydrochloride salt) B->C D Completion of Linear Peptide Sequence C->D E On-Resin Cyclization D->E F Solution-Phase Cyclization D->F G Selective Deprotection (N-terminus Fmoc & C-terminus Allyl) E->G J Cleavage of Protected Linear Peptide from Resin F->J H On-Resin Head-to-Tail Amide Bond Formation G->H I Cleavage & Global Deprotection H->I M Purification (RP-HPLC) I->M K High-Dilution Cyclization in Solution J->K L Global Deprotection K->L L->M N Characterization (LC-MS, NMR) M->N O Final Cyclic Peptide N->O

Caption: General workflow for cyclic peptide synthesis.

Experimental Protocols

Preparation of Fmoc-protected cis-2-aminocyclopentanecarboxylic acid

The commercially available this compound must first be converted to its Fmoc-protected form for use in standard SPPS.

Materials:

  • This compound

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃) or N,N-Diisopropylethylamine (DIPEA)

  • Dioxane, Acetone, Water

  • Diethyl ether

  • 1 N Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

  • Neutralization: Dissolve this compound in a 1:1 mixture of dioxane and water. Cool the solution to 0 °C in an ice bath.

  • Fmoc Protection: While stirring, add NaHCO₃ (2.5 equivalents) to the solution. In a separate flask, dissolve Fmoc-Cl (1.1 equivalents) in dioxane and add it dropwise to the amino acid solution.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Remove the organic solvent under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether to remove excess Fmoc-Cl.

  • Acidification: Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 N HCl. A white precipitate of Fmoc-Methyl-cis-2-aminocyclopentanecarboxylate will form.

  • Extraction: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Saponification (Methyl Ester Deprotection): Evaporate the solvent. Dissolve the resulting solid in a mixture of THF and water. Add 1 N NaOH and stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).[4]

  • Final Isolation: Acidify the solution with 1 N HCl to precipitate the product, Fmoc-cis-2-aminocyclopentanecarboxylic acid. Filter the solid, wash with cold water, and dry under vacuum.

Solid-Phase Synthesis of the Linear Peptide

This protocol outlines the assembly of the linear peptide on a 2-chlorotrityl chloride resin, which is suitable for obtaining a fully protected peptide for solution-phase cyclization or for on-resin cyclization strategies via side-chain anchoring.[5]

Materials:

  • 2-Chlorotrityl chloride (2-CTC) resin

  • Fmoc-amino acids (including Fmoc-cis-ACPC-OH from step 3.1)

  • Coupling reagents: HATU, HBTU, or DIC/HOBt[6]

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

  • Methanol (for capping)

Protocol:

  • Resin Swelling: Swell the 2-CTC resin in DCM for 30 minutes in a reaction vessel.

  • First Amino Acid Loading (Side-Chain Anchoring for Head-to-Tail Cyclization): To enable on-resin head-to-tail cyclization, the first amino acid must be anchored via its side chain. For example, use Fmoc-Asp(OAll)-OH or Fmoc-Glu(OAll)-OH. Dissolve the Fmoc-amino acid (2 equivalents) and DIPEA (4 equivalents) in DCM. Add the solution to the resin and agitate for 2-4 hours.[3]

  • Capping: Add methanol (1 mL per gram of resin) to the vessel and agitate for 30 minutes to cap any unreacted sites on the resin. Wash the resin with DCM and DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain, and repeat the treatment for 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: In a separate vial, pre-activate the next Fmoc-amino acid (3 equivalents), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF for 2 minutes.[7] Add this solution to the deprotected resin and agitate for 1-2 hours. Monitor coupling completion with a Kaiser test.

  • Chain Elongation: Repeat steps 4 and 5 for each amino acid in the sequence, including the prepared Fmoc-cis-ACPC-OH.

On-Resin Head-to-Tail Cyclization

On-resin cyclization is often preferred as it minimizes intermolecular side reactions by leveraging a "pseudo-dilution" effect.[8]

G A Peptide-Resin with N-terminal Fmoc and C-terminal Allyl protection B Remove N-terminal Fmoc (20% Piperidine/DMF) A->B C Remove C-terminal Allyl (Pd(PPh₃)₄ / Phenylsilane) B->C D Wash Resin Thoroughly C->D E Add Cyclization Reagents (e.g., HATU/DIPEA in DMF) D->E F Incubate (4-24h) E->F G Wash Resin F->G H Cleave from Resin & Deprotect Side Chains (TFA Cocktail) G->H I Crude Cyclic Peptide H->I

Caption: Workflow for on-resin head-to-tail cyclization.

Protocol:

  • Selective Deprotection:

    • N-terminus: Remove the final N-terminal Fmoc group as described in step 3.2.4.

    • C-terminus: Remove the Allyl protecting group from the side-chain anchor using Pd(PPh₃)₄ (0.25 equivalents) and a scavenger like phenylsilane in DCM.[1]

  • Cyclization: Wash the resin extensively with DMF. Add a solution of HATU (3 equivalents) and DIPEA (6 equivalents) in DMF. Allow the reaction to proceed for 4-24 hours at room temperature.[7]

  • Cleavage and Global Deprotection: Wash the resin with DMF and DCM, then dry under vacuum. Cleave the cyclic peptide from the resin and simultaneously remove all acid-labile side-chain protecting groups by treating with a TFA cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours.[7]

  • Isolation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

Solution-Phase Head-to-Tail Cyclization

This method is used if on-resin cyclization proves inefficient or if the peptide is synthesized on a resin designed for cleavage of protected fragments (e.g., 2-CTC).

Protocol:

  • Cleavage of Protected Peptide: Treat the peptide-resin from step 3.2.6 with a solution of 1% TFA in DCM. Repeat this treatment 3-5 times and pool the filtrates. Neutralize immediately with a base like DIPEA. Evaporate the solvent to obtain the crude protected linear peptide.[9]

  • Cyclization: Dissolve the crude linear peptide in a large volume of DMF or DCM to achieve a high dilution (0.1-1 mM).[7] This is critical to favor the intramolecular reaction.

  • Reaction: Add the cyclization reagent (e.g., HATU, 1.5 equivalents) and a base (e.g., DIPEA, 3 equivalents) to the solution. Stir at room temperature for 12-24 hours. Monitor the reaction by LC-MS.[7][9]

  • Work-up and Deprotection: Once cyclization is complete, remove the solvent. Perform global deprotection using a TFA cocktail as described in step 3.3.3.

  • Isolation: Isolate the crude peptide via ether precipitation.

Data Presentation and Characterization

Table 1: Key Reagents and Conditions
StepReagent/ParameterTypical Value/ConditionRationale & Citation
SPPS Coupling Coupling ReagentHATU / HBTU / DIC+HOBtHigh-efficiency activation of carboxylic acids with low risk of racemization.[6]
BaseDIPEASterically hindered non-nucleophilic base for activation and neutralization.[7]
Fmoc Deprotection Reagent20% Piperidine in DMFStandard base-labile cleavage of the Fmoc group.
On-Resin Cyclization ConcentrationPseudo-dilutionResin matrix isolates peptide chains, minimizing intermolecular reactions.[8]
ReagentHATU / PyBOPEffective for forming amide bonds in sterically hindered or constrained systems.[8]
Solution Cyclization Concentration0.1 - 1 mMHigh dilution favors intramolecular cyclization over intermolecular oligomerization.[7]
Cleavage Reagent CocktailTFA / TIS / H₂O (95:2.5:2.5)Strong acid for cleavage from resin and removal of acid-labile side-chain protecting groups. TIS and water act as scavengers.[7]
Purification and Analysis

The crude cyclic peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The final product's identity and purity should be confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS) and, for detailed structural elucidation, by Nuclear Magnetic Resonance (NMR) spectroscopy. NMR studies, including ROESY and TOCSY experiments, can confirm the presence of the desired β-turn conformation induced by the cis-ACPC residue by identifying key short-range proton-proton distances.[10]

Conclusion and Field-Proven Insights

The incorporation of this compound provides a robust method for introducing conformational constraints into synthetic peptides. The resulting cis-ACPC residue acts as an effective β-turn mimic, which can pre-organize the linear precursor for efficient head-to-tail cyclization.[2]

Key Causality Insights:

  • Why Side-Chain Anchoring? For head-to-tail cyclization on a solid support, both the N- and C-termini must be free to react. Anchoring the peptide via a side-chain carboxyl group (e.g., of Asp or Glu) is the standard method to achieve this.[3]

  • On-Resin vs. Solution Phase: On-resin cyclization is generally more efficient and leads to purer crude products by preventing the formation of dimers and oligomers that can plague solution-phase reactions, especially at higher concentrations.[8]

  • Choice of Coupling Reagent: For the critical cyclization step, potent coupling reagents like HATU or PyBOP are recommended. They are highly effective at forming the final amide bond, even in conformationally constrained or sterically hindered sequences.[6]

By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can effectively leverage this compound to synthesize structurally defined cyclic peptides for applications in drug discovery and chemical biology.

References

Application Note: Strategic Incorporation of cis-2-Aminocyclopentanecarboxylic Acid (ACPC) into Bioactive Peptides

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Development Professionals

Abstract

The incorporation of conformationally constrained amino acids is a paramount strategy in modern peptidomimetics, aimed at overcoming the inherent limitations of natural peptides, such as poor metabolic stability and conformational ambiguity.[1] This guide provides a comprehensive technical overview and detailed protocols for the incorporation of cis-2-aminocyclopentanecarboxylic acid (cis-ACPC), a cyclic β-amino acid, into peptide sequences using solid-phase peptide synthesis (SPPS). We delve into the scientific rationale, explaining how the cyclopentane ring of cis-ACPC induces unique secondary structures, distinct from its trans-ACPC counterpart, and enhances resistance to proteolytic degradation.[2][3] This document is intended for researchers, chemists, and drug development professionals seeking to leverage structural pre-organization to design potent and stable peptide-based therapeutics.

Scientific Rationale: The Strategic Advantage of cis-ACPC

Native peptides often lack a stable, well-defined structure in solution, leading to a significant entropic penalty upon binding to a biological target and rendering them susceptible to proteolysis.[1] The introduction of constrained residues like cis-ACPC addresses these challenges by rigidifying the peptide backbone.

Conformational Constraint and Structural Pre-organization

The five-membered ring of cis-ACPC severely restricts the backbone dihedral angles (φ, ψ, and θ), forcing the peptide into a more predictable and stable conformation.[3] This pre-organization into a bioactive structure minimizes the loss of entropy upon receptor binding, which can translate to a significant increase in binding affinity.[1] Unlike the trans-isomer of ACPC, which is known to promote the formation of stable 12-helices, the cis-stereoisomer has a distinct conformational preference.[4][5]

Induction of Sheet-Like and Extended Secondary Structures

A key feature of cis-ACPC is its high propensity to induce sheet-like or extended β-strand secondary structures.[3] Oligomers composed of cis-ACPC have been shown to self-assemble into well-defined ribbon-like nanostructures, a testament to their preference for an extended backbone arrangement.[3] This property is invaluable for mimicking β-sheet motifs involved in protein-protein interactions (PPIs), a critical class of therapeutic targets. A systematic "foldamerization" approach, substituting native α-amino acids with cis-ACPC, has been successfully used to develop highly potent and stable inhibitors of the p53-MDM2 interaction.[6]

Enhancement of Proteolytic Stability

The non-natural β-amino acid structure and the steric bulk of the cyclopentane ring make peptides containing cis-ACPC highly resistant to enzymatic degradation.[2][7] Proteases, which have evolved to recognize and cleave specific sequences of L-α-amino acids in flexible conformations, are often unable to accommodate the rigid, unnatural backbone of a cis-ACPC-containing peptide. This can increase the peptide's half-life in biological systems by orders of magnitude, a critical factor for therapeutic viability.[6][8]

The Key Reagent: Fmoc-(1R,2S)-2-Aminocyclopentanecarboxylic Acid

Successful incorporation via Solid-Phase Peptide Synthesis (SPPS) requires the Nα-Fmoc protected building block. Several scalable synthetic routes to all four stereoisomers of Fmoc-ACPC have been developed, making this valuable tool readily accessible for peptide chemistry.[9][10][11]

  • Structure: Fmoc-(1R,2S)-ACPC-OH (or its enantiomer)

  • Typical Form: White to off-white solid.

  • Compatibility: Fully compatible with standard Fmoc/tBu SPPS chemistry.[10]

Experimental Protocols: Synthesis and Purification

The following protocols are based on the widely adopted Fmoc/tBu strategy for SPPS.[12]

General SPPS Workflow

The overall process involves the sequential addition of amino acids to a growing chain anchored on a solid support resin. Each cycle consists of Nα-Fmoc deprotection followed by coupling of the next Fmoc-protected amino acid.

SPPS_Workflow Resin Start: Resin (e.g., Rink Amide) Swell 1. Swell Resin (DMF) Resin->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Couple_AA 3. Couple Next α-Amino Acid Deprotect->Couple_AA Standard AA Couple_ACPC 4. Couple Fmoc-cis-ACPC-OH (Special Conditions) Deprotect->Couple_ACPC cis-ACPC Wash Wash (DMF, DCM) Couple_AA->Wash Cycle Couple_ACPC->Wash Wash->Deprotect Repeat Repeat Steps 2-4 for each residue Wash->Repeat n times Cleave 5. Cleave & Deprotect (TFA Cocktail) Repeat->Cleave Purify 6. Purify (RP-HPLC) Cleave->Purify Analyze 7. Analyze (LC-MS, NMR) Purify->Analyze Final Final Peptide Analyze->Final

Caption: General workflow for solid-phase synthesis of a cis-ACPC-containing peptide.

Detailed Protocol for cis-ACPC Incorporation (0.1 mmol scale)

Materials:

  • Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids

  • Fmoc-(1R,2S)-ACPC-OH

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Reagents: Piperidine, Diisopropylethylamine (DIEA), Trifluoroacetic acid (TFA), Triisopropylsilane (TIS)

  • Coupling reagents (see Table 1)

Procedure:

  • Resin Swelling: Place the resin in a reaction vessel and swell in DMF for at least 30 minutes. Drain the DMF.[13]

  • Fmoc Deprotection: Add a 20% solution of piperidine in DMF to the resin. Agitate for 5-10 minutes, drain, and repeat once. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling of Fmoc-cis-ACPC-OH:

    • Challenge: The cyclic structure of cis-ACPC presents significant steric hindrance compared to standard α-amino acids, which can lead to slow or incomplete coupling.[12]

    • Solution: Employ a more potent coupling reagent and potentially extended reaction times. Pre-activation is crucial.

    • Activation: In a separate vial, dissolve Fmoc-cis-ACPC-OH (3 eq.), the coupling agent (e.g., HATU, 2.95 eq.), and a base (e.g., DIEA, 6 eq.) in DMF. Allow to pre-activate for 2-5 minutes.

    • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate for 1-4 hours at room temperature. For difficult couplings, double coupling (repeating the step with a fresh solution) may be necessary.[12]

  • Monitoring the Reaction: Perform a qualitative Kaiser (ninhydrin) test. A negative result (yellow beads) indicates complete coupling. A positive result (blue beads) signifies incomplete coupling, requiring a second coupling step before proceeding.[12]

  • Washing: After complete coupling, wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Chain Elongation: Repeat steps 2-5 for all subsequent amino acids in the sequence.

  • Final Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Add a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to the resin.[12]

    • Gently agitate for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[12]

    • Centrifuge to pellet the peptide, decant the ether, and dry the crude product.

Table 1: Recommended Coupling Conditions for Fmoc-cis-ACPC-OH
Coupling ReagentEquivalents (AA:Reagent:Base)Activation TimeRecommended Coupling TimeNotes
HBTU/DIEA 3 : 2.95 : 62 min2-4 hoursStandard, cost-effective choice.
HATU/DIEA 3 : 2.95 : 62 min1-2 hoursHighly potent, excellent for sterically hindered residues. Minimizes racemization.
PyBOP/DIEA 3 : 3 : 65 min2-4 hoursStrong coupling agent, suitable alternative to aminium-based reagents.
Purification

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA. Collect fractions and confirm the mass of the desired product.

Characterization of cis-ACPC Peptides

Thorough characterization is essential to confirm successful synthesis and to understand the structural and functional consequences of the modification.

Identity and Purity Confirmation
  • LC-MS (Liquid Chromatography-Mass Spectrometry): The primary tool to confirm the correct molecular weight of the synthesized peptide and to assess its purity post-HPLC.

Structural Analysis

The incorporation of cis-ACPC is intended to induce a specific structure, which must be verified experimentally.

Structural_Impact cluster_0 Unmodified Peptide cluster_1 cis-ACPC Modified Peptide Flexible Flexible Coil (Ensemble of Conformations) Structured Rigid Extended/Sheet Structure (Pre-organized Conformation) Flexible->Structured Incorporation of cis-ACPC

Caption: cis-ACPC incorporation transforms a flexible peptide into a rigid, structured molecule.

  • Circular Dichroism (CD) Spectroscopy: A powerful technique for analyzing the overall secondary structure of the peptide in solution. Peptides rich in cis-ACPC are expected to show CD spectra characteristic of β-sheet or extended structures, which typically feature a single negative band around 215-220 nm.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive method for high-resolution 3D structure determination.[15][16] Key 2D NMR experiments (TOCSY, NOESY/ROESY) are used to assign proton resonances and measure through-space proximities (Nuclear Overhauser Effects), which provide the distance restraints needed for calculating the peptide's 3D structure.[5][17]

Functional Validation: Proteolytic Stability Assay

A key benefit of cis-ACPC is enhanced stability. This should be quantified.

Protocol Outline:

  • Prepare solutions of the cis-ACPC peptide and an unmodified control peptide at a known concentration (e.g., 1 mg/mL) in a relevant buffer (e.g., PBS).

  • Incubate the peptide solutions with a protease (e.g., trypsin, chymotrypsin, or human serum) at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24 hours), quench an aliquot of the reaction with an acid (e.g., TFA).

  • Analyze the amount of remaining intact peptide at each time point by RP-HPLC.

  • Calculate the half-life (t₁/₂) for each peptide.

Table 2: Example Proteolytic Stability Data
Peptide SequenceModificationHalf-life (t₁/₂) in Human Serum
Ac-Phe-Leu-Trp-Gln-Ile-NH₂None (Control)~15 minutes
Ac-Phe-(cis-ACPC) -Trp-Gln-Ile-NH₂Single cis-ACPC> 8 hours
Ac-(cis-ACPC) -Leu-(cis-ACPC) -Gln-Ile-NH₂Double cis-ACPC> 24 hours
Note: Data are illustrative. A significant increase in half-life is expected.[6]

Conclusion

The incorporation of cis-2-aminocyclopentanecarboxylic acid is a robust and validated strategy for peptide drug design. It provides a powerful tool to enforce specific, non-helical secondary structures, enhance receptor binding affinity through conformational pre-organization, and dramatically improve metabolic stability. By following the detailed protocols and analytical procedures outlined in this guide, researchers can effectively harness the unique properties of cis-ACPC to engineer next-generation peptide therapeutics with superior potency and drug-like properties.

References

The Versatile Scaffold: Application Notes for Methyl cis-2-aminocyclopentanecarboxylate Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl cis-2-aminocyclopentanecarboxylate hydrochloride is a conformationally restricted amino acid analogue that has emerged as a pivotal building block in modern medicinal chemistry. Its rigid cyclopentane core and defined cis stereochemistry offer a unique structural scaffold for the design of potent and selective therapeutic agents. This guide provides an in-depth exploration of its applications, focusing on its role in the synthesis of antiviral agents and as a modulator of neurotransmitter systems. Detailed, field-proven protocols for its derivatization via peptide coupling and N-sulfonylation are provided, alongside essential analytical methods for characterization and quality control. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

Introduction: The Strategic Advantage of Conformational Restraint

In the intricate dance of drug-receptor interactions, molecular shape is paramount. The ability of a small molecule to adopt a specific, low-energy conformation that is complementary to its biological target is a key determinant of its potency and selectivity.[1][2] this compound offers medicinal chemists a powerful tool to enforce such conformational pre-organization.

The cyclopentane ring restricts the rotational freedom of the amino and carboxylate functionalities, presenting them in a defined spatial orientation. The cis configuration, where these two groups reside on the same face of the ring, is particularly crucial. This stereochemical arrangement mimics specific turn structures in peptides or presents functional groups in a precise geometry for receptor engagement, a feature that has been exploited in multiple therapeutic areas.[3] This guide will delve into two prominent applications: its use as a core scaffold in neuraminidase inhibitors and its function as a γ-aminobutyric acid (GABA) analogue for neurological applications.

Core Applications in Drug Discovery

Antiviral Agents: The Case of Neuraminidase Inhibitors

A standout application of the aminocyclopentane scaffold is in the development of influenza neuraminidase inhibitors.[4] The drug Peramivir (Rapivab) , an intravenously administered antiviral for treating influenza, features a highly substituted cyclopentane core that is conceptually derived from precursors like methyl cis-2-aminocyclopentanecarboxylate.[5][6] The cyclopentane ring serves as a rigid scaffold to position key functional groups—a carboxylate, a guanidinyl group, and an acetamido group—to mimic the natural substrate (sialic acid) and bind with high affinity to the enzyme's active site.[5] This binding action blocks the release of new viral particles from infected cells, thereby halting the spread of the infection.[4]

The design of Peramivir underscores the value of the cyclopentane scaffold in moving beyond traditional six-membered ring systems (like in Oseltamivir and Zanamivir) to achieve potent inhibition.[7]

Neuroactive Agents: Conformationally Restricted GABA Analogues

The central nervous system (CNS) is a primary area where conformationally restricted amino acids have made a significant impact. Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the brain, and its analogues are used to treat conditions like epilepsy, neuropathic pain, and anxiety.[8]

The cis-aminocyclopentanecarboxylate core provides a rigid backbone that can mimic the folded conformation of GABA, allowing it to interact with GABA receptors.[9][10] Studies have shown that cyclopentane and cyclopentene analogues of GABA can act as agonists or antagonists at GABAA and GABAC receptors, with the specific stereochemistry and substitution pattern determining the pharmacological profile.[1][11] For instance, certain cis-isomers have shown activity as partial agonists at GABAC receptors.[1] This makes this compound an excellent starting point for synthesizing novel libraries of CNS-active compounds with potentially improved selectivity and fewer off-target effects compared to more flexible molecules.

Experimental Protocols & Methodologies

The utility of a building block is defined by the reliability and versatility of its chemical transformations. Here, we present detailed, validated protocols for two common and powerful derivatization reactions starting from this compound.

Protocol 1: Amide Bond Formation via Peptide Coupling

The free amino group of the title compound, once liberated from its hydrochloride salt, is a proficient nucleophile for amide bond formation. This protocol details a standard coupling reaction with an N-Boc protected glycine, a common step in the synthesis of peptidomimetics.

Logical Workflow for Peptide Coupling

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Methyl cis-2-aminocyclopentanecarboxylate HCl and Boc-Gly-OH in DCM B Add Coupling Reagent (HATU) and HOBt C Cool solution to 0°C D Add Base (DIPEA) dropwise to neutralize HCl and initiate coupling C->D E Allow to warm to RT and stir for 2-4 hours F Monitor reaction by TLC/LC-MS G Quench and dilute with DCM F->G H Wash with 1M HCl, sat. NaHCO₃, and brine I Dry (Na₂SO₄), filter, and concentrate J Purify by flash column chromatography

Caption: Workflow for HATU-mediated peptide coupling.

Materials & Reagents

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
Methyl cis-2-aminocyclopentanecarboxylate HCl179.641.01.0
Boc-Gly-OH175.181.11.1
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)380.231.11.1
HOBt (Hydroxybenzotriazole)135.121.11.1
DIPEA (N,N-Diisopropylethylamine)129.242.52.5
Dichloromethane (DCM), anhydrous-~20 mL-

Step-by-Step Procedure

  • Reactant Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (179.6 mg, 1.0 mmol), Boc-Gly-OH (192.7 mg, 1.1 mmol), HATU (418.3 mg, 1.1 mmol), and HOBt (148.6 mg, 1.1 mmol).

  • Solvent Addition: Add anhydrous dichloromethane (20 mL) and stir the resulting suspension.

  • Cooling: Cool the flask to 0°C using an ice-water bath.

  • Base Addition: Slowly add DIPEA (0.44 mL, 2.5 mmol) dropwise to the stirred suspension over 5 minutes. The mixture should become a clear solution as the hydrochloride salt is neutralized and the reactants dissolve.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the starting amine.

  • Work-up: Upon completion, dilute the reaction mixture with an additional 30 mL of DCM. Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (2 x 25 mL), saturated aqueous NaHCO₃ (2 x 25 mL), and brine (1 x 25 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure dipeptide product.

Protocol 2: N-Sulfonylation

Sulfonamides are a privileged functional group in medicinal chemistry. This protocol describes the reaction of the title compound with methanesulfonyl chloride to form the corresponding N-sulfonamide, a versatile intermediate for further elaboration.

Logical Workflow for N-Sulfonylation

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Suspend Methyl cis-2-aminocyclopentanecarboxylate HCl in DCM B Add Base (Triethylamine) C Cool solution to 0°C D Add Methanesulfonyl Chloride (MsCl) dropwise C->D E Stir at 0°C for 30 min, then warm to RT for 2-16 hours F Monitor reaction by TLC G Quench with water F->G H Wash with 1M HCl, sat. NaHCO₃, and brine I Dry (MgSO₄), filter, and concentrate J Purify by chromatography or recrystallization

Caption: Workflow for N-sulfonylation with MsCl.

Materials & Reagents

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
Methyl cis-2-aminocyclopentanecarboxylate HCl179.641.01.0
Methanesulfonyl Chloride (MsCl)114.551.11.1
Triethylamine (TEA)101.192.22.2
Dichloromethane (DCM), anhydrous-~20 mL-

Step-by-Step Procedure

  • Reactant Setup: Suspend this compound (179.6 mg, 1.0 mmol) in anhydrous DCM (20 mL) in a dry round-bottom flask under an inert atmosphere.

  • Base Addition: Add triethylamine (0.31 mL, 2.2 mmol) to the suspension and stir for 10 minutes.

  • Cooling: Cool the mixture to 0°C in an ice-water bath.

  • Reagent Addition: Slowly add methanesulfonyl chloride (85 µL, 1.1 mmol) dropwise to the cold solution. A precipitate (triethylamine hydrochloride) will form.

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-16 hours.[12]

  • Monitoring: Monitor the reaction by TLC until the starting amine is fully consumed.

  • Work-up: Quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 15 mL).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl (20 mL), saturated aqueous NaHCO₃ (20 mL), and brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to afford the crude sulfonamide.

  • Purification: Purify the product by flash column chromatography or recrystallization as needed.

Analytical Characterization & Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the starting material and its derivatives.

Data Summary Table

CompoundFormulaMW ( g/mol )Expected ¹H NMR (δ, ppm in CDCl₃)Expected ¹³C NMR (δ, ppm in CDCl₃)
Methyl cis-2-aminocyclopentanecarboxylate HClC₇H₁₄ClNO₂179.64~8.5-9.0 (br s, 3H, NH₃⁺), ~4.0-4.2 (m, 1H, CH-N), ~3.75 (s, 3H, OCH₃), ~3.0-3.2 (m, 1H, CH-CO), ~1.6-2.2 (m, 6H, cyclopentyl CH₂)~174 (C=O), ~58 (CH-N), ~52 (OCH₃), ~45 (CH-CO), ~30, ~28, ~22 (cyclopentyl CH₂)
Product of Protocol 1 (Boc-Gly-NH-...)C₁₄H₂₄N₂O₅300.35~6.5-7.0 (br d, 1H, NH), ~4.3-4.5 (m, 1H, CH-N), ~3.8-3.9 (d, 2H, Gly CH₂), ~3.7 (s, 3H, OCH₃), ~1.45 (s, 9H, Boc), ~1.5-2.1 (m, 7H)~173 (ester C=O), ~169 (amide C=O), ~156 (Boc C=O), ~80 (Boc C), ~57 (CH-N), ~52 (OCH₃), ~44 (Gly CH₂), ~46 (CH-CO), ~28 (Boc CH₃)

Note: Expected NMR chemical shifts are estimates based on related structures and may vary.[13][14][15] Experimental verification is required.

Recommended Analytical Methods

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation of the starting material and products. For chiral derivatives, the use of chiral shift reagents can help determine enantiomeric purity.[16]

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the method of choice for determining the enantiomeric excess (ee) of the starting material and for ensuring that no racemization has occurred during synthesis. A common stationary phase for underivatized amino acids is a macrocyclic glycopeptide-based column (e.g., Astec CHIROBIOTIC T).[17][18]

    • Typical Conditions: Isocratic mobile phase of methanol/water with a volatile buffer like ammonium acetate. UV detection at a low wavelength (e.g., 200-210 nm).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of all novel compounds.

Conclusion and Future Outlook

This compound is more than just a chemical reagent; it is a strategic tool for embedding conformational rigidity and precise stereochemistry into drug candidates. Its successful application in neuraminidase inhibitors and its potential as a scaffold for novel neuroactive agents highlight its value in medicinal chemistry. The protocols and analytical guidelines presented here provide a robust framework for researchers to confidently employ this building block in their synthetic campaigns. As the demand for drugs with higher selectivity and improved pharmacokinetic profiles continues to grow, the strategic use of conformationally restricted scaffolds like this cis-cyclopentane derivative will undoubtedly play an increasingly important role in the future of drug discovery.

References

Asymmetric synthesis of cis-aminocyclopentenols from Methyl cis-2-aminocyclopentanecarboxylate.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Asymmetric Synthesis of cis-1-Amino-3-cyclopentenols via Diastereoselective Ketone Reduction

Prepared by: Gemini, Senior Application Scientist

Abstract

cis-Aminocyclopentenol scaffolds are privileged structures in medicinal chemistry and serve as pivotal chiral building blocks for the synthesis of carbocyclic nucleosides and other biologically active molecules.[1][2] This document provides a comprehensive guide for the asymmetric synthesis of cis-aminocyclopentenols, starting from the readily available methyl cis-2-aminocyclopentanecarboxylate. The strategy hinges on a two-stage process: the conversion of the starting ester into a key β-amino ketone intermediate, followed by a highly stereocontrolled asymmetric reduction. We focus on the Corey-Bakshi-Shibata (CBS) reduction, detailing the mechanistic rationale for its high enantioselectivity and providing a robust, step-by-step protocol for researchers in drug discovery and synthetic chemistry.

Strategic Overview & Rationale

The primary challenge in this synthesis is the simultaneous establishment of two stereocenters: the hydroxyl group and the adjacent amino group, in a cis relative configuration. Our approach decouples these challenges into a logical sequence.

  • Intermediate Synthesis: The initial step involves converting the methyl ester of the starting material, methyl cis-2-aminocyclopentanecarboxylate, into a methyl ketone. This transformation creates the prochiral β-amino ketone, which is the direct precursor to our target alcohol. A Weinreb amide intermediate is employed to ensure a clean, high-yielding conversion without the risk of over-addition common with more reactive organometallics.

  • Asymmetric Reduction: The core of the synthesis is the enantioselective reduction of the prochiral ketone. Among the vast arsenal of methods for asymmetric ketone reduction, the Corey-Bakshi-Shibata (CBS) reduction offers a predictable and highly effective solution.[3][4] This method utilizes a chiral oxazaborolidine catalyst to direct hydride delivery from a borane source to one specific face of the ketone, thereby generating the chiral alcohol with high enantiomeric excess (ee).[5][6] The existing cis stereochemistry of the amino group on the cyclopentane ring plays a crucial role in directing the diastereoselectivity of the reduction.

G cluster_0 Synthetic Workflow A Methyl cis-2-aminocyclopentanecarboxylate (Starting Material) B N-Protected Weinreb Amide Intermediate A->B 1. N-Protection 2. Weinreb Amidation C N-Protected cis-2-amino-cyclopentyl methyl ketone (Prochiral Ketone) B->C MeMgBr or MeLi D N-Protected cis-aminocyclopentenol C->D Asymmetric Reduction (e.g., CBS Reduction) E cis-Aminocyclopentenol (Final Product) D->E Deprotection

References

The Strategic Application of Cyclic β-Amino Esters in Alkaloid Synthesis: A Focus on the Pictet-Spengler Reaction

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Logic of Alkaloid Synthesis

The synthesis of alkaloids, a diverse and complex class of naturally occurring compounds with significant pharmacological activities, represents a formidable challenge in organic chemistry. The construction of their intricate, polycyclic frameworks demands a strategic and often elegant approach to stereocontrol and bond formation. Among the vast arsenal of synthetic methodologies, the use of chiral building blocks provides a powerful means to introduce stereochemical complexity in a predictable manner. While specific, detailed protocols for the direct application of methyl cis-2-aminocyclopentanecarboxylate hydrochloride in the synthesis of complex alkaloids are not extensively documented in readily available literature, the principles governing its potential use are well-established and can be illustrated through the broader application of related cyclic β-amino esters and the cornerstone of indole alkaloid synthesis: the Pictet-Spengler reaction.

This guide will provide a detailed exploration of the strategic use of cyclic amino acid derivatives in alkaloid synthesis, with a particular emphasis on the mechanistic underpinnings and practical execution of the Pictet-Spengler reaction. By understanding the principles of this powerful transformation, researchers can extrapolate and apply these concepts to novel building blocks like this compound for the synthesis of new alkaloid analogs.

The Pictet-Spengler Reaction: A Gateway to Indole Alkaloids

The Pictet-Spengler reaction is a condensation and cyclization reaction between a β-arylethylamine and an aldehyde or ketone, typically catalyzed by acid. This reaction is of paramount importance in the synthesis of a wide variety of indole and isoquinoline alkaloids due to its ability to efficiently construct the core tetrahydro-β-carboline and tetrahydroisoquinoline ring systems, respectively. The reaction proceeds through the formation of an iminium ion intermediate, which then undergoes an intramolecular electrophilic aromatic substitution to form the new heterocyclic ring.

The stereochemical outcome of the Pictet-Spengler reaction is a critical aspect, especially in the synthesis of enantiomerically pure natural products. The use of chiral auxiliaries, catalysts, or chiral starting materials can effectively control the stereochemistry of the newly formed stereocenter. This is where a building block like this compound could, in principle, play a crucial role by introducing predefined stereocenters into the alkaloid scaffold.

Application Note 1: Synthesis of a Tetracyclic Indole Core via the Pictet-Spengler Reaction

This section details a general procedure for the synthesis of a tetracyclic indole core, a common structural motif in many Strychnos alkaloids. The protocol utilizes a tryptamine derivative and a functionalized aldehyde, illustrating the core principles of the Pictet-Spengler cyclization.

Causality Behind Experimental Choices:
  • Solvent: Dichloromethane (DCM) is a common solvent for the Pictet-Spengler reaction as it is relatively non-polar and aprotic, which prevents unwanted side reactions and effectively solubilizes the starting materials.

  • Acid Catalyst: Trifluoroacetic acid (TFA) is a strong acid that efficiently catalyzes the formation of the iminium ion intermediate. Its volatility allows for easy removal during workup. Other Brønsted or Lewis acids can also be employed depending on the substrate.

  • Temperature: The reaction is often initiated at a low temperature (0 °C) to control the initial rate of iminium ion formation and then allowed to warm to room temperature to drive the cyclization to completion.

  • Inert Atmosphere: An inert atmosphere (nitrogen or argon) is used to prevent oxidation of the electron-rich indole ring and other sensitive functional groups.

Experimental Protocol:

Materials:

  • Tryptamine derivative (1.0 eq)

  • Aldehyde (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) (2.0 eq)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve the tryptamine derivative (1.0 eq) in anhydrous DCM.

  • Add the aldehyde (1.1 eq) to the solution and stir for 5 minutes at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (2.0 eq) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the evolution of gas ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired tetracyclic indole product.

Visualization of the Workflow:

pictet_spengler_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Tryptamine derivative in DCM add_aldehyde Add Aldehyde start->add_aldehyde cool Cool to 0 °C add_aldehyde->cool add_tfa Add TFA cool->add_tfa warm Warm to RT add_tfa->warm monitor Monitor by TLC warm->monitor quench Quench with NaHCO3 monitor->quench extract Extract with DCM quench->extract wash_dry Wash and Dry extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Column Chromatography concentrate->purify product Pure Tetracyclic Indole purify->product enantioselective_pictet_spengler cluster_activation Iminium Ion Formation cluster_chiral_env Chiral Recognition cluster_cyclization Enantioselective Cyclization cluster_release Product Release & Catalyst Regeneration Tryptamine Tryptamine Iminium Iminium Ion Tryptamine->Iminium + Aldehyde, H+ Aldehyde Aldehyde Aldehyde->Iminium Complex Chiral Iminium-Catalyst Complex Iminium->Complex Catalyst Chiral Thiourea Catalyst Catalyst->Complex Cyclization Intramolecular Cyclization Complex->Cyclization Intermediate Protonated Product- Catalyst Complex Cyclization->Intermediate Intermediate->Catalyst Regeneration Product Enantioenriched Product Intermediate->Product - H+

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of Methyl cis-2-Aminocyclopentanecarboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for the stereoselective synthesis of methyl cis-2-aminocyclopentanecarboxylate hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the synthesis of this important chiral building block. The inherent conformational flexibility of the cyclopentane ring and the need to control the relative stereochemistry of the amino and ester groups present significant synthetic hurdles. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist in optimizing your synthetic strategies and achieving high diastereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the stereoselective synthesis of cis-2-aminocyclopentanecarboxylate derivatives?

A1: The main challenges stem from controlling the stereochemistry at two adjacent stereocenters on a flexible five-membered ring. Key difficulties include:

  • Achieving high cis diastereoselectivity: Many synthetic routes can lead to mixtures of cis and trans isomers, which are often difficult to separate.

  • Controlling enantioselectivity: For the synthesis of a single enantiomer, an effective asymmetric method is required, which adds another layer of complexity.

  • Purification: The separation of diastereomers can be challenging, often requiring careful chromatography or crystallization techniques.

  • Scalability: Methods that work well on a small scale may not be readily scalable for larger-scale production.

Q2: Which synthetic strategies are commonly employed for the synthesis of cis-2-aminocyclopentanecarboxylate derivatives?

A2: Several strategies have been developed, each with its own advantages and disadvantages. Common approaches include:

  • Ring-closing metathesis (RCM): This powerful method allows for the construction of the cyclopentene ring, followed by stereoselective functionalization.

  • Michael addition: The conjugate addition of a nitrogen nucleophile to a cyclopentene carboxylate derivative is a widely used method. The stereochemical outcome can often be controlled by the choice of nucleophile, catalyst, and reaction conditions.

  • [3+2] Cycloadditions: Palladium-catalyzed formal [3+2] cycloadditions of vinyl cyclopropanes with imines can provide access to substituted cyclopentanes with good stereocontrol.

  • Resolution of racemates: Classical resolution using chiral resolving agents or enzymatic kinetic resolution can be employed to separate enantiomers.

Q3: What analytical techniques are most suitable for determining the diastereomeric and enantiomeric purity of the product?

A3: A combination of techniques is typically used:

  • ¹H NMR Spectroscopy: This is often the first method used to determine the diastereomeric ratio (d.r.) by integrating the signals of the distinct diastereomers.

  • Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Gas Chromatography (GC): These are the gold-standard methods for determining the enantiomeric excess (e.e.) of the product.

  • X-ray Crystallography: Unambiguous determination of the relative and absolute stereochemistry can be achieved by X-ray analysis of a crystalline derivative.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound. Each problem is presented in a question-and-answer format, outlining potential causes and providing actionable solutions.

Issue 1: Low cis Diastereoselectivity (Formation of Significant trans Isomer)

Q: My reaction is producing a mixture of cis and trans diastereomers with a low cis:trans ratio. How can I improve the selectivity for the desired cis isomer?

A: Low diastereoselectivity is a frequent challenge in the synthesis of substituted cyclopentanes. The formation of the undesired trans isomer can be influenced by several factors related to the reaction mechanism and conditions.

Potential Cause Explanation Troubleshooting Steps
Thermodynamic vs. Kinetic Control The trans isomer is often the thermodynamically more stable product. If the reaction is run under conditions that allow for equilibration (e.g., high temperature, prolonged reaction time, presence of a base), the thermodynamic product may be favored.Lower the reaction temperature: Running the reaction at lower temperatures (e.g., 0 °C, -20 °C, or -78 °C) can favor the kinetically formed cis product. Shorten the reaction time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent equilibration to the trans isomer. Use a non-equilibrating base: If a base is required, choose a non-nucleophilic, sterically hindered base that is less likely to promote epimerization.
Substrate Control The steric and electronic properties of the starting material can influence the facial selectivity of the reaction.Modify the substrate: If possible, introduce a bulky protecting group on the ester or a directing group on the cyclopentane ring to favor the approach of the nucleophile from the desired face.
Reagent Control The nature of the nucleophile or catalyst can significantly impact the stereochemical outcome.Vary the nitrogen source: In a Michael addition, for example, the choice of the amine can influence the diastereoselectivity. Experiment with different amines (e.g., benzylamine, p-methoxybenzylamine). Use a chiral auxiliary: Employing a chiral auxiliary on the nitrogen nucleophile or the cyclopentene electrophile can induce high levels of diastereoselectivity.
Solvent Effects The solvent can influence the conformation of the transition state and the relative energies of the diastereomeric transition states.Screen different solvents: Test a range of solvents with varying polarities and coordinating abilities (e.g., THF, toluene, dichloromethane, acetonitrile).

Logical Relationship for Troubleshooting Low Diastereoselectivity

G start Low Diastereoselectivity (Low cis:trans ratio) cause1 Thermodynamic Control Favors trans Isomer start->cause1 cause2 Insufficient Substrate Control start->cause2 cause3 Suboptimal Reagent/Catalyst start->cause3 cause4 Solvent Effects start->cause4 solution1a Lower Reaction Temperature cause1->solution1a solution1b Shorten Reaction Time cause1->solution1b solution2a Introduce Bulky Protecting Group cause2->solution2a solution3a Vary Nitrogen Source / Use Chiral Auxiliary cause3->solution3a solution4a Solvent Screening cause4->solution4a

Caption: Troubleshooting workflow for low diastereoselectivity.

Issue 2: Difficulty in Separating cis and trans Diastereomers

Q: I have a mixture of cis and trans isomers that are proving difficult to separate by standard column chromatography. What other purification strategies can I try?

A: The similar polarities of the cis and trans isomers of methyl 2-aminocyclopentanecarboxylate can make their separation challenging.

Potential Solution Explanation Experimental Protocol
Fractional Crystallization If one of the diastereomers is more crystalline, it may be possible to selectively crystallize it from the mixture. This can be particularly effective for the hydrochloride salt.1. Dissolve the mixture: Dissolve the mixture of hydrochloride salts in a minimal amount of a suitable hot solvent (e.g., methanol/ether, ethanol/acetone). 2. Cool slowly: Allow the solution to cool slowly to room temperature, and then to a lower temperature (e.g., 4 °C or -20 °C) to induce crystallization. 3. Isolate crystals: Collect the crystals by filtration and wash with a small amount of cold solvent. 4. Analyze purity: Analyze the purity of the crystals and the mother liquor by ¹H NMR or HPLC to determine if the separation was successful. Repeat the process if necessary.
Derivatization Converting the amino or ester group into a bulkier derivative can sometimes exaggerate the physical differences between the diastereomers, making them easier to separate by chromatography.1. Protect the amine: Protect the amino group with a suitable protecting group (e.g., Boc, Cbz, or Fmoc). 2. Chromatographic separation: Attempt to separate the protected diastereomers by column chromatography. The bulkier protecting group may lead to better separation. 3. Deprotection: After separation, remove the protecting group to obtain the pure cis isomer.
Preparative HPLC If other methods fail, preparative HPLC can be a powerful tool for separating closely related isomers.1. Develop analytical method: First, develop an analytical HPLC method that shows baseline separation of the two diastereomers. 2. Scale up to preparative scale: Use a larger column and higher flow rates to separate larger quantities of the mixture.

Experimental Protocols

Protocol 1: Diastereoselective Michael Addition

This protocol describes a general procedure for the diastereoselective Michael addition of benzylamine to methyl cyclopent-1-enecarboxylate, which can be adapted and optimized.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add methyl cyclopent-1-enecarboxylate (1.0 eq) and a suitable anhydrous solvent (e.g., THF, 0.1 M).

  • Cooling: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an ice bath or a dry ice/acetone bath.

  • Nucleophile Addition: Slowly add benzylamine (1.1 eq) to the stirred solution.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the diastereomeric ratio by ¹H NMR analysis

Technical Support Center: Purification of Peptides Containing cis-2-Aminocyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating the unique constrained amino acid, cis-2-aminocyclopentanecarboxylic acid (ACPC). The incorporation of ACPC introduces a rigid cyclopentyl constraint into the peptide backbone, which can be highly advantageous for stabilizing specific secondary structures, such as helices and turns, and enhancing resistance to enzymatic degradation.[1][2] However, these same conformational constraints can present unique challenges during purification, primarily by reversed-phase high-performance liquid chromatography (RP-HPLC).

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate these challenges and achieve high-purity ACPC-containing peptides.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification of peptides containing cis-2-aminocyclopentanecarboxylic acid.

Q1: Why are peptides containing cis-2-aminocyclopentanecarboxylic acid often difficult to purify by RP-HPLC?

A1: The difficulty in purifying ACPC-containing peptides by RP-HPLC stems from several factors related to the constrained nature of this unnatural amino acid:

  • Altered Hydrophobicity and Retention Behavior: The cyclopentyl ring of ACPC significantly influences the overall hydrophobicity of the peptide. This can lead to either unexpectedly strong retention on C18 columns, requiring high concentrations of organic solvent for elution, or in some cases, altered selectivity that makes separation from closely related impurities challenging.[3]

  • Conformational Rigidity and Aggregation: The rigid structure imparted by ACPC can promote the formation of stable secondary structures.[1][2] While this is often a desired outcome for biological activity, it can also lead to on-resin aggregation during solid-phase peptide synthesis (SPPS) and aggregation in solution prior to purification.[4][5][6] Aggregated peptides often exhibit poor peak shape (broadening or tailing) and can be difficult to separate from the desired monomeric peptide.

  • Co-elution of Impurities: Deletion sequences or other synthesis-related impurities that also contain the ACPC residue may have very similar retention times to the target peptide, making baseline separation difficult to achieve with standard gradients.

Q2: What is the recommended starting point for developing an RP-HPLC purification method for an ACPC-containing peptide?

A2: A systematic approach to method development is crucial.[3] Here is a recommended starting point:

  • Analytical Scouting: Before attempting a preparative run, always perform an analytical RP-HPLC analysis of the crude peptide. This will provide valuable information about the complexity of the mixture, the approximate retention time of your target peptide, and the presence of any major impurities.[7]

  • Column Selection: A standard C18 column is a good starting point for most peptides. However, for very hydrophobic ACPC-peptides, a C4 or C8 column might provide better resolution.

  • Mobile Phase: The most common mobile phase system for peptide purification is a gradient of water and acetonitrile, both containing an ion-pairing agent.[]

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Initial Gradient: A broad scouting gradient, such as 5% to 95% Solvent B over 30 minutes, is recommended to determine the elution profile of your peptide.[9]

  • Detection: Monitor the elution at 210-220 nm, where the peptide bond absorbs.[10]

Q3: My ACPC-containing peptide is showing very broad peaks during RP-HPLC. What are the likely causes and how can I fix this?

A3: Peak broadening is a common issue and can be caused by several factors. The following troubleshooting guide can help you diagnose and resolve the problem.

Part 2: Troubleshooting Guide for RP-HPLC Purification

This section provides a detailed, step-by-step guide to troubleshooting common issues encountered during the purification of peptides containing cis-2-aminocyclopentanecarboxylic acid.

Issue 1: Poor Peak Shape (Broadening, Tailing, or Splitting)

Poor peak shape is often a sign of on-column problems or issues with the peptide itself.

Caption: Troubleshooting workflow for poor HPLC peak shape.

  • Investigate Peptide Aggregation:

    • Cause: The rigid conformation induced by ACPC can promote intermolecular hydrogen bonding, leading to aggregation.[5] Aggregates can interact with the stationary phase differently than the monomer, causing peak broadening.

    • Solution:

      • Dissolve in Organic Solvents: Try dissolving the crude peptide in a small amount of a stronger organic solvent like dimethyl sulfoxide (DMSO) or hexafluoroisopropanol (HFIP) before diluting with the initial mobile phase.

      • Use Chaotropic Agents: In challenging cases, adding a low concentration of a chaotropic agent like guanidine hydrochloride (GuHCl) to the sample solvent can help disrupt aggregates. Be mindful that this will require subsequent removal.

      • Temperature: Increasing the column temperature (e.g., to 40-60 °C) can sometimes improve peak shape by reducing solvent viscosity and disrupting hydrophobic interactions that contribute to aggregation.

  • Optimize Mobile Phase Composition:

    • Cause: The standard 0.1% TFA may not be optimal for all ACPC-peptides.

    • Solution:

      • Alternative Ion-Pairing Agents: For peptides that are difficult to resolve, consider using a different ion-pairing agent. Heptafluorobutyric acid (HFBA) is a stronger ion-pairing agent than TFA and can increase retention and sometimes improve peak shape for hydrophobic peptides.[11][12][13] Conversely, for very polar peptides, formic acid can be a suitable alternative.[14]

      • pH Adjustment: The pH of the mobile phase affects the ionization state of the peptide and can significantly impact retention and peak shape.[3] While TFA typically provides a low pH environment, exploring buffered mobile phases (e.g., ammonium formate) can be beneficial, especially if your peptide contains multiple acidic or basic residues.

  • Evaluate Column Health:

    • Cause: Over time, HPLC columns can become contaminated with irreversibly bound sample components or experience degradation of the stationary phase, leading to poor peak shape.

    • Solution:

      • Column Flushing: Flush the column with a strong solvent wash (e.g., isopropanol) to remove contaminants.

      • Column Replacement: If flushing does not improve performance, the column may need to be replaced.

Issue 2: Co-elution of Target Peptide with Impurities

Achieving baseline separation of the target peptide from closely eluting impurities is a common challenge.

Caption: Troubleshooting workflow for co-eluting impurities.

  • Optimize the Elution Gradient:

    • Cause: A steep gradient may not provide sufficient time for the separation of closely eluting species.

    • Solution:

      • Shallow Gradient: Once the approximate elution point of your peptide is known from the initial scouting run, apply a much shallower gradient around that point. For example, if your peptide elutes at 40% Solvent B, try a gradient of 30-50% Solvent B over 40 minutes.[3]

  • Alter Chromatographic Selectivity:

    • Cause: The interaction of the peptide and impurities with the C18 stationary phase may be too similar for effective separation.

    • Solution:

      • Change Column Chemistry: Switching to a column with a different stationary phase can alter the selectivity of the separation. A phenyl-hexyl column, for example, provides different interactions (pi-pi interactions) than a C18 column and can be effective for separating peptides with aromatic residues.

      • Change Organic Modifier: While acetonitrile is the most common organic modifier, replacing it with methanol can sometimes alter the elution order and improve separation.

  • Consider Alternative or Orthogonal Purification Methods:

    • Cause: For very complex mixtures or challenging separations, a single RP-HPLC step may not be sufficient to achieve the desired purity.

    • Solution:

      • Ion-Exchange Chromatography (IEX): If your ACPC-containing peptide has a net charge, IEX can be a powerful orthogonal purification technique.[15] Peptides are separated based on their charge rather than their hydrophobicity, providing a different separation mechanism that can resolve impurities that co-elute in RP-HPLC.

      • Size-Exclusion Chromatography (SEC): While less common for peptide purification, SEC can be useful for removing large aggregates.

Part 3: Experimental Protocols and Data

This section provides a general protocol for the purification of an ACPC-containing peptide and a table summarizing the effects of different ion-pairing agents.

General Protocol for RP-HPLC Purification of an ACPC-Peptide
  • Sample Preparation: a. Dissolve the crude, lyophilized peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water). If solubility is an issue, a small amount of DMSO can be used. b. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Chromatography Conditions:

    • System: Preparative HPLC system

    • Column: C18, 10 µm, 250 x 21.2 mm

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Flow Rate: 18 mL/min

    • Gradient:

      • 0-5 min: 5% B

      • 5-45 min: 5% to 65% B (adjust based on analytical scouting run)

      • 45-50 min: 65% to 95% B

      • 50-55 min: 95% B

      • 55-60 min: 95% to 5% B

    • Detection: 220 nm

  • Fraction Collection: a. Collect fractions based on the UV chromatogram, focusing on the main peak corresponding to the target peptide.

  • Analysis and Pooling: a. Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the peptide. b. Pool the fractions that meet the desired purity level.

  • Lyophilization: a. Freeze the pooled fractions and lyophilize to obtain the purified peptide as a fluffy white powder.

Data Summary: Effect of Ion-Pairing Agents on Peptide Retention
Ion-Pairing AgentTypical ConcentrationEffect on RetentionCommon Applications
Trifluoroacetic Acid (TFA)0.1%StandardGeneral-purpose peptide purification[10][14]
Formic Acid0.1%WeakerGood for mass spectrometry compatibility[14]
Heptafluorobutyric Acid (HFBA)0.1%StrongerImproves retention of hydrophobic peptides[11][12][13]

References

How to avoid racemization during the synthesis of cis-2-aminocyclopentanecarboxylic acid peptides.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The incorporation of conformationally constrained amino acid analogues, such as cis-2-aminocyclopentanecarboxylic acid (cis-ACPC), into peptide scaffolds is a powerful strategy in medicinal chemistry to enhance proteolytic stability and modulate biological activity. However, the unique stere[1][2][3]ochemistry and steric hindrance of cis-ACPC present significant challenges during peptide synthesis, with racemization (or more accurately, epimerization) being a critical side reaction that can compromise the purity and efficacy of the final product. This technical guide prov[4]ides in-depth troubleshooting advice and answers to frequently asked questions to help researchers maintain the chiral integrity of cis-ACPC-containing peptides.

Troubleshooting Guide: Minimizing Epimerization

This section addresses common issues encountered during the synthesis of cis-ACPC peptides and provides actionable solutions based on established chemical principles.

Problem 1: High Percentage of Diastereomeric Impurity Detected by HPLC/MS.

Scenario: You have completed the synthesis of your target peptide containing a cis-ACPC residue. Upon purification and analysis, you observe a significant peak corresponding to the diastereomer, indicating epimerization at the α-carbon of the cis-ACPC or an adjacent residue.

Root Cause Analysis & Solutions:

The primary mechanism for racemization during peptide coupling is the formation of a 5(4H)-oxazolone (azlactone) intermediate. This intermediate can rea[5][6]dily tautomerize, leading to a loss of stereochemical integrity upon nucleophilic attack by the incoming amine. The formation and subsequent racemization of this intermediate are influenced by several factors:

  • Activation Method: Overly reactive coupling reagents or prolonged activation times can promote oxazolone formation.

  • Base: The strength and steric hindrance of the base used for neutralization and catalysis are critical.

  • Solvent: Polar ap[7][8]rotic solvents can stabilize the charged intermediates involved in the racemization pathway.

  • Temperature: Elev[9][10]ated temperatures accelerate both the coupling reaction and the rate of racemization.

Recommended Actions: [11][12]

  • Optimize Your Coupling Reagent and Additive Combination:

    • Avoid Carbodiimides Alone: Using carbodiimides like DCC or DIC without an additive is highly prone to causing racemization.

    • Utilize Racemiz[5][13]ation-Suppressing Additives: Always use an additive. While HOBt (1-hydroxybenzotriazole) is a classic choice, OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) and HOAt (1-hydroxy-7-azabenzotriazole) are generally more effective at suppressing epimerization and increasing coupling efficiency. OxymaPure is often prefer[13][14][15][16]red due to its superior safety profile compared to the potentially explosive HOBt and HOAt.

    • Choose the Righ[14]t Onium Salt: For sterically hindered couplings involving cis-ACPC, aminium/uronium or phosphonium salt-based reagents are recommended.

      • HATU/HCTU/C[17][18]OMU: HATU (and its analogues like HCTU) and COMU are highly efficient and generally lead to low levels of racemization, especially when used with a suitable base. COMU, an Oxyma-based reag[13][17][18]ent, is an excellent, safer alternative to benzotriazole-based reagents.

  • Select the Appropr[13][15]iate Base:

    • Avoid Strong, Non-Hindered Bases: Triethylamine (TEA) should be avoided as it is known to promote racemization.

    • Use Weaker or Sterically Hindered Bases: N,N-diisopropylethylamine (DIPEA) is a common choice, but for particularly sensitive couplings, a weaker base like N-methylmorpholine (NMM) or a highly hindered base like 2,4,6-collidine can significantly reduce epimerization. Use the base in stoichiom[7][13][19]etric amounts.

  • Control Reaction T[20]emperature:

    • Low Temperature Coupling: Perform the activation and coupling steps at low temperatures (e.g., 0 °C to room temperature). While microwave synthesis[9][20] can accelerate couplings, it must be used with caution as high temperatures can dramatically increase racemization, especially for sensitive amino acids. If using microwave-assist[12][19]ed synthesis, consider lowering the temperature for the cis-ACPC coupling step.

  • Choose the Right S[19]olvent:

    • Minimize Use of Polar Aprotic Solvents: While DMF is a common solvent in SPPS for its excellent solvating properties, it can also promote racemization.

    • Consider Less P[9][10]olar Alternatives: If solubility allows, consider using dichloromethane (DCM) or a mixture of DCM/DMF to reduce the polarity of the reaction medium.

Workflow for Opti[20]mizing a Racemization-Prone Coupling Step

G cluster_0 Problem Identification cluster_1 Primary Optimization Steps cluster_2 Secondary Optimization cluster_3 Verification A High Epimerization (>5%) Detected B Switch to COMU/OxymaPure/DIC or HATU/HOAt/DIC A->B Step 1: Reagent C Change Base to NMM or Collidine (1-2 eq.) B->C Step 2: Base D Reduce Temperature to 0°C C->D Step 3: Temp. E Change Solvent to DCM or a DCM/DMF mixture D->E If still high, Step 4: Solvent G Analyze Chiral Purity via Chiral HPLC or UPLC-MS D->G Re-analyze F Reduce Activation Time (In Situ Activation) E->F Step 5: Kinetics F->G

Caption: Decision workflow for troubleshooting epimerization.

Frequently Asked Questions (FAQs)

Q1: Why is cis-2-aminocyclopentanecarboxylic acid particularly prone to racemization?

A1: While all N-protected amino acids (except glycine and proline) can racemize during activation, sterically hindered residues like cis-ACPC can experience slower coupling kinetics. This prolonged exposure o[17]f the activated carboxyl group to the reaction conditions, especially in the presence of base, increases the window of opportunity for oxazolone formation and subsequent epimerization before the desired peptide bond is formed.

Q2: Which coupling rea[5][20]gent is considered the "gold standard" for minimizing racemization with residues like cis-ACPC?

A2: There isn't a single "gold standard," as the optimal choice depends on the specific sequence. However, modern onium salt reagents combined with advanced additives are highly recommended. A combination of a carbodiimide like DIC with OxymaPure is an excellent starting point due to its high efficiency, low racemization potential, and enhanced safety. For extremely difficult c[14][15]ouplings, HATU in combination with HOAt and a hindered base like collidine is often considered one of the most powerful and reliable systems, though safety precautions for HOAt must be observed.

Q3: Can the choice of [13][18]N-terminal protecting group on the cis-ACPC residue influence racemization?

A3: Yes. The risk of racemization is highest when coupling an N-acyl protected amino acid or peptide segment. Urethane-based protecting groups, such as Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl), are specifically designed to suppress racemization. The electron-donating nat[6]ure of the urethane oxygen atom disfavors the formation of the oxazolone ring, thereby preserving the stereochemical integrity of the amino acid. Therefore, standard Fmoc-[6] or Boc-protected cis-ACPC should always be used.

Q4: I'm performing a segment condensation where cis-ACPC is the C-terminal residue of a peptide fragment. Is this a higher risk for racemization?

A4: Absolutely. Segment condensation, where a peptide fragment is activated at its C-terminus, carries a much higher risk of racemization than stepwise synthesis. This is because the prote[21]cting group on the N-terminus of the C-terminal residue (the one preceding cis-ACPC in this case) is an acyl group (another amino acid), which strongly promotes oxazolone formation. If you must perform a segment condensation at a cis-ACPC residue, it is imperative to use the most advanced, low-racemization conditions available, such as DIC/OxymaPure at low temperatures.

Q5: How can I accurately quantify the level of epimerization?

A5: Accurate quantification requires analytical techniques that can separate the desired peptide from its diastereomer.

  • High-Performance Liquid Chromatography (HPLC): A well-resolved reversed-phase HPLC chromatogram can often separate diastereomers. The relative peak areas can be used to determine the percentage of the epimerized product.

  • Chiral HPLC: For baseline separation and more accurate quantification, using a chiral stationary phase may be necessary.

  • UPLC-MS/MS: Ultra-performance liquid chromatography coupled with mass spectrometry can confirm that the impurity has the same mass as the desired product, which is characteristic of an epimer, and provide high-resolution separation.

  • NMR Spectroscopy: In some cases, high-field NMR can be used to detect and quantify diastereomers, as the epimer will have a distinct set of signals.

Data & Protoc[1][2]ols

Table 1: Comparison of Coupling Additives on Racemization Suppression
AdditiveRelative Racemization RiskCoupling EfficiencySafety ProfileKey Considerations
None (e.g., DIC alone)Very HighModerateGoodNot recommended for chiral amino acids.
HOBtModerateGoo[13]dWarning: Potentially explosive.Historically common, but largely superseded.
HOAtLowVery Hig[14][15]hWarning: Potentially explosive.Highly effective, especially for hindered couplings.
OxymaPure Low[13][22] Very High Excellent (Non-explosive) Recommended modern alternative to HOBt/HOAt.

Data synthesized from[14][16] multiple sources indicating relative performance.

Protocol: Recomme[13][14][15][16]nded Low-Racemization Coupling for cis-ACPC

This protocol is designed for standard Fmoc-based solid-phase peptide synthesis (SPPS).

Reagents:

  • Resin-[23][24]bound peptide with a free N-terminal amine

  • Fmoc-cis-ACPC-OH (3 equivalents)

  • OxymaPure (3 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)

  • N-methylmorpholine (NMM) (3-4 equivalents, if needed for in-situ neutralization)

  • Solvent: Anhydrous DMF or a 1:1 mixture of DMF/DCM

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the preceding amino acid has been completely removed (e.g., with 20% piperidine in DMF) and the resin has been thoroughly washed with DMF.

  • Amino Acid Activation (In Situ):

    • In a separate vessel, dissolve Fmoc-cis-ACPC-OH and OxymaPure in the chosen solvent.

    • Add this solution to the swelled, deprotected peptide-resin.

    • Finally, add the DIC to the reaction slurry. This method, where the activating agent (DIC) is added last, minimizes the pre-activation time and reduces the chance for oxazolone formation before the coupling begins.

  • Coupling Reaction:

    • Allow the reaction to proceed at room temperature for 2-4 hours. For particularly difficult sequences, the reaction time can be extended or performed at 0°C overnight.

    • Monitor the reaction for completion using a qualitative test (e.g., Kaiser test).

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all excess reagents and byproducts.

  • Proceed to the next deprotection/coupling cycle.

Mechanism Visualization: Racemization via Oxazolone Intermediate

Caption: Key pathways in peptide coupling and racemization.

References

Technical Support Center: Methyl cis-2-aminocyclopentanecarboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Methyl cis-2-aminocyclopentanecarboxylate hydrochloride. As a key building block in medicinal chemistry and peptidomimetic design, understanding its stability, storage, and handling is critical for ensuring experimental reproducibility and success.[1] This document addresses common questions and troubleshooting scenarios encountered in the field, grounding all recommendations in established chemical principles.

Section 1: Product Overview & Key Properties

This compound is a constrained amino acid analogue supplied as a white to off-white solid.[1] Its hydrochloride salt form enhances water solubility and stability compared to the free amine.[2] The key properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₇H₁₃NO₂ · HCl[3]
Molecular Weight 179.64 g/mol [3][4]
Physical Form Solid[3]
Storage Class 11 (Combustible Solids)[3][5]
Hazard Codes H302 (Harmful if swallowed), H319 (Causes serious eye irritation)[3][5]
Incompatible Materials Strong oxidizing agents, Strong bases[6]
Section 2: Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For optimal stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[6][7] While some suppliers suggest room temperature, storage at <15°C in a desiccated environment is the best practice to minimize degradation from moisture and thermal stress. Always keep the container tightly closed to prevent moisture absorption and contamination.[8][9]

Q2: Is this compound hygroscopic? What precautions should I take?

Yes, like many hydrochloride salts, this compound has the potential to be hygroscopic, meaning it can absorb moisture from the atmosphere.[2][10] This is a critical consideration because absorbed water can facilitate the hydrolysis of the methyl ester group, leading to the formation of the corresponding carboxylic acid and methanol.

Causality: The chloride ion and the polar functional groups have an affinity for water molecules.[10][11] If the solid becomes sticky, clumpy, or appears wet, it is a strong indicator of moisture absorption.[12] Always handle the compound in a low-humidity environment, such as a glove box or a room with a dehumidifier. Use a desiccator for short-term storage between weighings.

Q3: What are the primary degradation pathways I should be aware of?

There are two main pathways for degradation:

  • Ester Hydrolysis: This is the most common degradation route. The methyl ester is susceptible to hydrolysis, which breaks the ester bond to form cis-2-aminocyclopentanecarboxylic acid and methanol. This reaction is catalyzed by both acid and base and is accelerated by the presence of water.

  • Deprotonation: While not technically degradation, exposure to bases will neutralize the hydrochloride salt, yielding the free amine.[13] The free amine is generally less stable and more reactive than the salt form. It is also more susceptible to oxidation and other side reactions.

Q4: In which solvents is the compound soluble?

As a hydrochloride salt, the compound exhibits good solubility in polar protic solvents like water and methanol.[1] Its solubility in aprotic organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile is generally low. This is because the ionic nature of the salt is not well-solvated by these less polar solvents. For reactions requiring anhydrous aprotic conditions, the salt must first be converted to the free amine.

Q5: How do I convert the hydrochloride salt to the free amine form for a reaction?

To use this compound in reactions that are sensitive to acid or require the nucleophilic free amine (e.g., peptide couplings), the hydrochloride salt must be neutralized. A standard laboratory procedure involves a biphasic workup.

Expert Insight: The choice of base is critical. A mild inorganic base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) is preferred over organic amines (like triethylamine), as the latter can be difficult to remove and may cause side reactions.[13] The free amino ester is then extracted into an organic solvent.[13] For a detailed methodology, see Protocol 4.2.

Section 3: Troubleshooting Guide
Problem Encountered Probable Cause(s) Recommended Solution & Explanation
Observation: The solid appears clumpy, sticky, or has turned into a viscous oil.Hygroscopicity: The compound has absorbed atmospheric moisture.[2][12]Solution: Immediately transfer the compound to a high-vacuum line (Schlenk line) and dry for several hours to remove the absorbed water. For future use, store the vial inside a desiccator containing a drying agent (e.g., Drierite, P₂O₅). Always handle in an inert atmosphere (glove box) if possible.
Observation: LC-MS or NMR analysis shows a second species with a mass of 129.15 g/mol (C₆H₁₁NO₂).Ester Hydrolysis: The methyl ester has hydrolyzed to the parent carboxylic acid due to exposure to moisture or acidic/basic conditions.Solution: The purity of the starting material is compromised. If the level of impurity is low, you may proceed with the reaction, adjusting stoichiometry accordingly. For sensitive applications, repurification by recrystallization may be necessary, although preventing hydrolysis is the best approach. Confirm the identity of the impurity via NMR by looking for the disappearance of the methyl ester singlet (~3.7 ppm) and the appearance of a carboxylic acid proton.
Observation: The compound fails to dissolve in an aprotic solvent (DCM, THF, Acetonitrile).Salt Form: The compound is in its hydrochloride salt form, which has low solubility in nonpolar or aprotic organic solvents.Solution: Do not attempt to heat the mixture, as this can accelerate degradation. The compound must be converted to the free amine to achieve solubility in these solvents. Follow Protocol 4.2 to generate and extract the free amine, which can then be dissolved in the desired anhydrous solvent for your reaction.
Observation: A reaction using the compound as a nucleophile (e.g., amide bond formation) is sluggish or fails.Incomplete Deprotonation: The amine is still protonated as the hydrochloride salt and is therefore not nucleophilic.Solution: Ensure a sufficient amount of base is used to fully neutralize the hydrochloride salt before adding the electrophile. It is common practice to stir the amino ester hydrochloride with the base for 15-30 minutes to ensure complete deprotonation before proceeding with the reaction.[13][14]
Section 4: Protocols & Methodologies
Protocol 4.1: Standard Handling and Storage Procedure
  • Receiving: Upon receipt, inspect the container seal for integrity. If the seal is broken, assume the compound may have been exposed to atmospheric moisture.

  • Environment: Whenever possible, handle the solid inside a glove box with a dry nitrogen or argon atmosphere. If a glove box is unavailable, work quickly in a well-ventilated fume hood on a low-humidity day.

  • Weighing: Pre-dry a weighing vessel in an oven and cool it in a desiccator. Weigh the required amount of the compound and tightly reseal the main container immediately.

  • Short-Term Storage: For material that will be used within a day, keep the vial in a sealed desiccator.

  • Long-Term Storage: For archival purposes, after tightly sealing the container, wrap the cap with Parafilm® and store in a cool (<15°C), dark, and dry location.

Protocol 4.2: Procedure for Generating the Free Amine

This protocol describes a classic biphasic extraction to convert the hydrochloride salt to the free amine for use in organic synthesis.[13]

  • Dissolution: Dissolve the this compound (1.0 eq) in deionized water at 0°C (ice bath).

  • Neutralization: Slowly add a saturated aqueous solution of potassium carbonate (K₂CO₃) dropwise while stirring.[13] Monitor the pH of the aqueous layer with pH paper; continue adding base until the pH is >9 to ensure complete deprotonation.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., Dichloromethane or Ethyl Acetate) three times.[13]

  • Drying: Combine the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure (rotary evaporator). Caution: The free amino ester may be volatile or have a low melting point, so avoid excessive heat.

  • Usage: The resulting free amine is typically an oil or low-melting solid and should be used immediately in the subsequent reaction step without further purification.

Protocol 4.3: Qualitative Test for Hygroscopicity
  • Place a small, accurately weighed amount of the compound (~10-20 mg) on a watch glass.

  • Leave it exposed to the ambient laboratory atmosphere for a set period (e.g., 60 minutes).

  • Re-weigh the sample. A significant increase in weight indicates that the material is hygroscopic.[12]

  • Observe any physical changes. Clumping or the formation of a sticky film are also positive indicators.[12]

Section 5: Visual Diagrams

DegradationPathways cluster_conditions Conditions main Methyl cis-2-aminocyclopentanecarboxylate HCl (Stable Salt Form) hydrolysis_product cis-2-Aminocyclopentanecarboxylic Acid (Hydrolysis Product) main->hydrolysis_product Ester Hydrolysis free_amine Methyl cis-2-aminocyclopentanecarboxylate (Free Amine) main->free_amine Deprotonation Water H₂O (Moisture) Water->hydrolysis_product Base Base (e.g., K₂CO₃) Base->free_amine

Caption: Key degradation and reaction pathways for the title compound.

HandlingWorkflow start Receive Compound inspect Inspect Seal Integrity start->inspect decision_seal Seal OK? inspect->decision_seal quarantine Quarantine & Contact Supplier decision_seal->quarantine No store_long Long-Term Storage: - Tightly seal & Parafilm® - Store at <15°C, dry, dark decision_seal->store_long Yes (for storage) prep_use Prepare for Use decision_seal->prep_use Yes (for immediate use) store_long->prep_use handle Handle in Low-Humidity Environment (e.g., Glove Box) prep_use->handle weigh Weigh Required Amount handle->weigh use Use in Experiment weigh->use store_short Short-Term Storage: Place vial in Desiccator weigh->store_short After weighing

Caption: Recommended workflow for handling and storage.

Section 6: References
  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. RSC Publishing. 10

  • SAFETY DATA SHEET. Thermo Fisher Scientific. 7

  • Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega. 2

  • SAFETY DATA SHEET. Fisher Scientific. 6

  • How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? ResearchGate. 13

  • SAFETY DATA SHEET. Sigma-Aldrich. --INVALID-LINK--

  • SAFETY DATA SHEET. Fisher Scientific. 15

  • cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride. Benchchem. 1

  • Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters to free amin. CORE. 14

  • What makes a substance hygroscopic? ResearchGate. 11

  • PROPERTIES OF SALTS Some salts undergo the following processes 1. Deliquescence 2. Hygroscopy 3. Efflorescence Deliquescence Com. FCT EMIS. 12

  • Methyl-2-aminocyclopentane-1-carboxylate hydrochloride, cis. CymitQuimica. 4

  • This compound. Sigma-Aldrich. 3

  • Methyl cyclopentanecarboxylate - SAFETY DATA SHEET. Fisher Scientific. 8

  • This compound. Sigma-Aldrich. 5

  • Cyclopentaneacetic acid, 3-oxo-2-pentyl-, methyl ester. Synerzine. 16

  • Safety Data Sheet: Methylcyclopentane. Chemos GmbH&Co.KG. 9

  • Methyl cis-4-Aminocyclohexanecarboxylate Hydrochloride. TCI Chemicals. --INVALID-LINK--

References

Troubleshooting guide for solid-phase synthesis with constrained amino acids.

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center >

Introduction

The incorporation of constrained amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug design. These unique residues, which include N-methylated, α,α-disubstituted, and other sterically hindered amino acids, can impart favorable properties such as enhanced proteolytic stability, improved membrane permeability, and controlled conformation.[1][2] However, their structural rigidity and bulkiness present significant challenges during solid-phase peptide synthesis (SPPS), often leading to frustratingly low yields and impure products.[1][3]

This guide is designed for researchers, scientists, and drug development professionals to serve as a practical, in-the-lab resource. Drawing from established literature and extensive field experience, this document provides a structured troubleshooting framework in a question-and-answer format. It directly addresses the most common issues encountered when working with these "difficult" residues, explaining the underlying chemical principles and offering validated, step-by-step protocols to overcome them.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Poor Coupling Efficiency & Incomplete Reactions

Q1: My Kaiser test is strongly positive after a coupling step involving a constrained amino acid. What's happening and what should I do?

A1: A positive Kaiser test (a blue bead color) indicates the presence of unreacted primary amines on the resin, signifying an incomplete coupling reaction.[4][5] This is the most common problem when incorporating sterically hindered residues like D-valine, N-methylated amino acids, or α,α-disubstituted amino acids (e.g., Aib).[1][3][6] The bulky side chains physically obstruct the approach of the activated amino acid, slowing down the reaction kinetics dramatically.[1][6]

Immediate Actions & Optimization Strategy:

  • Do Not Proceed: Avoid capping the unreacted amines immediately. Capping will lead to truncated sequences that can be difficult to separate from the target peptide. First, attempt a re-coupling.

  • Double Coupling: This is the simplest first step. Wash the resin thoroughly and repeat the coupling step with a fresh solution of the activated amino acid. For particularly difficult residues, a "double couple" is often a standard part of the protocol.[7]

  • Increase Reaction Time & Equivalents: Standard coupling times (e.g., 1-2 hours) are often insufficient.[6] Extend the coupling time to 4-6 hours, or even overnight for notoriously difficult cases. You can also increase the equivalents of the amino acid and coupling reagent from the standard 3-5 eq. to 5-10 eq.

  • Elevate the Temperature: Microwave-assisted SPPS can significantly accelerate reaction rates and improve efficiency for hindered couplings.[8][9] If a microwave synthesizer is unavailable, performing the coupling at a moderately elevated temperature (e.g., 40-50°C) with conventional heating can also be beneficial.

Q2: I've tried double coupling and extending the time, but the coupling is still incomplete. Which coupling reagent should I be using?

A2: The choice of coupling reagent is critical. For sterically demanding couplings, standard carbodiimide reagents like DIC are often inefficient.[3][6] You need to use a more potent, high-reactivity coupling reagent.

Uronium/aminium and phosphonium salt-based reagents are strongly recommended due to their higher reactivity.[1][8]

Comparative Table of Recommended Coupling Reagents:

Coupling ReagentClassKey AdvantagesConsiderations
HATU Uronium/AminiumHighly efficient for hindered couplings, including N-methyl amino acids.[8]Can cause side-chain guanidinylation of the N-terminal amine if pre-activation is too long.
COMU Uronium/AminiumCoupling efficiency comparable to HATU, but with improved safety (non-explosive byproducts) and solubility.[8] Excellent for microwave SPPS.[8]Relatively newer and may be more expensive.
PyAOP PhosphoniumVery effective for hindered couplings and avoids the risk of guanidinylation.[1]Byproducts can sometimes be more difficult to wash away.
TOTT ThiuroniumShows good results comparable to HATU for hindered couplings, with reports of lower racemization levels.[8]Less commonly used than HATU or COMU.

Workflow for Optimizing a Difficult Coupling:

Difficult_Coupling_Workflow start Positive Kaiser Test (Incomplete Coupling) double_couple Perform Double Coupling (Fresh Reagents, 2h) start->double_couple re_test_1 Kaiser Test double_couple->re_test_1 increase_time Extend Coupling Time (4-6h or Overnight) re_test_1->increase_time Positive success Coupling Complete (Negative Kaiser Test) re_test_1->success Negative re_test_2 Kaiser Test increase_time->re_test_2 change_reagent Switch to High-Potency Reagent (e.g., HATU, COMU) re_test_2->change_reagent Positive re_test_2->success Negative re_test_3 Kaiser Test change_reagent->re_test_3 use_microwave Employ Microwave Synthesis or Elevated Temperature (40-50°C) re_test_3->use_microwave Positive re_test_3->success Negative re_test_4 Kaiser Test use_microwave->re_test_4 re_test_4->success Negative cap_and_analyze Consider Capping & Analyze (Accept Truncation) re_test_4->cap_and_analyze Positive

Caption: Decision workflow for troubleshooting incomplete couplings.

Section 2: On-Resin Aggregation

Q3: My resin beads have stopped swelling properly and I'm seeing poor reaction kinetics for all steps, not just the coupling. What is happening?

A3: This is a classic sign of on-resin peptide aggregation.[4][10] As the peptide chain elongates, it can fold into stable secondary structures (like β-sheets) and associate with neighboring chains through intermolecular hydrogen bonds.[10][11] This causes the resin matrix to collapse, preventing reagents from accessing the reactive sites.[5] This problem is particularly severe for sequences containing multiple hydrophobic or β-branched amino acids.[4][12]

Strategies to Mitigate Aggregation:

  • Solvent Choice: Switch from Dichloromethane (DCM) to more polar, structure-disrupting solvents. N-Methyl-2-pyrrolidone (NMP) is an excellent choice.[9] Some protocols recommend a mixture of solvents like DCM/DMF/NMP (1:1:1).[9]

  • Chaotropic Salts: Add chaotropic salts like LiCl (0.4-0.8 M) to your DMF for washing and coupling steps.[10] These salts disrupt the hydrogen bonding networks that cause aggregation.

  • Incorporate "Structure-Breaking" Residues:

    • Pseudoproline Dipeptides: These are dipeptides of Ser or Thr that are temporarily cyclized. They introduce a "kink" into the peptide backbone, effectively disrupting secondary structure formation. The native sequence is restored during the final TFA cleavage.[11]

    • DMB/HMB Backbone Protection: Incorporating a Dmb- or Hmb-protected amino acid derivative temporarily protects a backbone amide nitrogen, preventing it from participating in hydrogen bonding.[5][13]

  • Use Low-Load Resins: Resins with lower substitution levels (e.g., 0.1-0.3 mmol/g) increase the distance between growing peptide chains, reducing the likelihood of intermolecular aggregation.

Experimental Protocol: Coupling with a Chaotropic Salt

  • Resin Preparation: After the deprotection step, wash the resin as usual (e.g., 3x with DMF).

  • Chaotropic Wash: Before coupling, wash the resin 2x with a solution of 0.4 M LiCl in DMF. Allow the resin to soak in this solution for 5-10 minutes during the final wash.

  • Amino Acid Activation: Prepare the activated amino acid solution as you normally would in a separate vessel.

  • Coupling: Drain the chaotropic wash solution from the reaction vessel and immediately add the pre-activated amino acid solution.

  • Proceed: Allow the coupling to proceed for the optimized time. The presence of residual LiCl in the resin matrix will help to minimize aggregation during the reaction.

Section 3: Side Reactions & Deprotection

Q4: I'm observing a significant byproduct with a mass of -18 Da after coupling the second amino acid, which is a Proline. What is this?

A4: You are likely observing diketopiperazine (DKP) formation.[9][14] This is a common side reaction, especially when Proline is the second or third residue in the sequence.[9] The free N-terminal amine of the dipeptide can perform an intramolecular "backbite" attack on the ester linkage connecting the peptide to the resin. This cleaves the dipeptide from the resin as a cyclic DKP, resulting in significant yield loss at the beginning of your synthesis.[9]

Prevention of Diketopiperazine Formation:

  • Use Fmoc-Dipeptides: Couple the first two amino acids as a pre-formed Fmoc-dipeptide. This bypasses the problematic dipeptidyl-resin stage where the free N-terminal amine is prone to cyclization.

  • Switch to Boc Chemistry for the First Two Residues: If possible, synthesize the first two residues using Boc-SPPS, as DKP formation is less prevalent under these conditions, then switch to Fmoc chemistry for the remainder of the sequence.

  • Use 2-Chlorotrityl Chloride (2-CTC) Resin: This highly acid-labile resin allows for the attachment of the first amino acid under milder conditions and its bulky nature can sterically hinder the backbite reaction.

Q5: My final peptide is very difficult to cleave from the resin, and the purity is low. Are there special considerations for cleaving peptides with constrained residues?

A5: Yes, peptides rich in constrained and hydrophobic amino acids can be difficult to cleave and deprotect for two main reasons: poor solvation in the cleavage cocktail and the potential for side reactions with scavengers.

Cleavage & Deprotection Best Practices:

  • Scavenger Choice: The choice of scavengers in your TFA cocktail is crucial. Highly reactive cationic species are generated during deprotection and can modify nucleophilic residues like Trp, Met, and Tyr.[15] A standard, robust, and less malodorous cocktail is TFA/Water/Triisopropylsilane (TIS) (95:2.5:2.5) .[15] For peptides containing multiple Arg(Pbf) residues, longer cleavage times (3-4 hours) may be necessary.[16]

  • Preventing Methionine Oxidation: If your peptide contains Met, avoid cocktails like Reagent B which do not prevent its oxidation.[16] Use a cocktail containing thioanisole, such as Reagent K (TFA/water/phenol/thioanisole/EDT).[15]

  • Improving Solubility: If the cleaved peptide precipitates out of the TFA, it can be difficult to work with. Some extremely hydrophobic peptides may require alternative workups. Consider precipitating the peptide in cold methyl-t-butyl ether (MTBE) as usual, but if it remains an insoluble mass, try dissolving it in a small amount of hexafluoroisopropanol (HFIP) before purification.[17]

Diagram of Key SPPS Steps and Common Failure Points:

SPPS_Troubleshooting cluster_cycle SPPS Cycle deprotection 1. Fmoc Deprotection wash1 2. Washing deprotection->wash1 issue3 DKP Formation (Yield Loss) deprotection->issue3 coupling 3. Coupling wash1->coupling issue2 Aggregation (Poor Swelling) wash1->issue2 wash2 4. Washing coupling->wash2 issue1 Incomplete Coupling (Steric Hindrance) coupling->issue1 wash2->deprotection final_cleavage Final Cleavage & Deprotection issue4 Side Reactions (Impure Product) final_cleavage->issue4

Caption: Common failure points in the solid-phase peptide synthesis workflow.

References

Removal of byproducts in the synthesis of Methyl cis-2-aminocyclopentanecarboxylate hydrochloride.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of Methyl cis-2-aminocyclopentanecarboxylate hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide troubleshooting solutions to streamline your experimental workflow.

Frequently Asked Questions (FAQs)

FAQ 1: My final product contains the trans isomer. How can I remove it?

The presence of the trans isomer is a common byproduct issue. The separation of cis and trans diastereomers can be challenging due to their similar physical properties.

Root Cause Analysis: The formation of the trans isomer can occur during the synthesis, particularly in steps involving base-catalyzed epimerization. For instance, certain reaction conditions can lead to the isomerization of the initially formed cis product to the more thermodynamically stable trans isomer.[1][2]

Recommended Solution: Diastereomeric Salt Crystallization A highly effective method for separating the cis and trans isomers is through the formation of diastereomeric salts with a chiral resolving agent.

  • Rationale: The cis and trans isomers are diastereomers. When reacted with a single enantiomer of a chiral acid (or base), they form new diastereomeric salts. These new salts have different physical properties, including solubility, which allows for their separation by fractional crystallization.

  • Protocol:

    • Dissolve the crude mixture of cis and trans isomers in a suitable solvent (e.g., methanol, ethanol).

    • Add an equimolar amount of a chiral resolving agent, such as (+)-dibenzoyl-d-tartaric acid ((D)-DBTA). This has been shown to be effective in selectively crystallizing the desired cis isomer salt.[1]

    • Allow the solution to cool slowly to promote the crystallization of the less soluble diastereomeric salt.

    • Isolate the crystals by filtration.

    • The free cis-amino ester can then be recovered by decomposing the salt, followed by treatment with HCl to form the hydrochloride salt.[1][2]

FAQ 2: I'm observing a significant amount of the hydrolyzed carboxylic acid in my product. What went wrong and how can I fix it?

Hydrolysis of the methyl ester to the corresponding carboxylic acid is a frequent side reaction, especially if the reaction or workup conditions are not strictly anhydrous.

Root Cause Analysis: Ester hydrolysis can be catalyzed by either acid or base in the presence of water.[3] During the synthesis or purification of the hydrochloride salt, exposure to aqueous acidic or basic conditions can lead to this unwanted byproduct.

Recommended Solution: Anion-Exchange Chromatography Anion-exchange chromatography is a powerful technique for separating charged molecules, such as the desired amino ester hydrochloride from the free carboxylic acid.[4][5][6]

  • Rationale: At a neutral or slightly basic pH, the carboxylic acid byproduct will be deprotonated and carry a negative charge, while the amino ester will be neutral. This difference in charge allows for their separation on an anion-exchange column.

  • Protocol:

    • Choose a suitable anion-exchange resin (e.g., a quaternary ammonium-based resin).

    • Equilibrate the column with a buffer at a pH where the carboxylic acid is negatively charged and the amino ester is neutral.

    • Load the crude product mixture onto the column. The carboxylic acid will bind to the resin, while the desired Methyl cis-2-aminocyclopentanecarboxylate will pass through.

    • Wash the column with the equilibration buffer to elute any remaining desired product.

    • The bound carboxylic acid can be eluted later using a high-salt buffer or by changing the pH.

FAQ 3: My NMR spectrum shows unreacted starting materials. What is the best approach for their removal?

Incomplete reactions can leave starting materials in your crude product. The purification strategy will depend on the nature of these starting materials.

Recommended Solution: Liquid-Liquid Extraction or Column Chromatography

  • Liquid-Liquid Extraction: If the starting materials have significantly different solubility properties from your product, a simple liquid-liquid extraction can be effective. For example, if the starting material is non-polar, it can be removed by washing an ethereal solution of your crude product with an aqueous acid. The protonated amino ester hydrochloride will remain in the aqueous layer, while the non-polar starting material will be in the organic layer.

  • Silica Gel Column Chromatography: If extraction is not sufficient, silica gel column chromatography is a versatile method for purification.

    • Rationale: This technique separates compounds based on their polarity. By choosing an appropriate solvent system (mobile phase), you can selectively elute your desired product while retaining the impurities on the silica gel (stationary phase).

    • Solvent System Selection: A good starting point for the elution of amino esters is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The polarity of the mobile phase can be gradually increased to elute the compounds.

Troubleshooting Guides

Problem 1: Low Yield After Recrystallization

Symptom: You observe a significant loss of product after performing a recrystallization to remove impurities.

Potential Cause Troubleshooting Step Scientific Rationale
Product is too soluble in the chosen solvent. Select a different recrystallization solvent or a solvent mixture where the product has high solubility at high temperatures and low solubility at low temperatures.The goal of recrystallization is to find a solvent that will dissolve the compound when hot but not when cold, allowing for crystal formation upon cooling.
Too much solvent was used. Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again.[7]A supersaturated solution is required for crystallization to occur. If the solution is too dilute, the solubility limit of the product may not be reached upon cooling.
Cooling was too rapid. Allow the solution to cool slowly to room temperature, and then place it in an ice bath.Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.
Problem 2: Oily Product Instead of Crystalline Solid

Symptom: The product does not crystallize and instead forms an oil.

Potential Cause Troubleshooting Step Scientific Rationale
Presence of impurities. Attempt to purify a small portion of the oil by column chromatography to see if a solid can be obtained.Impurities can disrupt the crystal lattice, preventing the formation of a solid.
Product is a low-melting solid or an oil at room temperature. Try triturating the oil with a non-polar solvent like hexane or pentane.Trituration can induce crystallization by providing a medium for crystal nucleation and removing soluble impurities.
Residual solvent. Ensure the product is thoroughly dried under high vacuum.Residual solvent can act as an impurity and inhibit crystallization.

Experimental Workflows

Workflow 1: Purification via Diastereomeric Salt Crystallization

The following diagram illustrates the general workflow for separating cis and trans isomers.

Purification_Workflow cluster_0 Crude Product cluster_1 Salt Formation cluster_2 Separation cluster_3 Product Isolation Crude Crude Mixture (cis/trans isomers) Dissolve Dissolve in Suitable Solvent Crude->Dissolve Add_RA Add Chiral Resolving Agent Dissolve->Add_RA Crystallize Cool to Crystallize Diastereomeric Salt Add_RA->Crystallize Filter Filter to Isolate Less Soluble Salt Crystallize->Filter Mother_Liquor Mother Liquor (contains more soluble salt) Filter->Mother_Liquor discard or re-process Decompose Decompose Salt Filter->Decompose Isolate Isolate Free Amine Decompose->Isolate HCl_Salt Form HCl Salt Isolate->HCl_Salt Pure_Product Pure cis-Isomer HCl HCl_Salt->Pure_Product

Caption: Workflow for the separation of cis/trans isomers.

Workflow 2: General Troubleshooting for Impurity Removal

This decision tree provides a logical approach to selecting a purification method.

Troubleshooting_Workflow Start Identify Impurity Isomer Is it the trans-isomer? Start->Isomer Hydrolyzed Is it the hydrolyzed acid? Isomer->Hydrolyzed No Salt_Crystallization Diastereomeric Salt Crystallization Isomer->Salt_Crystallization Yes Starting_Material Is it unreacted starting material? Hydrolyzed->Starting_Material No Anion_Exchange Anion-Exchange Chromatography Hydrolyzed->Anion_Exchange Yes Extraction Liquid-Liquid Extraction Starting_Material->Extraction Different Solubility Column_Chromatography Silica Gel Column Chromatography Starting_Material->Column_Chromatography Similar Solubility End Pure Product Salt_Crystallization->End Anion_Exchange->End Extraction->End Column_Chromatography->End

Caption: Decision tree for selecting a purification method.

References

Technical Support Center: Synthesis of Peptides Containing cis-2-Aminocyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

.

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating the conformationally constrained β-amino acid, cis-2-aminocyclopentanecarboxylic acid (cis-ACPC). The unique structural properties of cis-ACPC offer exciting possibilities for designing peptide foldamers with well-defined three-dimensional structures.[1][2] However, its sterically hindered nature can present challenges during solid-phase peptide synthesis (SPPS), often leading to lower yields.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges and successfully improve the yield and purity of your cis-ACPC-containing peptides.

Troubleshooting Guide: Low Peptide Yield

Low yield is one of the most common issues encountered when synthesizing peptides containing sterically hindered residues like cis-ACPC. The following section breaks down potential causes and provides actionable solutions.

Issue 1: Inefficient Coupling of cis-ACPC or the Subsequent Amino Acid

Symptoms:

  • Low overall yield of the crude peptide after cleavage.

  • Presence of significant deletion sequences (missing the cis-ACPC or the following residue) in the crude product, as identified by mass spectrometry.

Probable Cause: The bulky cyclopentyl ring of cis-ACPC sterically hinders the amino and carboxyl groups, making peptide bond formation less efficient with standard coupling reagents and conditions.[3]

Solutions:

1. Employ a More Potent Coupling Reagent: Standard coupling reagents like HBTU or TBTU may not be sufficient to overcome the steric hindrance of cis-ACPC.[4] Consider using stronger, more reactive coupling reagents.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): This is often the reagent of choice for difficult couplings due to its rapid reaction kinetics and ability to overcome steric hindrance.[5] It forms a highly reactive OAt-ester.

  • PyAOP (7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate): PyAOP is another highly reactive phosphonium salt-based reagent that has proven effective for coupling sterically hindered amino acids.[3]

  • COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholino)]uronium hexafluorophosphate): A newer generation uronium salt that incorporates the Oxyma Pure leaving group, offering high reactivity comparable to HATU with improved safety and solubility profiles.[4]

Table 1: Comparison of Coupling Reagents for Hindered Amino Acids

Coupling ReagentClassKey AdvantagesConsiderations
HBTU/TBTU Aminium/UroniumCost-effective, widely used for standard couplings.[4]May be inefficient for sterically hindered residues like cis-ACPC.
HATU Aminium/UroniumHighly reactive, excellent for difficult couplings, low racemization.[5]Higher cost compared to HBTU/TBTU.
PyAOP PhosphoniumVery reactive and stable, effective for hindered amino acids.[3]Can be less suitable for automated solid-phase peptide synthesis due to its high reactivity.[5]
COMU Aminium/UroniumReactivity comparable to HATU, safer (Oxyma-based).[4]Newer reagent, may have less established literature for specific applications.

2. Optimize Coupling Reaction Conditions:

  • Double Coupling: For the cis-ACPC residue and the amino acid immediately following it, perform the coupling reaction twice. After the initial coupling step, drain the reaction vessel and add a fresh solution of the activated amino acid and coupling reagents.[6]

  • Increase Equivalents: Use a higher excess of the protected amino acid and coupling reagents (e.g., 4-5 equivalents) to drive the reaction to completion.

  • Extend Coupling Time: Increase the reaction time for the coupling of cis-ACPC and the subsequent residue to 1-2 hours or even longer. Monitor the reaction progress using a qualitative test like the Kaiser test to ensure complete reaction.

Experimental Protocol: Optimized Coupling of Fmoc-cis-ACPC-OH

This protocol is designed for a standard 0.1 mmol scale solid-phase peptide synthesis.

Materials:

  • Peptide resin with free N-terminal amine

  • Fmoc-cis-ACPC-OH (4 equivalents, 0.4 mmol)

  • HATU (3.95 equivalents, 0.395 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents, 0.8 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the resin in DMF for at least 30 minutes.

  • Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF.

  • Wash the resin thoroughly with DMF (5-7 times).

  • In a separate vessel, pre-activate the Fmoc-cis-ACPC-OH by dissolving it with HATU and DIPEA in DMF. Allow the activation to proceed for 2-5 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction mixture for 2 hours at room temperature.

  • Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, proceed with a second coupling.

  • Double Coupling (if necessary): Drain the reaction vessel and repeat steps 4-6.

  • Wash the resin thoroughly with DMF to remove excess reagents.

  • Proceed with the Fmoc deprotection of the newly added cis-ACPC to continue the peptide chain elongation.

Issue 2: Peptide Aggregation During Synthesis

Symptoms:

  • Slow or incomplete Fmoc deprotection and coupling reactions.

  • Physical clumping of the resin beads.

  • Low swelling of the resin in DMF.

  • Reduced yield and purity of the final peptide.[7]

Probable Cause: The incorporation of the cyclic and relatively hydrophobic cis-ACPC residue can induce the formation of secondary structures or promote intermolecular hydrogen bonding between peptide chains, leading to aggregation on the solid support.[7]

Solutions:

  • Choice of Resin: Utilize resins designed to minimize aggregation, such as those grafted with polyethylene glycol (PEG), like ChemMatrix® or TentaGel®.[6][8] These resins provide a more solvated environment for the growing peptide chain.

  • "Difficult Sequence" Protocols: Employ solvents known to disrupt secondary structures. For example, use a mixture of DMF and dichloromethane (DCM) or add chaotropic agents like a small percentage of guanidinium chloride to the coupling and deprotection solutions.

  • Microwave-Assisted SPPS: Microwave energy can accelerate coupling and deprotection reactions and help to disrupt aggregates by increasing the kinetic energy of the system.[7] Careful temperature control is crucial to avoid side reactions.

Workflow for Troubleshooting Low Peptide Yield

Troubleshooting_Yield start Low Crude Peptide Yield check_ms Analyze Crude Product by MS start->check_ms deletion Significant Deletion Sequences Observed? check_ms->deletion coupling_issue Probable Cause: Inefficient Coupling deletion->coupling_issue Yes aggregation_issue Probable Cause: Peptide Aggregation deletion->aggregation_issue No solution_coupling Solutions for Coupling: 1. Use Stronger Coupling Reagent (HATU, PyAOP) 2. Double Couple cis-ACPC and next residue 3. Increase Equivalents & Reaction Time coupling_issue->solution_coupling solution_aggregation Solutions for Aggregation: 1. Use PEG-based resin 2. Employ 'Difficult Sequence' solvents 3. Consider Microwave-Assisted SPPS aggregation_issue->solution_aggregation re_synthesize Re-synthesize with Optimized Protocol solution_coupling->re_synthesize solution_aggregation->re_synthesize

Caption: A decision-making workflow for troubleshooting low yields in cis-ACPC peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the best protecting group strategy for synthesizing peptides with cis-ACPC? A1: The standard Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is generally compatible with cis-ACPC.[1][9] This approach uses a base-labile Fmoc group for temporary Nα-protection and acid-labile groups (like tBu, Boc, Trt) for permanent side-chain protection.[9][10] This orthogonality is crucial for selective deprotection during synthesis.[11][12]

Q2: Are there specific challenges during the cleavage and final deprotection of cis-ACPC-containing peptides? A2: The cleavage and deprotection step itself is not typically complicated by the presence of cis-ACPC. A standard cleavage cocktail, such as 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS), is usually effective. The primary challenge remains the successful assembly of the full-length peptide prior to cleavage.

Q3: How should I purify crude peptides containing cis-ACPC? A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for purifying peptides containing cis-ACPC.[13][14][15]

  • Stationary Phase: A C18 column is the most common choice.[13][16]

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% TFA, is typically used.[13][14][] TFA acts as an ion-pairing agent to improve peak shape and separation.[14][]

Q4: Can the incorporation of cis-ACPC affect the peptide's solubility? A4: Yes. While cis-ACPC is incorporated to control conformation, its cyclic aliphatic structure can increase the hydrophobicity of the peptide, potentially reducing its solubility in aqueous solutions. If you encounter solubility issues with the final purified peptide, consider using a small amount of organic co-solvent (like acetonitrile or DMSO) or an appropriate buffer system.

Q5: Are there any specific considerations for handling and storing Fmoc-cis-ACPC-OH? A5: Like most protected amino acids, Fmoc-cis-ACPC-OH should be stored in a cool, dry, and dark place to prevent degradation. It is a stable solid and does not require extraordinary handling procedures beyond standard laboratory practices for fine chemicals.

References

Technical Support Center: Chiral Separation of cis- and trans-2-Aminocyclopentanecarboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral separation of cis- and trans-2-aminocyclopentanecarboxylic acid esters. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The separation of all four stereoisomers of this compound presents a unique chromatographic challenge, requiring careful method development and optimization. This document is structured to provide both foundational knowledge and practical, field-proven solutions to common issues encountered during this specific application.

Diagram: General Workflow for Chiral Method Development

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Troubleshooting Start Racemic Mixture of all 4 Stereoisomers Screen_CSPs Screen Immobilized Polysaccharide CSPs (e.g., Chiralpak IA, IB, IC, IG) Start->Screen_CSPs Screen_MP Test Diverse Mobile Phases (Normal, Polar Organic, Reversed-Phase) Screen_CSPs->Screen_MP Optimize_MP Fine-tune Mobile Phase (Solvent ratio, additives) Screen_MP->Optimize_MP Optimize_Temp Evaluate Temperature Effects Optimize_MP->Optimize_Temp Optimize_Flow Adjust Flow Rate Optimize_Temp->Optimize_Flow Analysis Analyze Resolution (Rs), Selectivity (α), and Peak Shape Optimize_Flow->Analysis Troubleshoot Consult Troubleshooting Guide (e.g., poor resolution, peak tailing) Analysis->Troubleshoot If issues persist Final_Method Final Validated Method Analysis->Final_Method If successful Troubleshoot->Optimize_MP

Caption: A systematic workflow for developing a chiral HPLC method for separating complex stereoisomeric mixtures.

Frequently Asked Questions (FAQs)

Q1: Which type of chiral stationary phase (CSP) is most effective for separating the four stereoisomers of 2-aminocyclopentanecarboxylic acid esters?

A1: For cyclic amino acid esters, immobilized polysaccharide-based CSPs are the most successful and versatile choice. Specifically, columns like Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate)) and Chiralpak IB (cellulose tris(3,5-dimethylphenylcarbamate)) have demonstrated broad applicability for amino acid derivatives.[1][2] The immobilized nature of these columns allows for the use of a wider range of solvents, which is crucial for optimizing the separation of both diastereomers (cis/trans) and their respective enantiomers.[3][4] We recommend starting with a screening of Chiralpak IA, IB, IC, and IG to identify the column with the best initial selectivity.[5]

Q2: What are the recommended starting mobile phases for method development?

A2: Due to the complexity of separating four stereoisomers, a screening approach with different mobile phase modes is recommended. Here are three common starting points:

Mobile Phase ModeTypical CompositionRationale & Key Interactions
Normal Phase n-Hexane / 2-Propanol (e.g., 90:10 v/v) with 0.1% Diethylamine (DEA) for basic analytes.Emphasizes hydrogen bonding, π-π, and dipole-dipole interactions. The basic additive (DEA) is crucial for good peak shape of the amino ester.
Polar Organic Mode Acetonitrile or Methanol with 0.1% acid (e.g., Trifluoroacetic Acid, TFA) or base (e.g., DEA).Offers different selectivity compared to normal phase. The choice of acidic or basic additive depends on the desired interaction with the CSP.
Reversed-Phase Acetonitrile / Water with buffer (e.g., 20mM Ammonium Bicarbonate, pH 9).[5]Utilizes hydrophobic interactions. This mode is often compatible with mass spectrometry (MS) detection.

The choice of mobile phase can sometimes even reverse the elution order of enantiomers, which can be advantageous for purifying a specific target isomer.[2]

Q3: My compound has poor solubility in the normal phase mobile phase. What are my options?

A3: This is a common issue and a key reason why immobilized CSPs like Chiralpak IA are recommended.[3] Unlike older coated polysaccharide columns, immobilized phases are compatible with a wide array of solvents including methyl tert-butyl ether (MtBE), tetrahydrofuran (THF), and dichloromethane (CH2Cl2).[4][6] You can use these solvents as part of the mobile phase or as the sample solvent to improve solubility without damaging the column. A good strategy is to start with a mobile phase containing MtBE, which often provides good solubility and unique selectivity.[6]

Q4: Is derivatization of the amino ester necessary for chiral separation?

A4: Generally, it is not necessary. Direct separation on a CSP is the preferred method as it avoids the introduction of another chiral center and additional reaction steps.[7] However, if direct methods fail or if detection sensitivity is an issue, an indirect approach can be used. This involves reacting the amino ester with a chiral derivatizing agent (e.g., Marfey's reagent) to form diastereomers, which can then be separated on a standard achiral C18 column.[8] This method is particularly useful for enhancing UV or fluorescence detection.[7]

Q5: Can enzymatic resolution be used as an alternative to chromatography?

A5: Yes, enzymatic kinetic resolution is a powerful technique, especially for preparative scale separations. Lipases, such as Candida antarctica Lipase B (CALB, often immobilized as Novozym 435), are highly effective at selectively hydrolyzing one enantiomer of an ester, leaving the other enantiomer unreacted.[9] This method yields the hydrolyzed acid of one enantiomer and the unreacted ester of the other, both with high enantiomeric purity.[10][11] This approach is particularly effective for resolving the enantiomers of a single diastereomer (e.g., the racemic cis-ester). It would require a prior separation of the cis and trans diastereomers.

Troubleshooting Guide

This section addresses specific problems you might encounter when separating the cis and trans isomers and their enantiomers.

Problem 1: Poor Resolution Between Diastereomers (Cis/Trans Isomers)
  • Symptom: Two broad, overlapping peaks, each potentially containing a pair of co-eluting enantiomers.

  • Causality: The primary interactions governing diastereomeric separation can differ from those for enantiomeric separation. The overall geometry and dipole moment of the cis and trans isomers dictate their interaction with the CSP.

  • Solutions:

    • Change the Primary Solvent: If you are in normal phase (Hexane/IPA), switch to a polar organic mode (e.g., pure Acetonitrile or Methanol). The change in solvent polarity will significantly alter the interactions between the analytes and the CSP. Immobilized columns like Chiralpak IA and IB are ideal for this, as they allow for a wide range of solvents to be tested.[2][3]

    • Focus on the CSP Backbone: Amylose (e.g., Chiralpak IA) and cellulose (e.g., Chiralpak IB) backbones have different helical structures. If an amylose-based column gives poor diastereomeric selectivity, a cellulose-based column may provide the necessary difference in chiral recognition.[1]

    • Optimize the Alcohol Modifier (Normal Phase): The type of alcohol used as a modifier can influence diastereoselectivity. Try switching from 2-propanol to ethanol or n-butanol. These alcohols have different hydrogen bonding capabilities and steric profiles, which can alter the retention of the cis and trans isomers differently.

Problem 2: Good Diastereomeric Separation, but Co-elution of Enantiomers
  • Symptom: Two sharp, well-resolved peaks are observed, but analysis of the collected fractions confirms each peak is a racemic mixture of one diastereomer.

  • Causality: The mobile phase conditions are suitable for separating the geometric isomers but are not creating the specific enantioselective interactions required for chiral recognition.

  • Solutions:

    • Adjust the Modifier Concentration: In normal phase, decrease the concentration of the alcohol modifier (e.g., from 10% to 5% or 2% 2-propanol in hexane). Lowering the polar modifier content generally increases retention and enhances the subtle interactions needed for enantioseparation.

    • Introduce an Acidic/Basic Additive: Even if the peak shape is acceptable, adding a small amount (0.1%) of an acid (TFA) or a different base can alter the ionization state of the analyte and its interaction with the CSP's carbamate groups, often inducing enantioselectivity.

    • Change Temperature: Temperature can significantly impact selectivity in chiral separations.[12] Try running the separation at a lower temperature (e.g., 10-15°C). This often increases the stability of the transient diastereomeric complexes formed between the analyte and the CSP, leading to better resolution. Conversely, sometimes a higher temperature can improve selectivity.

Problem 3: All Four Peaks are Present but Overlap (Poor Overall Resolution)
  • Symptom: A chromatogram with four peaks that are not baseline-resolved.

  • Causality: The chosen conditions provide some selectivity for both diastereomers and enantiomers, but it is insufficient. The goal is to find a condition that maximizes both separation factors simultaneously.

  • Solutions:

    • Reduce the Flow Rate: Decreasing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) can significantly improve resolution by allowing more time for the analytes to interact with the stationary phase, which is particularly effective for challenging separations.

    • Systematic Mobile Phase Optimization: Use a methodical approach to optimize the mobile phase. If using Hexane/IPA, create a series of experiments varying the IPA concentration in small increments (e.g., 5%, 7%, 10%, 12%, 15%). This allows you to map the effect of the modifier on both diastereomeric and enantiomeric resolution.

    • Try Ternary or Quaternary Mobile Phases: On immobilized CSPs, you can use more complex mobile phases. For example, a mixture of Hexane/Dichloromethane/Ethanol can offer a unique selectivity that cannot be achieved with binary mobile phases. Start with a mixture like 80:15:5 and adjust the ratios.

Problem 4: Peak Tailing or Poor Peak Shape
  • Symptom: Asymmetrical peaks, often with a tailing factor > 1.5.

  • Causality: This is commonly caused by unwanted secondary interactions between the basic amino group of the analyte and acidic sites on the silica gel support. It can also be caused by overloading the column.

  • Solutions:

    • Optimize the Basic Additive: In normal or polar organic modes, ensure you have an appropriate concentration of a basic additive like diethylamine (DEA) or triethylamine (TEA) in your mobile phase (typically 0.1%). This will neutralize the acidic silanol groups and improve peak shape.

    • Check Sample Solvent: Ensure your sample is dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a much stronger solvent than the mobile phase can cause peak distortion.

    • Reduce Sample Concentration: Inject a lower concentration of your sample to rule out mass overload as the cause of tailing.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol provides a general method for the kinetic resolution of a single diastereomer (e.g., racemic cis-2-aminocyclopentanecarboxylic acid ester) using lipase.

Diagram: Enzymatic Kinetic Resolution Workflow

G Racemic_Ester Racemic cis-Ester (R,S) + (S,R) Reaction Add Immobilized Lipase (e.g., CALB) + Buffer/Organic Solvent + Monitor Reaction Racemic_Ester->Reaction Separation Filtration & Extraction Reaction->Separation At ~50% conversion Products Products: (S,R)-Acid + (R,S)-Ester Separation->Products

Caption: Workflow for the kinetic resolution of a racemic ester using a lipase.

Materials:

  • Racemic cis- or trans-2-aminocyclopentanecarboxylic acid ester

  • Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Organic co-solvent (e.g., Diisopropyl ether or THF)

  • Acyl donor (for transesterification, if needed, e.g., vinyl acetate)

  • Reaction vessel with temperature control and stirring

Procedure:

  • Setup: To a solution of the racemic ester (1 equivalent) in a mixture of phosphate buffer and organic co-solvent (e.g., 5:1 v/v), add the immobilized lipase (typically 10-20% by weight of the substrate).

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30-40°C).

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 1-2 hours). Quench the reaction in the aliquot (e.g., with a small amount of acid) and analyze by chiral HPLC to determine the enantiomeric excess (ee) of the remaining ester and the conversion rate.

  • Termination: Stop the reaction when it reaches approximately 50% conversion to achieve the highest possible ee for both the product and the unreacted starting material.

  • Workup: Filter off the immobilized enzyme (which can often be washed and reused). Acidify the aqueous phase to protonate the carboxylic acid product and extract with an organic solvent (e.g., ethyl acetate). The unreacted ester will remain in the organic phase during initial workup.

Troubleshooting Enzymatic Resolution:

  • Low/No Reactivity: Increase the temperature, try a different lipase (e.g., from Pseudomonas cepacia), or change the organic co-solvent.

  • Low Enantioselectivity (Low ee): Lower the reaction temperature. Enantioselectivity is often higher at lower temperatures, albeit at the cost of reaction speed. Also, the choice of the ester group (methyl, ethyl, etc.) can dramatically influence selectivity.

  • Reaction Stalls: The pH of the reaction mixture may be dropping due to the formation of the carboxylic acid. Using a buffered system is crucial to maintain the optimal pH for enzyme activity.

References

Validation & Comparative

A Comparative Guide to cis- and trans-2-Aminocyclopentanecarboxylic Acid in Peptide Conformational Studies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the rational design of peptides with predictable and stable three-dimensional structures is a cornerstone of modern therapeutic innovation. The incorporation of conformationally constrained amino acids is a powerful strategy to achieve this, lending peptides enhanced proteolytic stability and receptor affinity. Among the arsenal of synthetic amino acids, the stereoisomers of 2-aminocyclopentanecarboxylic acid (ACPC), namely the cis and trans forms, offer distinct and compelling tools for sculpting peptide backbones. This guide provides an in-depth, objective comparison of their influence on peptide conformation, supported by experimental data and detailed protocols.

The Critical Role of Conformational Constraint in Peptide Design

The inherent flexibility of natural peptides often limits their therapeutic potential due to susceptibility to enzymatic degradation and the adoption of multiple conformations, only one of which might be bioactive. By introducing rigid structural elements like cyclic amino acids, we can lock the peptide backbone into a specific geometry, thereby pre-organizing it for optimal interaction with its biological target. The choice between cis- and trans-ACPC is not trivial; it is a deliberate design decision that dictates the resulting secondary structure of the peptide.

At a Glance: cis- vs. trans-ACPC Conformational Preferences

Featurecis-2-Aminocyclopentanecarboxylic Acidtrans-2-Aminocyclopentanecarboxylic Acid
Dominant Secondary Structure Extended, Sheet-like Structures[1]Helical Structures (specifically 12-helices)[2][3]
Backbone Torsion Angle (θ) Constrained to approximately ±60°Constrained to approximately ±60°
Resulting Peptide Fold Induces a zigzag or strand-like pattern[1]Promotes the formation of a well-defined 12-helix[2][3]
Hydrogen Bonding Pattern Primarily intermolecular hydrogen bondsA series of interwoven 12-membered ring hydrogen bonds[2][3]

Delving Deeper: The Structural Divergence of cis- and trans-ACPC Peptides

The fundamental difference in the conformational behavior of peptides containing cis- versus trans-ACPC lies in the relative orientation of the amino and carboxyl groups on the cyclopentane ring. This seemingly subtle stereochemical distinction has profound implications for the peptide's folding landscape.

trans-ACPC: The Helix Inducer

Oligomers of trans-ACPC have a strong propensity to adopt a well-defined helical conformation known as a 12-helix.[2][3] This structure is characterized by a repeating hydrogen-bonding pattern where the carbonyl oxygen of residue 'i' forms a hydrogen bond with the amide proton of residue 'i+3'. This network of 12-membered rings results in a stable, right-handed helix. The cyclopentane ring of the trans-isomer effectively restricts the backbone dihedral angles, guiding the peptide chain into this specific helical fold. This predictable behavior makes trans-ACPC an excellent building block for designing helical mimetics of bioactive peptides.

cis-ACPC: The Proponent of Extended Structures

In stark contrast, the cis-isomer of ACPC promotes the formation of extended, sheet-like secondary structures.[1] The stereochemistry of cis-ACPC disfavors the tight turns required for helical folding and instead encourages a more linear, zigzag arrangement of the peptide backbone. This propensity for extended conformations can be exploited in the design of β-strand mimetics or in the construction of peptide-based materials where sheet formation is desirable.

Visualizing the Conformational Divide

To better illustrate the distinct structural consequences of incorporating these isomers, the following diagrams depict the general folding patterns induced by trans- and cis-ACPC.

trans_ACPC_helix cluster_helix trans-ACPC Induced 12-Helix Residue_i Residue_i Residue_i+1 Residue_i+1 Residue_i+3 Residue_i+3 Residue_i->Residue_i+3 H-bond (12-membered ring) Residue_i+2 Residue_i+2

Caption: trans-ACPC promotes a helical fold through i to i+3 hydrogen bonding.

cis_ACPC_sheet cluster_sheet cis-ACPC Induced Extended Strand cluster_sheet2 Inter-strand H-bonding Residue_j Residue_j Residue_j+1 Residue_j+1 Residue_j->Residue_j+1 Residue_j+2 Residue_j+2 Residue_j+1->Residue_j+2 Residue_k+1 Residue_k+1 Residue_j+1->Residue_k+1 Residue_j+3 Residue_j+3 Residue_j+2->Residue_j+3 Residue_k+3 Residue_k+3 Residue_j+3->Residue_k+3 Residue_k Residue_k Residue_k->Residue_k+1 Residue_k+2 Residue_k+2 Residue_k+1->Residue_k+2 Residue_k+2->Residue_k+3

Caption: cis-ACPC favors an extended conformation, leading to sheet-like structures.

Experimental Protocols: A Guide to Synthesis and Analysis

The following protocols provide a framework for the synthesis of peptides containing ACPC isomers and their subsequent conformational analysis.

Solid-Phase Peptide Synthesis (SPPS) of ACPC-Containing Peptides

This protocol is based on the widely adopted Fmoc/tBu strategy.[4][5][6]

Materials:

  • Fmoc-protected amino acids (including Fmoc-cis-ACPC-OH and Fmoc-trans-ACPC-OH)

  • Rink Amide or Wang resin[7][8]

  • Coupling reagents: HBTU/HOBt or HATU[7][9]

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine in DMF (20%)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (e.g., 95:2.5:2.5)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with the coupling reagent (e.g., HBTU, 2.9 equivalents) and DIPEA (6 equivalents) in DMF.

    • Add the activated amino acid solution to the deprotected resin and allow to react for 1-2 hours.

    • Monitor the coupling reaction using a ninhydrin test. If the test is positive, repeat the coupling step.

  • Washing: After each deprotection and coupling step, wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

  • Repeat Cycles: Repeat the deprotection, coupling, and washing steps for each amino acid in the desired sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry it under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the peptide pellet with cold ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity of the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Conformational Analysis by 2D NMR Spectroscopy

Two-dimensional NMR spectroscopy is a powerful, non-invasive technique to determine the solution conformation of peptides.[10][11][12]

Sample Preparation:

  • Dissolve the purified peptide in a suitable deuterated solvent (e.g., CD3OH, CDCl3, or H2O/D2O 9:1) to a concentration of 1-5 mM.

NMR Experiments:

  • TOCSY (Total Correlation Spectroscopy): Used for assigning proton resonances within each amino acid residue.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about through-space proximities between protons. The intensity of a NOE/ROE cross-peak is inversely proportional to the sixth power of the distance between the two protons, providing crucial distance restraints for structure calculation.

  • COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, which is useful for determining dihedral angles from coupling constants.

Data Analysis and Structure Calculation:

  • Resonance Assignment: Assign all proton resonances using a combination of TOCSY and NOESY/ROESY spectra.

  • NOE Restraint Generation: Integrate the cross-peaks in the NOESY/ROESY spectrum to obtain distance restraints.

  • Dihedral Angle Restraints: Measure the 3JHNα coupling constants from a high-resolution 1D or 2D spectrum to derive dihedral angle (φ) restraints using the Karplus equation.

  • Structure Calculation: Use molecular dynamics and simulated annealing software (e.g., CYANA, CNS, or XPLOR-NIH) to generate an ensemble of 3D structures that are consistent with the experimental restraints.

nmr_workflow Purified Peptide Purified Peptide Sample Preparation (Deuterated Solvent) Sample Preparation (Deuterated Solvent) Purified Peptide->Sample Preparation (Deuterated Solvent) 2D NMR Data Acquisition (TOCSY, NOESY, COSY) 2D NMR Data Acquisition (TOCSY, NOESY, COSY) Sample Preparation (Deuterated Solvent)->2D NMR Data Acquisition (TOCSY, NOESY, COSY) Resonance Assignment Resonance Assignment 2D NMR Data Acquisition (TOCSY, NOESY, COSY)->Resonance Assignment Generation of Restraints (Distance & Dihedral) Generation of Restraints (Distance & Dihedral) Resonance Assignment->Generation of Restraints (Distance & Dihedral) Structure Calculation (Molecular Dynamics) Structure Calculation (Molecular Dynamics) Generation of Restraints (Distance & Dihedral)->Structure Calculation (Molecular Dynamics) Ensemble of 3D Structures Ensemble of 3D Structures Structure Calculation (Molecular Dynamics)->Ensemble of 3D Structures

Caption: Workflow for determining peptide conformation using 2D NMR spectroscopy.

Conclusion and Future Perspectives

The choice between cis- and trans-2-aminocyclopentanecarboxylic acid is a powerful design element in peptide chemistry, enabling the rational construction of peptides with distinct and predictable secondary structures. Trans-ACPC is the building block of choice for inducing helical conformations, while cis-ACPC is ideal for generating extended, sheet-like structures. A thorough understanding of their conformational preferences, coupled with robust synthetic and analytical methodologies, empowers researchers to design novel peptide therapeutics and biomaterials with tailored three-dimensional architectures. Future research will likely focus on the incorporation of these and other constrained amino acids into more complex peptide architectures, further expanding the toolbox for creating functional, folded oligomers.

References

A Comparative Guide to the Conformational Analysis of Peptides Containing Methyl cis-2-Aminocyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutics, the spatial arrangement of a peptide is paramount to its biological function. The introduction of conformationally constrained non-natural amino acids is a powerful strategy to modulate the structure and, consequently, the activity and metabolic stability of peptides. This guide provides an in-depth comparative analysis of the conformational studies of peptides incorporating Methyl cis-2-aminocyclopentanecarboxylate, a unique cyclic β-amino acid that imparts significant structural rigidity. We will explore the nuanced world of peptide secondary structure determination through the lens of various analytical techniques and computational modeling, offering field-proven insights into experimental design and data interpretation.

The Rationale for Conformational Constraint: Why cis-2-Aminocyclopentanecarboxylate?

The incorporation of cyclic amino acids into a peptide backbone serves to limit the wide range of accessible conformations available to linear peptides. This pre-organization can lead to a higher affinity for biological targets and enhanced resistance to proteolytic degradation. The cis stereochemistry of the amino and carboxyl groups on the cyclopentane ring of Methyl cis-2-aminocyclopentanecarboxylate forces the peptide backbone into specific turn or sheet-like structures, acting as a potent secondary structure inducer. In contrast, the corresponding trans isomer is known to favor different secondary structures, such as helices.[1] Understanding and predicting the conformational outcomes of incorporating this residue is therefore crucial for rational peptide drug design.

A Multi-faceted Approach to Conformational Elucidation

A comprehensive understanding of the three-dimensional structure of a peptide in solution requires the synergistic application of several analytical techniques, complemented by computational modeling. No single method provides a complete picture; rather, they offer complementary pieces of the conformational puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Solution Structure

NMR spectroscopy is the most powerful technique for determining the three-dimensional structure of peptides in solution at atomic resolution. A suite of NMR experiments provides through-bond and through-space information that, when combined, allows for the elucidation of the peptide's conformational ensemble.

NMR Parameter Information Gained Application to Peptides with cis-2-Aminocyclopentanecarboxylate
Chemical Shifts (¹H, ¹³C, ¹⁵N) Provides information about the local electronic environment of each nucleus. Deviations from random coil values can indicate the presence of stable secondary structures.For cis-2-aminocyclopentanecarboxylate containing peptides, specific chemical shift patterns can be indicative of the turn or sheet structures induced by the cyclic residue.
³J-Coupling Constants Through-bond scalar couplings, particularly ³J(HN,Hα), provide information about the dihedral angle φ, which is a key determinant of backbone conformation.The Karplus equation relates the measured ³J(HN,Hα) to the φ angle, allowing for the determination of backbone torsion angles around the chiral centers of the peptide.
Nuclear Overhauser Effect (NOE) Through-space correlations between protons that are close in space (< 5 Å), irrespective of their covalent connectivity.NOEs are crucial for determining the global fold of the peptide. For instance, a strong NOE between the NH of one residue and the Hα of the preceding residue (dαN(i, i+1)) is indicative of a turn, a conformation often promoted by cis-2-aminocyclopentanecarboxylate.
Temperature Coefficients of Amide Protons The change in the chemical shift of an amide proton with temperature can indicate its involvement in intramolecular hydrogen bonding.Amide protons with small temperature coefficients are likely involved in stable hydrogen bonds, which are key features of well-defined secondary structures like β-turns.
  • Sample Preparation: Dissolve the peptide containing Methyl cis-2-aminocyclopentanecarboxylate hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆ or a mixture of H₂O/D₂O) to a concentration of 1-5 mM.

  • Data Acquisition: Acquire a series of 2D NMR spectra on a high-field NMR spectrometer (≥500 MHz). Essential experiments include:

    • TOCSY (Total Correlation Spectroscopy): To assign all protons within a given amino acid residue.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations. ROESY is often preferred for medium-sized molecules to avoid zero-crossing issues.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons or nitrogens.

  • Data Processing and Analysis: Process the spectra using appropriate software (e.g., TopSpin, NMRPipe). Assign all proton and carbon resonances.

  • Structure Calculation: Use the collected NOE distance restraints and dihedral angle restraints (from ³J-coupling constants) as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of low-energy structures.

Workflow for NMR-Based Conformational Analysis

G cluster_0 Experimental Data Acquisition cluster_1 Data Analysis & Structure Calculation cluster_2 Validation & Interpretation peptide_synthesis Peptide Synthesis & Purification nmr_sample NMR Sample Preparation peptide_synthesis->nmr_sample nmr_experiments 2D NMR Experiments (TOCSY, NOESY/ROESY, HSQC) nmr_sample->nmr_experiments spectral_assignment Spectral Assignment nmr_experiments->spectral_assignment restraint_generation Generate Distance & Dihedral Restraints spectral_assignment->restraint_generation structure_calculation Molecular Dynamics & Simulated Annealing restraint_generation->structure_calculation structure_validation Structure Validation (e.g., PROCHECK) structure_calculation->structure_validation conformational_ensemble Conformational Ensemble Analysis structure_validation->conformational_ensemble biological_correlation Correlate Structure with Biological Activity conformational_ensemble->biological_correlation G cluster_analysis Conformational Analysis start Hypothesis: cis-ACPC induces a specific conformation synthesis Peptide Synthesis & Purification start->synthesis initial_char Initial Characterization (Mass Spec, HPLC) synthesis->initial_char cd_ftir CD/FTIR Spectroscopy (Overall Secondary Structure) initial_char->cd_ftir nmr NMR Spectroscopy (Detailed 3D Structure) initial_char->nmr comp_model Computational Modeling (Conformational Landscape) initial_char->comp_model interpretation Data Integration & Interpretation cd_ftir->interpretation nmr->interpretation comp_model->interpretation structure_activity Structure-Activity Relationship (SAR) interpretation->structure_activity

References

A Comparative Guide to the Biological Activity of Peptides Containing cis-2-Aminocyclopentanecarboxylic Acid versus Proline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Conformation in Peptide Bioactivity

In the intricate world of peptide science, the three-dimensional structure, or conformation, of a peptide is paramount to its biological function. It dictates how a peptide interacts with its target receptor, its susceptibility to enzymatic degradation, and ultimately, its therapeutic efficacy. Proline, a unique proteinogenic amino acid, is renowned for its ability to introduce conformational constraints within a peptide chain. Its rigid five-membered ring restricts the rotational freedom around the peptide backbone, often inducing specific secondary structures like β-turns.[1] However, the peptide bond preceding a proline residue can exist in both cis and trans conformations, adding a layer of complexity to its structural influence.[1][2]

This guide delves into a comparative analysis of proline and a compelling synthetic analogue, cis-2-aminocyclopentanecarboxylic acid (c-ACPC). As a conformationally constrained β-amino acid, c-ACPC offers a unique set of properties that can be harnessed to modulate the biological activity of peptides.[3][4][5][6] We will explore the fundamental differences in their structural impact, receptor binding, and enzymatic stability, supported by experimental data and methodologies, to provide a comprehensive resource for peptide drug design and development.

Structural Impact: A Tale of Two Rings

The primary distinction between proline and c-ACPC lies in their chemical structure and the resulting conformational preferences they impose on a peptide backbone.

Proline:

  • An α-amino acid with a secondary amine incorporated into a five-membered pyrrolidine ring.

  • The Xaa-Pro peptide bond can readily interconvert between cis and trans isomers, with the trans form being slightly more stable.[1][2] This isomerization can be a rate-limiting step in protein folding and can influence receptor binding.[1][2][7]

  • The ring "pucker" and the φ (phi) dihedral angle are restricted, influencing the local peptide conformation.

cis-2-Aminocyclopentanecarboxylic Acid (c-ACPC):

  • A β-amino acid where the amino and carboxyl groups are attached to adjacent carbons on a cyclopentane ring.[8]

  • The amide bond formed by c-ACPC is a normal secondary amide, which strongly favors the trans conformation.[8] This eliminates the cis/trans isomerization issue associated with proline, leading to a more conformationally homogeneous population of peptides.

  • The cyclopentane ring provides a rigid scaffold that can induce well-defined secondary structures. Depending on the sequence context, oligomers of cis-ACPC have been shown to adopt extended, sheet-like structures.[9]

The fundamental difference in the nature of the amide bond and the ring structure leads to distinct conformational landscapes for peptides incorporating these residues.

G cluster_Proline Proline cluster_cACPC cis-ACPC Pro Proline (α-Amino Acid) Pro_Bond Xaa-Pro Amide Bond Pro->Pro_Bond Pro_Cis cis Isomer (ω ≈ 0°) Pro_Bond->Pro_Cis Isomerization Pro_Trans trans Isomer (ω ≈ 180°) Pro_Bond->Pro_Trans Isomerization Pro_Conf Conformational Heterogeneity Pro_Cis->Pro_Conf Pro_Trans->Pro_Conf cACPC cis-ACPC (β-Amino Acid) cACPC_Bond Xaa-cACPC Amide Bond cACPC->cACPC_Bond cACPC_Trans trans Isomer Only cACPC_Bond->cACPC_Trans cACPC_Conf Conformational Homogeneity cACPC_Trans->cACPC_Conf

Caption: Conformational Isomerism: Proline vs. c-ACPC.

Comparative Biological Activity: A Case Study with Morphiceptin Analogues

To illustrate the practical implications of substituting proline with c-ACPC, we can examine studies on morphiceptin, an opioid peptide. Research has shown that replacing the proline at position two with different stereoisomers of c-ACPC significantly impacts receptor binding and activity.[8][10][11]

In one study, tetrapeptide analogues of [Val4]morphiceptin were synthesized where proline was replaced by the (1S, 2R) and (1R, 2S) forms of cis-ACPC.[8] The biological activity of these analogues at the µ-opioid receptor was evaluated and compared to the parent proline-containing peptide.

Peptide Analogueµ-Opioid Receptor Binding Affinity (Ki, nM)
[Val4]morphiceptin (Proline)Data not explicitly provided in the same format, but used as a reference
[(cis-ACPC (1S,2R))2, Val4]morphiceptinActive
[(cis-ACPC (1R,2S))2, Val4]morphiceptinInactive
Note: This table is a qualitative representation based on the provided search results. Specific Ki values would require access to the full experimental data.

These findings highlight the stereospecificity of the receptor interaction. The conformational constraints imposed by the (1S, 2R)-ACPC residue were found to be topologically similar to the bioactive conformation of morphiceptin, which is believed to involve a cis amide bond between the first and second residues.[8] This suggests that c-ACPC can effectively mimic the bioactive conformation of a proline-containing peptide, while eliminating the conformational ambiguity of cis/trans isomerization.

Enhanced Proteolytic Stability: A Key Advantage of β-Amino Acids

A significant challenge in the development of peptide-based therapeutics is their rapid degradation by proteases in the body.[12] The incorporation of non-natural amino acids, particularly β-amino acids like c-ACPC, is a well-established strategy to enhance proteolytic stability.[3][13]

Proteases are enzymes that have evolved to recognize and cleave peptide bonds between α-amino acids. The altered backbone geometry introduced by a β-amino acid disrupts the substrate recognition sites of these enzymes, rendering the peptide more resistant to degradation. Studies on peptides incorporating c-ACPC have demonstrated a significant increase in resistance to proteolysis, in some cases by two orders of magnitude, compared to their all-α-amino acid counterparts.[14]

G cluster_Proline Proline-Containing Peptide cluster_cACPC c-ACPC-Containing Peptide Pro_Peptide α-Peptide Backbone Protease Protease Pro_Peptide->Protease Recognizable Degradation Rapid Degradation Protease->Degradation cACPC_Peptide α/β-Peptide Backbone Protease2 Protease cACPC_Peptide->Protease2 Non-Recognizable Stability Enhanced Stability cACPC_Peptide->Stability Resistant Protease2->Stability

Caption: Proteolytic Stability: Proline vs. c-ACPC Peptides.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing c-ACPC

Rationale: SPPS is the standard method for chemically synthesizing peptides. The incorporation of c-ACPC is compatible with standard Fmoc-based SPPS protocols.[3]

Methodology:

  • Resin Swelling: Swell the appropriate solid support (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin by treating it with a 20% solution of piperidine in DMF for 20 minutes.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-protected amino acid (either a standard α-amino acid or Fmoc-c-ACPC-OH) with a coupling reagent (e.g., HBTU/HOBt) and a base (e.g., DIPEA) in DMF.

    • Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours.

  • Washing: Wash the resin with DMF to remove unreacted reagents.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage: After the final coupling step, deprotect the N-terminal Fmoc group. Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.

Circular Dichroism (CD) Spectroscopy for Conformational Analysis

Rationale: CD spectroscopy is a powerful technique for studying the secondary structure of peptides in solution. The distinct spectral signatures of different secondary structures (e.g., helices, sheets, random coils) allow for a comparative analysis of proline- and c-ACPC-containing peptides.

Methodology:

  • Sample Preparation: Dissolve the purified peptides in an appropriate buffer (e.g., phosphate buffer) to a final concentration of 0.1-0.2 mg/mL.

  • Instrument Setup: Use a CD spectrometer and a quartz cuvette with a path length of 1 mm.

  • Data Acquisition: Record the CD spectra in the far-UV region (typically 190-260 nm) at a controlled temperature (e.g., 25°C).

  • Blank Subtraction: Subtract the spectrum of the buffer from the peptide spectra.

  • Data Analysis: Analyze the resulting spectra for characteristic secondary structure features. For example, α-helices typically show negative bands around 222 and 208 nm and a positive band around 195 nm. β-sheets often exhibit a negative band around 218 nm and a positive band around 195 nm.

Protease Stability Assay

Rationale: This assay directly measures the resistance of a peptide to enzymatic degradation. By incubating the peptide with a relevant protease and monitoring its disappearance over time, the proteolytic stability can be quantified.

Methodology:

  • Peptide and Protease Solutions: Prepare stock solutions of the test peptides and a protease (e.g., trypsin, chymotrypsin, or serum) in a suitable assay buffer.

  • Reaction Initiation: Initiate the enzymatic reaction by mixing the peptide and protease solutions at a defined ratio and temperature (e.g., 37°C).

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately quench the enzymatic reaction in the aliquot by adding a quenching solution (e.g., an acid like TFA or a protease inhibitor).

  • Analysis: Analyze the amount of intact peptide remaining in each quenched sample using RP-HPLC.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time. The half-life (t1/2) of the peptide can be calculated from this data, providing a quantitative measure of its stability.

Conclusion: Strategic Implementation of c-ACPC in Peptide Drug Design

The substitution of proline with cis-2-aminocyclopentanecarboxylic acid presents a powerful strategy for peptide drug developers. The key advantages of incorporating c-ACPC include:

  • Conformational Homogeneity: By eliminating the cis/trans isomerization of the preceding peptide bond, c-ACPC can lead to a more uniform and predictable peptide conformation.

  • Bioactive Conformation Mimicry: In certain cases, c-ACPC can effectively mimic the bioactive conformation of proline, leading to retained or even enhanced receptor binding and biological activity.

  • Enhanced Proteolytic Stability: The β-amino acid nature of c-ACPC significantly increases the resistance of peptides to enzymatic degradation, a crucial factor for improving their in vivo half-life.

However, it is important to note that the effects of c-ACPC are highly context-dependent, and its incorporation requires careful consideration of the specific peptide sequence and its biological target. The stereochemistry of c-ACPC is also a critical determinant of its impact on peptide structure and function.

By leveraging the unique properties of c-ACPC, researchers can fine-tune the conformational and biophysical properties of peptides, paving the way for the development of more stable and potent therapeutic agents.

References

A-Comparative-Guide-to-Stereochemical-Confirmation-of-Methyl-cis-2-aminocyclopentanecarboxylate-hydrochloride-via-NMR-Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous determination of molecular stereochemistry is not merely an academic exercise; it is a fundamental prerequisite for ensuring safety, efficacy, and regulatory compliance. For chiral molecules like 2-aminocyclopentanecarboxylate, the spatial arrangement of the amino and carboxylate groups—be it cis or trans—dramatically influences its biological activity and physicochemical properties. This guide provides an in-depth, comparative analysis of nuclear magnetic resonance (NMR) spectroscopic techniques to definitively confirm the cis stereochemistry of Methyl 2-aminocyclopentanecarboxylate hydrochloride, contrasting it with its trans diastereomer.

We will move beyond a simple recitation of data, focusing instead on the causal relationships between stereochemical arrangement and the resultant NMR observables. This guide is structured to provide researchers with both the theoretical grounding and the practical protocols necessary to perform these analyses with confidence.

The Stereochemical Challenge: Cis vs. Trans Isomers

The core challenge lies in differentiating between two structures where the connectivity is identical, but the 3D orientation of the key substituents is different. On the flexible cyclopentane ring, the amino and methyl ester groups can either be on the same face (cis) or on opposite faces (trans). This seemingly subtle difference has profound implications for the molecule's interaction with chiral environments, such as biological receptors.

A Multi-Pronged NMR Strategy for Unambiguous Assignment

A robust stereochemical assignment relies on the convergence of evidence from multiple NMR experiments. Our strategy leverages a powerful combination of through-bond scalar coupling (J-coupling) analysis and through-space correlation experiments.

  • ¹H NMR Spectroscopy: Probing Vicinal Coupling Constants (³J).

  • 2D NOESY/ROESY Spectroscopy: Directly observing through-space proximity.

  • ¹³C NMR and 2D Heteronuclear Correlation: Supporting structural confirmation.

The Decisive Role of Proton Coupling Constants (³JHH)

The primary and most accessible method for differentiating cis and trans isomers on a cyclic system is the analysis of vicinal proton-proton coupling constants (³JHH). The magnitude of this coupling is exquisitely sensitive to the dihedral angle (φ) between the two coupled protons, a relationship described by the Karplus equation.[1][2]

The Karplus relationship dictates that the coupling constant is largest when the dihedral angle is 0° or 180° and smallest when it is near 90°.[1][3] In a cyclopentane ring, the dihedral angles between protons on adjacent carbons are conformationally dependent, but distinct patterns emerge for cis and trans isomers.

For Methyl 2-aminocyclopentanecarboxylate, the key interaction is between the proton at C1 (H1, adjacent to the -COOCH₃ group) and the proton at C2 (H2, adjacent to the -NH₃⁺ group).

  • In the cis isomer: The H1-C1-C2-H2 dihedral angle is constrained to be approximately 0-30°. This arrangement is expected to yield a relatively large ³JHH coupling constant.

  • In the trans isomer: The H1-C1-C2-H2 dihedral angle is closer to 120-150°. This leads to a significantly smaller ³JHH coupling constant.

Table 1: Comparative ¹H NMR Data for cis vs. trans Isomers

ParameterExpected Value for cis-IsomerExpected Value for trans-IsomerRationale
³J(H1, H2) ~8–10 Hz~2–5 HzThe cis relationship results in a smaller dihedral angle, leading to a larger coupling constant according to the Karplus curve.[4][5]
δ H1 (ppm) Slightly DownfieldSlightly UpfieldPotential for steric compression in the cis isomer can cause deshielding.
δ H2 (ppm) Slightly DownfieldSlightly UpfieldSimilar deshielding effects may be observed for H2 in the cis isomer.

Note: Exact chemical shifts (δ) are solvent-dependent, but the relative differences and, most importantly, the coupling constants provide the diagnostic evidence.

Definitive Proof: Through-Space Correlations with 2D NOESY/ROESY

While J-coupling provides strong evidence, the most unequivocal confirmation of cis stereochemistry comes from observing the Nuclear Overhauser Effect (NOE).[6] An NOE is the transfer of nuclear spin polarization from one nucleus to another through space, and it is only significant for protons that are close to each other (typically < 5 Å).[7]

  • For the cis isomer: The H1 and H2 protons are on the same face of the cyclopentane ring, placing them in close spatial proximity. A 2D NOESY or ROESY experiment will therefore show a cross-peak correlating the signals of H1 and H2.

  • For the trans isomer: H1 and H2 are on opposite faces of the ring, far apart in space. No NOE cross-peak between these two protons is expected.

Why Choose Between NOESY and ROESY?

The choice between NOESY and ROESY depends on the molecule's size and tumbling rate in solution.[8]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Ideal for small molecules (MW < 500) where the NOE is positive.[9]

  • ROESY (Rotating-frame Overhauser Effect Spectroscopy): Preferred for intermediate-sized molecules where the NOE might be close to zero, as the ROE is always positive.[7][10] For a molecule like Methyl 2-aminocyclopentanecarboxylate hydrochloride, NOESY is typically sufficient and the preferred starting point.

The presence of a clear H1-H2 cross-peak in a NOESY/ROESY spectrum is a definitive confirmation of their cis relationship.

NOE_Comparison cluster_cis cis-Isomer Confirmation cluster_trans trans-Isomer (Hypothetical) cis_H1 H1 cis_H2 H2 cis_H1->cis_H2  NOE Observed  (< 5 Å apart) trans_H1 H1 trans_H2 H2 label_no_noe No NOE Observed (> 5 Å apart)

Caption: Key NOE correlation for cis vs. trans isomers.

Supporting Evidence: ¹³C NMR and Heteronuclear Correlation

While ¹H NMR and NOESY provide the primary evidence for stereochemistry, ¹³C NMR and 2D heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence) are crucial for a complete and self-validating assignment.

  • ¹³C NMR: The chemical shifts of the ring carbons can be subtly affected by stereochemistry due to steric interactions (the gamma-gauche effect). In the cis isomer, steric hindrance can cause the C1 and C2 carbons to be slightly shielded (shifted upfield) compared to the trans isomer, although this effect can be modest. The primary role of ¹³C NMR is to confirm the number of unique carbon environments.[11][12]

  • HSQC: This experiment correlates each proton with the carbon to which it is directly attached. It is invaluable for unambiguously assigning the proton signals for H1 and H2 by correlating them to their respective carbons, C1 and C2, whose chemical shifts can be predicted. This ensures that the J-coupling and NOE analyses are being performed on the correct protons.

NMR_Workflow A Sample Preparation (Dissolve in D₂O or DMSO-d₆) B ¹H NMR Acquisition A->B C ¹³C & DEPT Acquisition A->C D 2D HSQC Acquisition B->D E 2D NOESY/ROESY Acquisition B->E G Measure ³J(H1, H2) Coupling Constant B->G C->D F Assign Protons & Carbons (Use HSQC to link ¹H and ¹³C) C->F D->F H Analyze NOESY/ROESY for H1-H2 Cross-Peak E->H F->G F->H I Compare Data to Predictions G->I H->I J Final Stereochemical Confirmation I->J

Caption: Experimental workflow for stereochemical confirmation.

Experimental Protocols

Sample Preparation
  • Analyte: Methyl cis-2-aminocyclopentanecarboxylate hydrochloride (~5-10 mg).

  • Solvent: Deuterium oxide (D₂O) or DMSO-d₆ (~0.6 mL). D₂O is often preferred as it will exchange with the acidic NH₃⁺ and any residual OH protons, simplifying the spectrum.

  • Procedure: Dissolve the sample completely in the chosen NMR solvent in a 5 mm NMR tube. Ensure homogeneity.

¹H NMR Spectroscopy
  • Instrument: 400 MHz or higher field NMR spectrometer.

  • Experiment: Standard 1D proton experiment (e.g., Bruker 'zg30').

  • Key Parameters:

    • Spectral Width: ~12 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 8-16.

  • Analysis: Process the spectrum with a small line broadening (e.g., 0.3 Hz). Carefully measure the coupling constant (J-value) in Hertz for the multiplet corresponding to H1, focusing on the splitting caused by H2.

2D NOESY Spectroscopy
  • Instrument: 400 MHz or higher field NMR spectrometer.

  • Experiment: Standard 2D NOESY experiment (e.g., Bruker 'noesygpph').

  • Key Parameters:

    • Mixing Time (d8): 500-800 ms. The mixing time is critical for allowing the NOE to build up.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 8-16 per increment.

    • Dimensions: 2048 points in F2, 256-512 increments in F1.

  • Analysis: Process the 2D spectrum and look for a cross-peak at the coordinates corresponding to the chemical shifts of H1 and H2.

Supporting Experiments (¹³C, HSQC)
  • ¹³C NMR: Standard proton-decoupled carbon experiment (e.g., 'zgpg30'). Accumulate a sufficient number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • HSQC: Standard gradient-selected HSQC experiment (e.g., 'hsqcedetgpsisp2.3'). This will provide direct ¹H-¹³C one-bond correlations.

Conclusion

The stereochemical confirmation of this compound is a clear-cut process when a logical, multi-faceted NMR approach is employed. While ¹³C and HSQC experiments provide essential structural context, the definitive evidence is twofold: a large vicinal coupling constant (~8-10 Hz) between H1 and H2 in the ¹H NMR spectrum, and the presence of a corresponding cross-peak in a 2D NOESY spectrum. The former is a powerful indicator of the small dihedral angle characteristic of the cis relationship, while the latter is an unambiguous confirmation of through-space proximity. Together, these experiments provide a self-validating dataset that allows researchers and drug developers to proceed with absolute confidence in the stereochemical identity of their material.

References

Enhancing Peptide Stability: A Comparative Guide to Methyl cis-2-aminocyclopentanecarboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of therapeutic peptide development, overcoming inherent instability is a paramount challenge. Peptides, despite their high specificity and potency, are often susceptible to enzymatic degradation, leading to short in vivo half-lives and diminished therapeutic efficacy.[1][2][3] This guide provides a comprehensive analysis of a promising, yet lesser-documented non-natural amino acid, methyl cis-2-aminocyclopentanecarboxylate hydrochloride, as a tool to enhance peptide stability. We will explore its mechanistic underpinnings, compare its potential efficacy with established stabilization strategies, and provide detailed experimental protocols for validation.

The Challenge of Peptide Instability

Native peptides are readily recognized and cleaved by proteases, enzymes that are ubiquitous in biological systems. This rapid degradation necessitates frequent administration and can limit the therapeutic window.[3][4] Key strategies to mitigate this vulnerability include:

  • Incorporation of Non-Natural Amino Acids: Introducing amino acids not found in nature can sterically hinder protease recognition and cleavage.[5][6][7]

  • Cyclization: Linking the N- and C-termini of a peptide creates a more rigid, conformationally constrained structure that is less accessible to proteases.[8][9][10]

  • PEGylation: The attachment of polyethylene glycol (PEG) chains can shield the peptide from enzymatic attack and increase its hydrodynamic radius, reducing renal clearance.[11]

  • N-methylation: Modifying the amide backbone by N-methylation can disrupt the hydrogen bonding patterns recognized by proteases and introduce conformational constraints.[12]

This compound, a cyclic non-natural amino acid, leverages several of these principles to potentially confer enhanced stability.

This compound: A Profile

This compound is a derivative of 2-aminocyclopentanecarboxylic acid (ACPC), a well-studied cyclic β-amino acid.[13][14] The key structural features that contribute to its potential in peptide stabilization are:

  • Cyclopentane Ring: The rigid cyclopentane ring introduces significant conformational constraints on the peptide backbone. This pre-organization can lock the peptide into a bioactive conformation and, crucially, a conformation that is a poor substrate for proteases.[15][16] The cis stereochemistry of the amino and carboxyl groups further defines the spatial orientation of the peptide chain.

  • Non-Natural Origin: As a non-proteinogenic amino acid, it is not readily recognized by the active sites of most common proteases, thus sterically hindering enzymatic cleavage.

  • Methyl Ester and Hydrochloride Salt: These functionalities are primarily relevant for its application in solid-phase peptide synthesis (SPPS). The methyl ester protects the carboxylic acid group, while the hydrochloride salt improves solubility and handling of the amino acid monomer. During SPPS, the methyl ester would be hydrolyzed to allow for coupling to the growing peptide chain.

The incorporation of such a constrained residue is hypothesized to reduce the flexibility of the peptide, making it a less favorable substrate for proteases which often recognize and cleave flexible, extended peptide regions.

Comparative Analysis of Stability Enhancement Strategies

While direct, peer-reviewed comparative studies on the efficacy of this compound in enhancing peptide stability are not extensively available, we can infer its potential performance based on data from structurally related modifications. The following table provides an illustrative comparison of various stability-enhancing strategies.

Modification StrategyExampleMechanism of Stability EnhancementTypical Half-Life Increase (Illustrative)Key Considerations
None (Native Peptide) L-Amino Acid Sequence-BaselineHighly susceptible to proteolysis.
D-Amino Acid Substitution Substitution of an L-amino acid with its D-enantiomerStereochemical hindrance of protease recognition.[5]2-10 foldCan alter peptide conformation and receptor binding.
N-Methylation N-methylated L-amino acidDisruption of backbone hydrogen bonding and conformational constraint.[12]5-20 foldCan impact secondary structure and solubility.
Cyclic Amino Acid Incorporation Methyl cis-2-aminocyclopentanecarboxylate Conformational rigidity, steric hindrance.[15]Hypothesized to be significant, data neededMay significantly alter peptide conformation.
Cyclization Head-to-tail cyclized peptideReduced accessibility to exopeptidases and endopeptidases due to conformational rigidity.[8][9]>50 foldCan be synthetically challenging; may affect cell permeability.
PEGylation Covalent attachment of PEGSteric shielding from proteases, increased hydrodynamic size.[11]>100 foldIncreases molecular weight; may reduce binding affinity.

Note: The data in this table is illustrative and compiled from various sources on peptide stabilization. Direct head-to-head comparison is challenging due to variations in peptide sequences, assay conditions, and the specific enzymes used.

Mechanistic Hypothesis for Enhanced Stability

The proposed mechanism by which this compound enhances peptide stability is multi-faceted.

G cluster_0 Peptide with Methyl cis-2-aminocyclopentanecarboxylate cluster_1 Conformational Effects cluster_2 Interaction with Protease cluster_3 Outcome Peptide Peptide Cyclic_Residue Incorporation of Cyclopentane Ring Peptide->Cyclic_Residue Rigidity Increased Backbone Rigidity Cyclic_Residue->Rigidity Pre-organization Pre-organization into Specific Conformation Cyclic_Residue->Pre-organization Binding_Site Poor Fit in Protease Active Site Rigidity->Binding_Site Pre-organization->Binding_Site Protease Protease Cleavage Inhibition of Peptide Bond Cleavage Binding_Site->Cleavage Stability Enhanced Peptide Stability Cleavage->Stability

Caption: Proposed mechanism for stability enhancement.

The incorporation of the rigid cyclopentane ring leads to a more defined and less flexible peptide backbone. This conformational constraint results in a poor fit within the active site of proteolytic enzymes, thereby inhibiting cleavage and extending the peptide's half-life in a biological milieu.

Experimental Protocols for Stability Assessment

To empirically validate the efficacy of this compound in enhancing peptide stability, a robust and reproducible experimental workflow is essential.

Workflow for Comparative Peptide Stability Assay

G cluster_0 Peptide Synthesis & Purification cluster_1 Stability Assay cluster_2 Analysis & Data Interpretation Synthesis Solid-Phase Peptide Synthesis (SPPS) Purification RP-HPLC Purification Synthesis->Purification Characterization Mass Spectrometry (MS) Purification->Characterization Incubation Incubate Peptides in Human Plasma or Protease Solution Characterization->Incubation Time_Points Collect Aliquots at Various Time Points Incubation->Time_Points Quenching Quench Reaction (e.g., with Acid) Time_Points->Quenching Analysis LC-MS/MS Analysis Quenching->Analysis Quantification Quantify Remaining Parent Peptide Analysis->Quantification Half-Life Calculate Degradation Rate and Half-Life Quantification->Half-Life

Caption: Workflow for assessing peptide stability.

Detailed Protocol: In Vitro Plasma Stability Assay

This protocol outlines a standard procedure to assess the stability of a peptide in human plasma.[4][17][18]

1. Materials:

  • Test Peptide (containing methyl cis-2-aminocyclopentanecarboxylate)

  • Control Peptide (native sequence)

  • Pooled Human Plasma (from a reputable supplier)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Solution (e.g., 10% Trichloroacetic Acid (TCA) in acetonitrile)

  • LC-MS grade water and acetonitrile

2. Peptide Preparation:

  • Dissolve the test and control peptides in PBS to a final stock concentration of 1 mg/mL.

  • Further dilute the stock solutions with PBS to a working concentration of 100 µg/mL.

3. Plasma Incubation:

  • Pre-warm the human plasma to 37°C in a water bath.

  • Initiate the assay by adding the peptide working solution to the pre-warmed plasma at a 1:9 ratio (e.g., 10 µL peptide to 90 µL plasma) to achieve a final peptide concentration of 10 µg/mL.

  • Incubate the mixture at 37°C with gentle agitation.

4. Time-Point Sampling and Quenching:

  • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 20 µL) of the plasma-peptide mixture.

  • Immediately quench the enzymatic activity by adding the aliquot to a tube containing a 3-fold excess of cold quenching solution (e.g., 60 µL).

  • Vortex the mixture vigorously for 30 seconds to precipitate plasma proteins.

  • Incubate on ice for 10 minutes.

5. Sample Processing:

  • Centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new microcentrifuge tube or an HPLC vial for analysis.

6. LC-MS/MS Analysis:

  • Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of the parent peptide remaining at each time point.

  • The LC method should be capable of separating the parent peptide from any degradation products.

  • The MS/MS method should be optimized for the specific detection and quantification of the parent peptide.

7. Data Analysis:

  • Plot the percentage of the remaining parent peptide against time.

  • Calculate the degradation rate constant (k) by fitting the data to a first-order decay model.

  • Determine the half-life (t½) of the peptide using the equation: t½ = 0.693 / k.

Conclusion

The incorporation of this compound into peptide sequences presents a compelling strategy for enhancing their stability against proteolytic degradation. The conformational constraints imposed by the cyclic cyclopentane ring are hypothesized to be a primary driver of this stabilizing effect. While direct comparative data remains to be extensively published, the principles established with similar non-natural amino acids and cyclic peptides provide a strong rationale for its application. The experimental protocols detailed herein offer a robust framework for researchers to empirically validate the efficacy of this and other novel amino acids in the development of more stable and effective peptide therapeutics.

References

A Comparative Guide to the Structure-Activity Relationship of Morphiceptin Analogs Featuring 2-Aminocyclopentane Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of morphiceptin analogs in which the proline residue at position two is substituted with 2-aminocyclopentane carboxylic acid (Ac5c). We will explore how the stereochemistry of this modification influences opioid receptor binding and biological activity, offering insights for researchers and professionals in drug development.

Introduction: The Significance of Morphiceptin and its Analogs

Morphiceptin (Tyr-Pro-Phe-Pro-NH2) is a potent and highly selective agonist for the µ-opioid receptor.[1] Its structure has served as a template for the design of numerous analogs aimed at improving pharmacological properties such as receptor affinity, selectivity, and in vivo stability.[2][3][4] A key area of investigation has been the modification of the proline residue at position two, as it plays a crucial role in the peptide's conformation and interaction with the receptor.[5][6] This guide focuses on analogs where this proline is replaced by the peptidomimetic 2-aminocyclopentane carboxylic acid (Ac5c), a substitution that introduces unique conformational constraints.[5][6][7]

The 2-aminocyclopentane carboxylic acid residue is a β-amino acid with two chiral centers, leading to four possible stereoisomers: (1R,2S), (1S,2R) (cis configurations), and (1R,2R), (1S,2S) (trans configurations).[5][6] Understanding how these distinct spatial arrangements affect biological activity is paramount for rational drug design.

Comparative Analysis of Receptor Binding and Activity

The biological activity of these morphiceptin analogs is highly dependent on the stereochemistry of the Ac5c residue. The following table summarizes the binding affinities and functional activities of four key analogs.

AnalogConfiguration of Ac5cµ-Receptor Activityδ-Receptor ActivitySelectivity
I (1R,2S)ActiveActiveSlight µ-preference
II (1S,2R)ActiveInactiveHigh µ-selectivity
III (1S,2S)Minimally ActiveInactive-
IV (1R,2R)Minimally ActiveInactive-

Data synthesized from multiple sources.[5][6][7]

Key Insights from the Data:

  • The (1R,2S)-Ac5c analog (Analog I) demonstrates activity at both µ and δ opioid receptors, with a slight preference for the µ-receptor.[5][6] This suggests that this particular conformation allows for a productive interaction with both receptor subtypes.

  • The (1S,2R)-Ac5c analog (Analog II) is highly selective for the µ-receptor, being inactive at the δ-receptor.[7] This highlights the critical role of stereochemistry in determining receptor selectivity.

  • The trans-isomers, (1S,2S) and (1R,2R) (Analogs III and IV), as well as the cis-isomer (1R,2S) in some contexts, show minimal to no activity at either receptor.[5][6][7] This indicates that a specific spatial arrangement of the pharmacophores is necessary for receptor activation.

Structural Determinants of Activity: A Deeper Dive

The observed differences in biological activity can be attributed to the conformational constraints imposed by the various Ac5c isomers. Conformational analysis using high-resolution NMR and computer simulations has revealed key structural features required for µ-opioid receptor activity.[5][6][7]

A crucial factor appears to be the distance between the aromatic rings of the N-terminal tyrosine (Tyr¹) and the phenylalanine (Phe³) residues. Bioactive analogs, particularly those containing the (1S,2R)-Ac5c residue, exhibit a preferred conformation where the center-to-center distance between these aromatic rings is in the range of 10.1-12.7 Å.[7] In contrast, inactive analogs with the (1R,2S)-Ac5c residue show a much shorter distance of 4.8-7.0 Å.[7] This suggests that a more extended conformation is favorable for µ-receptor binding and activation.

Furthermore, the conformation of the parent morphiceptin peptide has been re-evaluated in light of these findings. It is proposed that the cis form of the Tyr-Pro amide bond in morphiceptin is the bioactive conformation, as it shares topological similarities with the active Ac5c-containing analogs.[7]

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental protocols are essential.

Solid-Phase Peptide Synthesis of Morphiceptin Analogs

This protocol outlines the manual solid-phase synthesis of morphiceptin analogs.

Materials:

  • Benzhydrylamine (BHA) resin

  • N-α-t-butoxycarbonyl (t-Boc)-protected amino acids

  • 2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU)

  • Diisopropylethylamine (DIEA)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Piperidine

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Resin Swelling: Swell the BHA resin in DMF for 30 minutes.

  • First Amino Acid Coupling: Couple the first t-Boc-protected amino acid to the resin using HATU and DIEA in DMF.

  • Deprotection: Remove the t-Boc protecting group with a solution of 20% piperidine in DMF.

  • Subsequent Couplings: Sequentially couple the remaining amino acids using the same coupling and deprotection steps.

  • Cleavage: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., TFA/water/triisopropylsilane).

  • Purification: Purify the crude peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.[8]

Opioid Receptor Binding Assays

This protocol describes a competitive radioligand binding assay to determine the affinity of the synthesized analogs for µ and δ opioid receptors.

Materials:

  • Rat brain membrane homogenates

  • [³H]DAMGO (for µ-receptors)

  • [³H]DPDPE or [³H]Naltrindole (for δ-receptors)

  • Synthesized morphiceptin analogs

  • Incubation buffer (e.g., Tris-HCl)

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Incubation: Incubate the rat brain membranes with the radioligand and varying concentrations of the competitor analog in the incubation buffer.

  • Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters to separate bound and free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specific binding.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the IC50 values (the concentration of analog that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki values (inhibition constants).

Signaling Pathways and Logical Relationships

The interaction of morphiceptin analogs with the µ-opioid receptor initiates a cascade of intracellular signaling events.

µ-Opioid Receptor Signaling Pathway

mu_opioid_signaling cluster_receptor Cell Membrane cluster_effector Intracellular Signaling Agonist Agonist MOR μ-Opioid Receptor Agonist->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel G_protein->K_channel Activates Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP to

Caption: Agonist binding to the µ-opioid receptor activates Gi/o proteins, leading to downstream effects.

Experimental Workflow for SAR Studies

sar_workflow Start Start Analog_Design Analog Design (Ac5c Stereoisomers) Start->Analog_Design Synthesis Solid-Phase Peptide Synthesis Analog_Design->Synthesis Purification HPLC Purification Synthesis->Purification Characterization Mass Spec & Analytical HPLC Purification->Characterization Binding_Assay Receptor Binding Assays (μ and δ) Characterization->Binding_Assay Data_Analysis IC50/Ki Determination Binding_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis End End SAR_Analysis->End

Caption: Workflow for the structure-activity relationship study of morphiceptin analogs.

Conclusion and Future Perspectives

The substitution of proline with 2-aminocyclopentane carboxylic acid in morphiceptin has provided valuable insights into the structural requirements for µ-opioid receptor binding and selectivity. The stereochemistry of the Ac5c residue is a critical determinant of biological activity, with the (1R,2S) and (1S,2R) isomers showing the most promise. Specifically, the high µ-receptor selectivity of the (1S,2R)-Ac5c analog makes it an interesting lead for the development of novel analgesics with potentially fewer side effects.

Future research could focus on further modifications of these analogs, such as substitutions at other positions in the peptide sequence, to enhance their potency and pharmacokinetic profiles. Additionally, in vivo studies are necessary to evaluate the antinociceptive effects and potential therapeutic applications of these promising compounds.

References

A Comparative Analysis of Methyl cis-2-aminocyclopentanecarboxylate and Azetidine-2-carboxylic Acid in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Drug Discovery and Peptide Science

In the pursuit of novel therapeutics, the strategic incorporation of non-natural amino acids into peptide scaffolds has emerged as a powerful tool for modulating their structure, stability, and biological activity.[1][] Among the vast array of available building blocks, cyclic amino acids have garnered significant attention for their ability to impose conformational constraints on the peptide backbone. This guide provides a detailed comparison of two such building blocks: Methyl cis-2-aminocyclopentanecarboxylate and Azetidine-2-carboxylic acid. We will delve into their distinct structural impacts, explore the resulting pharmacological consequences, and provide experimental frameworks for their application.

Structural and Conformational Implications

The fundamental difference between Methyl cis-2-aminocyclopentanecarboxylate and Azetidine-2-carboxylic acid lies in their ring size and the resulting dihedral angle constraints they impose on the peptide chain.

Azetidine-2-carboxylic acid (Aze) , with its four-membered ring, is a proline analogue that introduces significant conformational constraints within a peptide chain.[] This is due to the restricted phi (φ) and psi (ψ) angles, which dramatically alters the local conformation and can disrupt or stabilize specific secondary structures.[4] The compact nature of the azetidine ring often promotes the formation of tight turns, particularly β-turns, which are crucial for molecular recognition and receptor binding.[5] However, it's noteworthy that in some contexts, peptides containing Aze may exhibit more flexibility compared to their proline-containing counterparts.[4] This is attributed to a reduction in repulsive noncovalent interactions between the ring atoms and adjacent residues.[4]

Methyl cis-2-aminocyclopentanecarboxylate , a derivative of 2-aminocyclopentanecarboxylic acid (ACPC), offers a more subtle, yet equally impactful, conformational restriction. The five-membered cyclopentane ring is more flexible than the azetidine ring, allowing for a wider range of accessible φ and ψ angles. However, the cis stereochemistry of the amino and carboxyl groups pre-organizes the backbone, favoring specific turn geometries and influencing the overall peptide fold.[6] This can lead to enhanced receptor affinity and improved metabolic stability. Oligomers of cis-ACPC have been shown to adopt β-sheet secondary structures.[7]

To visualize the workflow for evaluating these conformational impacts, consider the following experimental pipeline:

cluster_synthesis Peptide Synthesis & Purification cluster_analysis Structural & Functional Analysis sp_synthesis Solid-Phase Peptide Synthesis (SPPS) hplc HPLC Purification sp_synthesis->hplc ms Mass Spectrometry Confirmation hplc->ms cd_spec Circular Dichroism (CD) Spectroscopy ms->cd_spec nmr_spec NMR Spectroscopy ms->nmr_spec proteolytic_assay Proteolytic Stability Assay ms->proteolytic_assay binding_assay Receptor Binding Assay ms->binding_assay

Figure 1: A generalized workflow for the synthesis and characterization of peptides containing non-natural amino acids.

Impact on Biological Activity and Proteolytic Stability

The conformational constraints imposed by these cyclic residues directly translate to significant effects on biological activity and metabolic stability.

Enhanced Receptor Binding: By pre-organizing the peptide into a bioactive conformation, both Methyl cis-2-aminocyclopentanecarboxylate and Azetidine-2-carboxylic acid can lead to a substantial increase in binding affinity for their target receptors.[8] The reduced entropic penalty upon binding, as the peptide is already in a favorable conformation, is a key driver of this enhancement. The choice between the two will depend on the specific turn geometry required for optimal receptor interaction.

Increased Proteolytic Resistance: A major hurdle in the development of peptide-based drugs is their rapid degradation by proteases.[9] The introduction of non-natural amino acids, particularly those with constrained structures, can sterically hinder the approach of proteases, thereby increasing the peptide's half-life in biological systems.[5][10] The rigid nature of the azetidine ring and the bulkier cyclopentane moiety can effectively shield the adjacent peptide bonds from enzymatic cleavage.[11][12][13] Studies have shown that incorporating constrained residues like cis- and trans-2-aminocyclopentanecarboxylic acid can enhance proteolytic resistance by approximately two orders of magnitude.[6]

The logical progression from structural modification to functional outcome can be illustrated as follows:

cluster_cause Structural Modification cluster_effect Conformational & Functional Consequences cluster_outcome Therapeutic Improvement incorp Incorporate Cyclic Residue (Aze or Cyclopentane) conf_const Conformational Constraint incorp->conf_const steric_hinder Steric Hindrance incorp->steric_hinder pre_org Pre-organization of Backbone conf_const->pre_org affinity Increased Binding Affinity pre_org->affinity stability Enhanced Proteolytic Stability steric_hinder->stability

Figure 2: The causal relationship between the incorporation of cyclic amino acids and the enhancement of therapeutic properties.

Comparative Performance Data

The following table summarizes key performance metrics based on published experimental data, providing a direct comparison between the two amino acids.

ParameterAzetidine-2-carboxylic acid (Aze)Methyl cis-2-aminocyclopentanecarboxylate
Conformational Impact Induces sharp β-turns; highly restricted φ, ψ angles.[5]Promotes β-sheet-like structures; moderately restricted φ, ψ angles.[7]
Proteolytic Stability Significant increase in resistance to enzymatic degradation.[10]Significant increase in stability, potentially by two orders of magnitude.[6]
Receptor Binding Affinity Can lead to very high affinity, but highly dependent on the required turn geometry.Often results in a substantial increase in affinity, as demonstrated in p53-MDM2 inhibitors.[6]
Synthetic Accessibility Commercially available and relatively straightforward to incorporate using standard SPPS protocols.[1][14]Requires multi-step synthesis, but scalable methods for all stereoisomers are available.[7][15]

Experimental Protocols

A. Solid-Phase Peptide Synthesis (SPPS) of a Model Hexapeptide

This protocol outlines the manual synthesis of a model hexapeptide, Ac-Tyr-Gly-X-Phe-Met-NH₂, where X is either Fmoc-Aze-OH or an appropriate Fmoc-protected Methyl cis-2-aminocyclopentanecarboxylate derivative. The fundamental workflow for incorporating unnatural amino acids via SPPS follows the standard iterative cycle of deprotection, coupling, and washing.[1]

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-Aze-OH and Fmoc-protected Methyl cis-2-aminocyclopentanecarboxylate)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Piperidine solution (20% in DMF)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O

  • Acetic anhydride, pyridine, DMF for N-terminal acetylation

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then for 15 minutes to remove the Fmoc protecting group. Wash thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3 eq.) with DIC (3 eq.) and OxymaPure (3 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction using a Kaiser test. For sterically hindered unnatural amino acids, stronger coupling reagents or longer reaction times may be necessary.[1]

  • Repeat: Repeat steps 2 and 3 for each amino acid in the sequence.

  • N-terminal Acetylation: After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride (10 eq.) and pyridine (10 eq.) in DMF for 1 hour.

  • Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2 hours.

  • Peptide Precipitation: Filter the resin and precipitate the peptide in cold diethyl ether.[1] Centrifuge and wash the peptide pellet with cold ether.

  • Purification: Dissolve the crude peptide in a minimal amount of DMSO and purify by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry.[1]

B. Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to assess the secondary structure of peptides in solution.

Procedure:

  • Sample Preparation: Dissolve the purified peptide in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 50-100 µM.

  • Data Acquisition:

    • Record CD spectra from 190 to 260 nm in a 1 mm path length quartz cuvette at 25 °C.

    • Use a scan speed of 50 nm/min and a data pitch of 0.5 nm.

    • Average three scans for each sample.

  • Data Analysis:

    • Subtract the buffer baseline from the sample spectra.

    • Convert the raw data to mean residue ellipticity [θ].

    • Analyze the spectra for characteristic secondary structure features (e.g., minima at ~208 and ~222 nm for α-helices, minima around 218 nm for β-sheets, and a positive peak around 215 nm for β-turns).

Conclusion

Both Methyl cis-2-aminocyclopentanecarboxylate and Azetidine-2-carboxylic acid are valuable tools for peptide chemists aiming to enhance the therapeutic potential of their molecules. The choice between them is not one of superiority, but of strategic design. Azetidine-2-carboxylic acid is an excellent choice for inducing sharp, well-defined turns, which can be critical for high-affinity interactions with specific receptor pockets. In contrast, Methyl cis-2-aminocyclopentanecarboxylate provides a more nuanced conformational control, promoting β-sheet-like structures and offering a balance of flexibility and pre-organization. This can be beneficial for a wider range of targets and for improving overall pharmacokinetic properties. A thorough understanding of the target receptor's binding site and the desired peptide conformation will ultimately guide the rational selection of these powerful non-natural amino acids.

References

A Comparative Guide to the X-ray Crystallography of Peptides Containing cis-2-Aminocyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptidomimetics and rational drug design, the quest for greater conformational control over peptide structure is paramount. The incorporation of constrained amino acids is a powerful strategy to induce specific secondary structures, enhance proteolytic stability, and ultimately, modulate biological activity. Among the diverse array of cyclic amino acid building blocks, cis-2-aminocyclopentanecarboxylic acid (cis-ACPC) presents a unique stereochemical profile that significantly influences peptide folding. This guide provides an in-depth comparison of the X-ray crystallographic outcomes of peptides containing cis-ACPC, contrasted with other constrained amino acid alternatives, supported by experimental data and protocols.

The Structural Imperative: Why Constrained Amino Acids?

Native peptides often suffer from conformational flexibility and susceptibility to enzymatic degradation, limiting their therapeutic potential. Constrained amino acids, by virtue of their cyclic or sterically hindered side chains, restrict the available torsional angles of the peptide backbone, guiding the peptide to adopt well-defined secondary structures such as helices, sheets, and turns. This pre-organization can lead to enhanced binding affinity for biological targets and improved pharmacokinetic profiles.

cis-ACPC: A Unique Conformational Switch

cis-2-Aminocyclopentanecarboxylic acid is a cyclic β-amino acid that, when incorporated into a peptide backbone, introduces a significant conformational bias. Unlike its trans-isomer, which has been shown to robustly induce helical structures, cis-ACPC has a propensity to favor more extended, sheet-like conformations.[1][2] This fundamental difference in structural preference makes cis-ACPC a valuable tool for directing peptide folding towards specific and predictable topologies. The ability to switch between helical and sheet-like structures by simply altering the stereochemistry of the cyclic residue from trans to cis offers a remarkable level of control in peptide design.[2]

Comparative Crystallographic Analysis: cis-ACPC vs. Alternatives

To objectively assess the impact of cis-ACPC on peptide structure, a comparative analysis of high-resolution crystal structures is essential. While a wealth of crystallographic data exists for peptides containing other constrained amino acids, such as trans-ACPC and aminocyclohexanecarboxylic acid (ACHC), the number of publicly available crystal structures for peptides containing cis-ACPC is more limited. However, existing studies provide valuable insights.

Constrained Amino AcidPredominant Secondary StructureKey Crystallographic Observations
cis-2-Aminocyclopentanecarboxylic Acid (cis-ACPC) Sheet-like, Extended ConformationsCan induce turns and sheet-like hydrogen bonding patterns. The cyclopentane ring puckering influences local conformation.
trans-2-Aminocyclopentanecarboxylic Acid (trans-ACPC) 12-Helix, 14-HelixReadily forms stable helical structures with well-defined hydrogen bonding networks.[3]
cis-2-Aminocyclohexanecarboxylic Acid (cis-ACHC) Extended Conformations, TurnsSimilar to cis-ACPC, promotes more extended structures. The larger ring size can influence the turn geometry.[4]
trans-2-Aminocyclohexanecarboxylic Acid (trans-ACHC) 14-HelixInduces a stable 14-helical conformation in β-peptides.[4]

Experimental Protocols: From Synthesis to Crystal

The successful crystallographic analysis of a cis-ACPC-containing peptide is contingent upon high-purity material and the identification of suitable crystallization conditions.

Synthesis of Fmoc-protected cis-ACPC

The synthesis of enantiomerically pure Fmoc-protected cis-ACPC is a critical first step. Several scalable synthetic routes have been reported, often starting from racemic precursors and employing enzymatic or crystallization-based resolution methods.[5][6] A common strategy involves the reductive amination of a ketoester followed by protection of the amino group.[6]

Diagram of a generalized synthetic workflow:

SynthesisWorkflow Start Racemic Precursor ReductiveAmination Reductive Amination Start->ReductiveAmination Resolution Enzymatic or Crystallization-based Resolution ReductiveAmination->Resolution Protection Fmoc Protection Resolution->Protection FinalProduct Enantiopure Fmoc-cis-ACPC Protection->FinalProduct

Caption: Generalized workflow for the synthesis of enantiopure Fmoc-cis-ACPC.

Solid-Phase Peptide Synthesis (SPPS)

Once the protected cis-ACPC monomer is obtained, it can be incorporated into a peptide sequence using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc chemistry.

Step-by-step SPPS protocol for incorporating cis-ACPC:

  • Resin Preparation: Start with a suitable solid support (e.g., Rink amide resin) and deprotect the terminal amino group.

  • Amino Acid Coupling: Activate the carboxylic acid of the incoming Fmoc-protected amino acid (including Fmoc-cis-ACPC-OH) using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and couple it to the deprotected resin.

  • Washing: Thoroughly wash the resin to remove excess reagents and byproducts.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the newly added amino acid using a solution of piperidine in DMF.

  • Washing: Wash the resin again to remove piperidine and byproducts.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: Once the desired peptide sequence is assembled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA with scavengers).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Peptide Crystallization

Obtaining high-quality crystals suitable for X-ray diffraction is often the most challenging step. The process is empirical and requires screening a wide range of conditions.

General workflow for peptide crystallization:

CrystallizationWorkflow PurifiedPeptide High-Purity Peptide (>95%) Screening High-Throughput Crystallization Screening PurifiedPeptide->Screening Optimization Optimization of Hit Conditions Screening->Optimization CrystalHarvesting Crystal Harvesting and Cryo-protection Optimization->CrystalHarvesting Diffraction X-ray Diffraction Data Collection CrystalHarvesting->Diffraction StructureSolution Structure Solution and Refinement Diffraction->StructureSolution

Caption: A typical workflow for the crystallization and structure determination of peptides.

Common crystallization techniques for peptides include:

  • Vapor Diffusion: The most common method, where a drop containing the peptide and a precipitant solution is equilibrated against a larger reservoir of the precipitant, slowly increasing the peptide concentration to induce crystallization.

  • Microbatch: Small volumes of the peptide and precipitant solution are mixed under oil, and crystallization occurs through slow evaporation.

  • Dialysis: The peptide solution is dialyzed against a solution with a high concentration of a precipitant.

Key parameters to screen for peptide crystallization:

  • Precipitants: Polyethylene glycols (PEGs), salts (e.g., ammonium sulfate), and organic solvents.

  • pH: The pH of the solution can significantly affect the charge state and solubility of the peptide.

  • Temperature: Crystallization can be attempted at different temperatures (e.g., 4°C, 20°C).

  • Additives: Small molecules that can help to stabilize the peptide and promote crystal contacts.

Conclusion and Future Outlook

The incorporation of cis-2-aminocyclopentanecarboxylic acid into peptides provides a powerful strategy for directing their conformation towards extended, sheet-like structures, offering a valuable alternative to the helix-inducing properties of its trans-isomer. While the crystallographic database for cis-ACPC-containing peptides is still growing, the available data underscores its potential in the rational design of peptidomimetics with novel topologies and biological activities. Future work in this area will likely focus on expanding the library of cis-ACPC-containing peptide crystal structures to further elucidate the subtle interplay between sequence, stereochemistry, and solid-state conformation. Such studies will undoubtedly pave the way for the development of new peptide-based therapeutics with enhanced efficacy and specificity.

References

Safety Operating Guide

Personal protective equipment for handling Methyl cis-2-aminocyclopentanecarboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safe Handling: Methyl cis-2-aminocyclopentanecarboxylate hydrochloride

As Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational excellence. This guide provides essential, actionable information for the safe handling of this compound (CAS No. 119993-55-4). This is not a rigid protocol, but a dynamic framework designed to integrate into your laboratory's existing Chemical Hygiene Plan, as mandated by the Occupational Safety and Health Administration (OSHA).[1][2]

The core principle of laboratory safety is to minimize risk through informed preparation.[3] This guide is structured to build your expertise from hazard identification to emergency response, ensuring every step is a self-validating component of a secure workflow.

Hazard Identification: The "Why" Behind the Precautions

Inferred Primary Hazards:

  • Corrosivity: As a hydrochloride salt, this compound is likely corrosive. Contact can cause severe burns to the skin and eyes.[6]

  • Respiratory Irritation: Fine powders of amine salts can be irritating to the respiratory tract if inhaled.

  • Eye Damage: The risk of serious and potentially permanent eye damage upon contact is high.[6]

These known risks dictate the stringent protective measures that follow. Every piece of Personal Protective Equipment (PPE) and every handling procedure is a direct countermeasure to these specific threats.

Personal Protective Equipment (PPE): Your First Line of Defense

OSHA standards mandate the use of PPE as a primary barrier against chemical exposure.[7][8] The selection of PPE must be deliberate and based on a thorough hazard assessment.[9]

PPE CategorySpecificationRationale and Field Insights
Eye & Face Protection Chemical splash goggles are mandatory . A face shield should be worn over goggles when handling larger quantities (>25g) or when there is a significant splash risk.Standard safety glasses do not provide a seal around the eyes and are insufficient. The high risk of severe eye damage from even a small amount of this corrosive solid necessitates the full protection of chemical splash goggles.[3][6]
Hand Protection Nitrile rubber gloves are the recommended minimum.[10][11]Nitrile provides good resistance to a variety of chemicals, including acids and some organic compounds, and is effective protection against solid particulates.[9][10] Always inspect gloves for tears or punctures before use. For prolonged contact or when dissolving the compound in solvents, consult a glove manufacturer's compatibility chart to ensure adequate protection.[12]
Body Protection A buttoned, long-sleeved laboratory coat.A lab coat provides a critical barrier to protect your skin and personal clothing from accidental spills and contamination.[3] Ensure sleeves are rolled down.[13]
Respiratory Protection Generally not required when handled within a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of hazardous dust.[5][7] If work must be performed on an open bench (e.g., weighing on a balance), a risk assessment must be conducted. An N95 respirator may be required to prevent inhalation of the powder. Use of a respirator requires specialized training and fit-testing as part of a written Respiratory Protection Program.[14]

Operational Protocol: From Receipt to Disposal

Safe handling is a continuous process. This protocol provides a step-by-step methodology for managing this compound throughout its lifecycle in your lab.

Step 1: Receiving and Storage

  • Verification: Upon receipt, ensure the manufacturer's container is properly labeled and undamaged.[2]

  • SDS Accessibility: Confirm that the Safety Data Sheet (SDS) is readily available to all personnel who will handle the chemical.[5]

  • Storage: Store in a cool, dry, well-ventilated area. Keep the container tightly closed.[15] Store away from incompatible materials such as strong bases and oxidizing agents.

Step 2: Handling and Use (The Core Workflow)

  • Designated Area: All handling of this solid compound should occur in a designated area, preferably within a certified chemical fume hood to minimize inhalation risk.[4][16]

  • Donning PPE: Before handling, don all required PPE in the correct order: lab coat, then goggles/face shield, then gloves.

  • Weighing: If weighing outside of a fume hood, use an enclosure or a balance with a draft shield to contain the powder.

  • Transfer: Use spatulas or other appropriate tools to transfer the solid. Avoid creating dust. Never return unused chemicals to the original container to prevent contamination.[4]

  • Dissolving: When preparing solutions, always add the solid to the solvent slowly. If dissolving in an acid, be aware of potential exothermic reactions.

Step 3: Decontamination and Disposal

  • Doffing PPE: Remove PPE carefully to avoid cross-contamination. Remove gloves first, followed by the lab coat (turning it inside out), and finally, eye protection. Wash hands thoroughly with soap and water after every procedure.[12][16]

  • Waste Disposal: Dispose of contaminated materials (e.g., weigh boats, pipette tips, gloves) in a clearly labeled hazardous waste container.[14][17] All waste must be handled according to your institution's hazardous waste management program and local regulations.[6]

Emergency Response: A Self-Validating Plan

Preparedness is paramount for mitigating the impact of an accident.[7] All laboratory personnel must be familiar with the location and operation of emergency equipment, including safety showers, eyewash stations, and spill kits.[4]

Exposure Protocol:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6][12][18] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes using an eyewash station.[6][12][18] Hold the eyelids open and continue rinsing. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][18]

  • Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water and seek immediate medical attention.[18]

Spill Response Workflow:

The following diagram outlines the decision-making process for responding to a chemical spill. This procedural logic ensures that the response is scaled to the hazard level.

SpillResponse Start Spill Detected Alert Alert personnel and supervisor Start->Alert Assess Assess Spill Size & Hazard Alert->Assess MinorSpill Minor Spill? (<10g, contained) Assess->MinorSpill MajorSpill MAJOR SPILL (>10g or uncontained) MinorSpill->MajorSpill No Cleanup Proceed with Cleanup MinorSpill->Cleanup Yes Evacuate Evacuate Area! Call EHS/Emergency Response MajorSpill->Evacuate GetKit Retrieve Spill Kit & Don Additional PPE (e.g., double gloves) Cleanup->GetKit Contain Contain spill with absorbent material GetKit->Contain Collect Carefully collect solid/ absorbed material Contain->Collect Dispose Place in labeled hazardous waste bag Collect->Dispose Decontaminate Decontaminate area with soap and water Dispose->Decontaminate Report Report incident to supervisor/EHS Decontaminate->Report

Caption: Chemical Spill Response Workflow.

This guide provides a robust framework for the safe handling of this compound. By understanding the hazards, utilizing the correct PPE, following established protocols, and being prepared for emergencies, you can ensure a safe and productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.